molecular formula C25H18F2N4O3 B1192325 BPI-9016M

BPI-9016M

Cat. No.: B1192325
M. Wt: 460.4 g/mol
InChI Key: DGMFNZXEGKFREH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BPI-9016M is a novel, highly potent and selective small-molecule inhibitor of c-Met/Axl kinase. In preclinical studies, it demonstrated strong activity in vitro and in vivo against c-Met/Axl kinase and its downstream signaling targets, and inhibited tumor cell growth.

Properties

Molecular Formula

C25H18F2N4O3

Molecular Weight

460.4 g/mol

IUPAC Name

N-[4-(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-yloxy)-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1H-pyridine-3-carboxamide

InChI

InChI=1S/C25H18F2N4O3/c26-15-3-1-14(2-4-15)18-12-28-13-19(23(18)32)25(33)31-16-5-6-22(20(27)11-16)34-21-8-10-30-24-17(21)7-9-29-24/h1-6,8,10-13H,7,9H2,(H,28,32)(H,29,30)(H,31,33)

InChI Key

DGMFNZXEGKFREH-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BPI 9016;  BPI-9016;  BPI9016;  BPI-9016M;  BPI 9016M;  BPI9016M; 

Origin of Product

United States

Foundational & Exploratory

BPI-9016M mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of BPI-9016M

For Researchers, Scientists, and Drug Development Professionals

Core Abstract

This compound is a potent, orally available small-molecule inhibitor targeting the receptor tyrosine kinases (RTKs) c-Met (mesenchymal-epithelial transition factor) and AXL. Dysregulation of the c-Met and AXL signaling pathways is implicated in the proliferation, survival, migration, and invasion of various tumor cells, as well as in the development of therapeutic resistance. This compound competitively binds to the ATP-binding sites of these kinases, effectively blocking their phosphorylation and subsequent activation of downstream signaling cascades. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on key signaling pathways, and summarizing preclinical and clinical data. The guide also includes detailed experimental protocols for the key assays used to characterize the activity of this compound.

Introduction

The c-Met and AXL receptor tyrosine kinases are key players in oncogenesis and tumor progression. Overexpression and/or activating mutations of c-Met and AXL are observed in a variety of human cancers and are often associated with poor prognosis.[1] These RTKs, upon binding to their respective ligands, hepatocyte growth factor (HGF) for c-Met and Gas6 for AXL, activate downstream signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[2] These pathways are central regulators of cell growth, proliferation, survival, and motility. This compound is a dual inhibitor designed to simultaneously target both c-Met and AXL, offering a potential therapeutic strategy for cancers driven by the aberrant activation of these pathways.[2][3]

Core Mechanism of Action: Dual Inhibition of c-Met and AXL

This compound exerts its anti-tumor activity through the potent and selective inhibition of both c-Met and AXL kinases.[2][3]

Direct Kinase Inhibition

This compound directly competes with ATP for binding to the kinase domains of c-Met and AXL. This competitive inhibition prevents the autophosphorylation of the receptors, which is a critical step in their activation.

Downstream Signaling Pathway Modulation

By inhibiting c-Met and AXL phosphorylation, this compound effectively blocks the activation of their downstream signaling effectors.

  • PI3K/Akt Pathway: Inhibition of c-Met and AXL leads to a reduction in the phosphorylation of Akt, a key downstream mediator of the PI3K pathway.[3] This results in the modulation of proteins involved in cell survival and apoptosis.

  • MAPK/ERK Pathway: this compound treatment also leads to decreased phosphorylation of ERK (extracellular signal-regulated kinase), a critical component of the MAPK pathway, which is heavily involved in cell proliferation and differentiation.[3]

A Novel Mechanism: Regulation of the miR203-DKK1 Axis

Preclinical studies have revealed a novel aspect of this compound's mechanism of action involving the microRNA miR-203 and its target, Dickkopf-1 (DKK1).[4] Treatment with this compound has been shown to upregulate the expression of miR-203. In turn, miR-203 directly targets and suppresses the expression of DKK1, a protein implicated in tumor migration and invasion.[4] This c-Met/miR-203/DKK1 signaling axis represents a significant pathway through which this compound exerts its anti-metastatic effects.[4]

Preclinical Data Summary

The anti-tumor activity of this compound has been demonstrated in a range of preclinical models.

In Vitro Efficacy
ParameterCell LinesResults
IC50 (Kinase Inhibition) Wild-type c-Met6 nM
AXL9 nM
IC50 (Cell Growth) EBC-1 (lung cancer)0.12 µM
Cell Cycle Analysis A549, H1299 (lung adenocarcinoma)Dose-dependent increase in the proportion of cells in the G1 phase, indicating cell cycle arrest.[3]
Cell Migration & Invasion A549, H1299 (lung adenocarcinoma)Significant inhibition of cell migration and invasion in wound healing and trans-well assays.[4]
Apoptosis Eca109 (esophageal squamous cell carcinoma)Induction of apoptosis, as evidenced by increased levels of cleaved caspases 3 and 9.[5]
Western Blot Analysis A549, H1299 (lung adenocarcinoma)Dose-dependent decrease in the phosphorylation of c-Met, Akt, and ERK. Downregulation of DKK1 protein expression.[3][4]
In Vivo Efficacy
ModelTreatment RegimenResults
Patient-Derived Xenografts (PDX) NOD/SCID mice with lung adenocarcinoma PDXThis compound (60 mg/kg, p.o. daily) significantly suppressed tumor growth, particularly in tumors with high c-Met expression.[3][4]

Clinical Data Summary

This compound has been evaluated in Phase I clinical trials in patients with advanced solid tumors, including non-small cell lung cancer (NSCLC).

Pharmacokinetics (Phase I, NCT02478866)
ParameterValue (at doses of 100-800 mg)
Tmax (median) 2.0 - 3.5 hours[1][2]
Cmax (mean) 241 - 987 ng/mL
AUC0-72h (mean) 4.8-6.6 fold higher for metabolite M1, 4.1-9.8 fold higher for metabolite M2-2 compared to this compound[1][2]
Half-life (t1/2) 2.0 - 5.33 hours[6]
Safety and Efficacy (Phase I, NCT02478866 & NCT02929290)
ParameterResults
Maximum Tolerated Dose (MTD) Not reached at doses up to 800 mg once daily.[1][2]
Dose-Limiting Toxicity (DLT) No DLTs observed.[1][2]
Common Adverse Events (AEs) Alanine transaminase (ALT) elevation, increased bilirubin, dysgeusia, constipation, hypertension, and palmar-plantar erythrodysesthesia syndrome.[1][2]
Efficacy (NCT02478866) Among 19 evaluable patients, 1 had a partial response and 10 had stable disease.[1][2]
Efficacy (NCT02929290) In patients with c-MET overexpression or MET exon 14 skipping mutation, the objective response rate (ORR) was 2.6% and the disease control rate (DCR) was 42.1%.[5]

Experimental Protocols

Western Blot Analysis
  • Cell Lysis: Cells are lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel.

  • Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against p-c-Met, c-Met, p-Akt, Akt, p-ERK, ERK, DKK1, and GAPDH overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) detection kit.

Cell Viability Assay (CCK8)
  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well.

  • Treatment: After 24 hours, cells are treated with various concentrations of this compound for 48 hours.

  • CCK8 Addition: 10 µL of CCK8 solution is added to each well and incubated for 2 hours.

  • Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader.

Wound Healing Assay
  • Cell Seeding: Cells are grown to confluence in 6-well plates.

  • Wound Creation: A scratch is made across the cell monolayer with a sterile pipette tip.

  • Treatment: Cells are washed and incubated with a medium containing this compound.

  • Image Acquisition: Images of the scratch are taken at 0 and 24 hours.

  • Analysis: The width of the scratch is measured to determine cell migration.

Trans-well Migration and Invasion Assays
  • Cell Seeding: Cells are seeded in the upper chamber of a Trans-well insert (with or without Matrigel for invasion and migration assays, respectively).

  • Treatment: The upper chamber contains a serum-free medium with this compound, while the lower chamber contains a medium with 10% FBS as a chemoattractant.

  • Incubation: The plate is incubated for 24 hours.

  • Staining and Counting: Non-migrated/invaded cells on the upper surface of the insert are removed, and the cells on the lower surface are fixed, stained with crystal violet, and counted under a microscope.

Patient-Derived Xenograft (PDX) Model
  • Animal Model: NOD/SCID mice are used.[4]

  • Tumor Implantation: Patient-derived lung adenocarcinoma tissue is implanted subcutaneously into the mice.[4]

  • Treatment: When tumors reach a certain volume, mice are randomized to receive vehicle control or this compound (e.g., 60 mg/kg) orally, once daily.[3]

  • Tumor Measurement: Tumor volume is measured regularly with calipers.

  • Endpoint: At the end of the study, tumors are excised for further analysis, such as Western blotting and immunohistochemistry.[4]

Signaling Pathway and Experimental Workflow Diagrams

BPI9016M_Mechanism_of_Action cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects c-Met c-Met PI3K PI3K c-Met->PI3K Activates MAPK MAPK c-Met->MAPK Activates miR203 miR203 c-Met->miR203 Inhibits AXL AXL AXL->PI3K AXL->MAPK This compound This compound This compound->c-Met Inhibits This compound->AXL Inhibits This compound->miR203 Upregulates via c-Met inhibition Akt Akt PI3K->Akt Survival Survival Akt->Survival Promotes ERK ERK MAPK->ERK Proliferation Proliferation ERK->Proliferation Promotes DKK1 DKK1 miR203->DKK1 Inhibits Migration Migration DKK1->Migration Promotes Invasion Invasion DKK1->Invasion Promotes

Caption: this compound Mechanism of Action

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., A549, H1299) Treatment This compound Treatment (Dose-response) Cell_Culture->Treatment Viability Cell Viability Assay (CCK8) Treatment->Viability Migration_Invasion Wound Healing & Trans-well Assays Treatment->Migration_Invasion Protein_Analysis Western Blot (p-c-Met, p-Akt, etc.) Treatment->Protein_Analysis Gene_Expression qPCR (miR203, DKK1) Treatment->Gene_Expression PDX_Model Patient-Derived Xenograft (NOD/SCID Mice) In_Vivo_Treatment Oral Administration of this compound PDX_Model->In_Vivo_Treatment Tumor_Growth Tumor Volume Measurement In_Vivo_Treatment->Tumor_Growth Ex_Vivo_Analysis IHC & Western Blot of Tumor Tissues Tumor_Growth->Ex_Vivo_Analysis

Caption: Preclinical Experimental Workflow

Conclusion

This compound is a promising dual inhibitor of c-Met and AXL with a multi-faceted mechanism of action. By targeting these key oncogenic drivers, this compound effectively inhibits downstream signaling pathways, leading to reduced tumor cell proliferation, survival, migration, and invasion. The discovery of its regulatory role in the miR-203/DKK1 axis provides further insight into its anti-metastatic potential. Preclinical and early clinical data support the continued development of this compound as a targeted therapy for cancers with c-Met and/or AXL dysregulation. Further clinical investigation is warranted to fully elucidate its therapeutic efficacy and to identify patient populations most likely to benefit from this novel agent.

References

BPI-9016M: A Technical Whitepaper on a Novel Dual c-Met/AXL Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPI-9016M is an orally active, potent, and selective small-molecule inhibitor that concurrently targets both the c-Met and AXL receptor tyrosine kinases.[1][2][3] Dysregulation of the c-Met and AXL signaling pathways is a known driver of tumorigenesis, promoting cell proliferation, survival, migration, invasion, and metastasis in various cancers, including non-small cell lung cancer (NSCLC).[3][4][5] Furthermore, the crosstalk between these two pathways has been implicated in the development of therapeutic resistance.[6][7][8] This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, details the experimental methodologies used in its evaluation, and visualizes its mechanism of action and relevant signaling pathways.

Introduction: The Rationale for Dual c-Met/AXL Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular functions; however, aberrant activation of the HGF/c-Met pathway through gene amplification, mutation, or protein overexpression is a significant contributor to cancer progression.[5] Similarly, AXL, a member of the TAM (TYRO3, AXL, and MER) family of receptor tyrosine kinases, is frequently overexpressed in various tumor types and is associated with a poor prognosis.[3][6] AXL signaling contributes to multiple aspects of tumor biology, including cell proliferation, invasion, and the development of resistance to conventional therapies.[6]

Given the significant overlap and potential for crosstalk between the c-Met and AXL signaling cascades, simultaneous inhibition of both receptors presents a compelling therapeutic strategy to overcome resistance and achieve a more durable anti-tumor response.[6][7] this compound was developed to address this need as a dual inhibitor of both c-Met and AXL.[9]

Mechanism of Action and Signaling Pathways

Upon oral administration, this compound binds to and inhibits the kinase activity of both c-Met and AXL.[3] This blockade disrupts their downstream signaling pathways, thereby inhibiting the growth of tumor cells that overexpress these receptors.[3] In preclinical studies, this compound has been shown to reduce the expression of phosphorylated c-Met (p-c-Met), phosphorylated AKT (p-AKT), and phosphorylated ERK (p-ERK) in a dose-dependent manner.[1][5]

Visualizing the Signaling Cascades

The following diagrams illustrate the canonical c-Met and AXL signaling pathways and the proposed mechanism of action for this compound.

cMet_AXL_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet PI3K_cMet PI3K cMet->PI3K_cMet RAS_cMet RAS cMet->RAS_cMet Gas6 Gas6 AXL AXL Receptor Gas6->AXL PI3K_AXL PI3K AXL->PI3K_AXL BPI9016M This compound BPI9016M->cMet Inhibits BPI9016M->AXL Inhibits AKT_cMet AKT PI3K_cMet->AKT_cMet mTOR_cMet mTOR AKT_cMet->mTOR_cMet Transcription_cMet Gene Transcription mTOR_cMet->Transcription_cMet RAF_cMet RAF RAS_cMet->RAF_cMet MEK_cMet MEK RAF_cMet->MEK_cMet ERK_cMet ERK MEK_cMet->ERK_cMet ERK_cMet->Transcription_cMet AKT_AXL AKT PI3K_AXL->AKT_AXL mTOR_AXL mTOR AKT_AXL->mTOR_AXL Transcription_AXL Gene Transcription mTOR_AXL->Transcription_AXL Proliferation Cell Proliferation Transcription_cMet->Proliferation Survival Cell Survival Transcription_cMet->Survival Invasion Invasion/Metastasis Transcription_cMet->Invasion Transcription_AXL->Proliferation Transcription_AXL->Survival Transcription_AXL->Invasion

Figure 1: c-Met and AXL Signaling Pathways and this compound Inhibition.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent inhibitory activity against a panel of lung adenocarcinoma cell lines. The half-maximal inhibitory concentration (IC50) values for cell proliferation range from 5.3 µM to 27.1 µM.[1][5] Furthermore, treatment with this compound leads to a dose-dependent inhibition of colony formation and induces cell cycle arrest in the G1 phase.[1][10]

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Adenocarcinoma5.3 - 27.1[1][5]
H1299Lung Adenocarcinoma5.3 - 27.1[1][5]
H1650Lung Adenocarcinoma5.3 - 27.1[1][5]
H1975Lung Adenocarcinoma5.3 - 27.1[1][5]
HCC827Lung Adenocarcinoma5.3 - 27.1[1][5]
PC-9Lung Adenocarcinoma5.3 - 27.1[1][5]
Primary Lung Adenocarcinoma CellsLung Adenocarcinoma5.3 - 27.1[1][5]

Table 1: In Vitro Proliferation Inhibition of this compound

In addition to its effects on proliferation, this compound has been shown to suppress tumor cell migration and invasion.[1] Preclinical studies have also indicated a radiosensitizing effect of this compound in esophageal squamous cell carcinoma cells.[11][12]

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in patient-derived xenograft (PDX) models of lung adenocarcinoma. In these studies, oral administration of this compound at a dose of 60 mg/kg daily resulted in significant tumor growth inhibition (TGI), particularly in tumors with high c-Met expression.[1][4][10]

PDX Modelc-Met H-ScoreTumor Growth Inhibition (TGI)Reference
PDX126082.5%[4][5]
PDX221079.4%[4][5]
PDX312068.8%[4][5]
PDX42032.5%[4][5]

Table 2: In Vivo Efficacy of this compound in Lung Adenocarcinoma PDX Models

Clinical Development

This compound has been evaluated in a first-in-human Phase I dose-escalation study (NCT02478866) and a subsequent Phase Ib study (NCT02929290) in patients with advanced solid tumors, primarily non-small cell lung cancer (NSCLC).[2][9][13][14][15][16]

Pharmacokinetics

Following oral administration, this compound is rapidly absorbed, with a median time to maximum plasma concentration (Cmax) ranging from 2.0 to 3.5 hours.[2][14] The plasma concentration declines rapidly, fitting a single-compartment model.[2][14] Two major active metabolites, M1 and M2-2, have been identified, with exposures 4.8-6.6 fold and 4.1-9.8 fold higher than the parent compound, respectively.[2][14] A steady-state concentration is reached after 28 days of once-daily dosing, with no obvious accumulation.[2] Exposure to this compound and its metabolites shows moderate saturation at doses of 600 mg and above.[2][14]

ParameterSingle Dose (100-800 mg)Multiple DoseReference
Cmax (ng/mL) 241 - 987-[2]
Tmax (h) 2.0 - 3.5-[2][14]
t1/2 (h) 7.9 - 37.3-[2]
AUC0–72 h (M1/Parent) 4.8 - 6.6 fold higher-[2][14]
AUC0–72 h (M2-2/Parent) 4.1 - 9.8 fold higher-[2][14]

Table 3: Pharmacokinetic Parameters of this compound in Patients with Advanced NSCLC

Safety and Tolerability

This compound has demonstrated a favorable safety profile in clinical trials.[2][14] In the Phase I study, no dose-limiting toxicities (DLTs) were observed at doses up to 800 mg once daily, and the maximum tolerated dose (MTD) was not reached.[2][14] The most common treatment-related adverse events (TRAEs) were generally mild to moderate and included elevated alanine transaminase (ALT), increased bilirubin, dysgeusia, constipation, and hypertension.[2][14]

Adverse EventAny GradeGrade ≥3Reference
Alanine transaminase (ALT) elevation 60%-[2][14]
Bilirubin increased 40%-[2][14]
Dysgeusia 40%-[2][14]
Constipation 30%-[2][14]
Hypertension 25%15%[2][14]
Palmar-plantar erythrodysesthesia syndrome 15%-[2][14]

Table 4: Most Common Treatment-Related Adverse Events (TRAEs) in the Phase I Study of this compound

Clinical Efficacy

In the Phase I study, among 19 evaluable patients with advanced NSCLC, one patient had a partial response and ten patients had stable disease.[2] The Phase Ib study further evaluated the efficacy of this compound in patients with c-Met overexpression or MET exon 14 skipping mutations.[9][16] In this study, the overall objective response rate (ORR) was 2.6% and the disease control rate (DCR) was 42.1%.[9][16] The median progression-free survival (PFS) was 1.9 months, and the median overall survival (OS) was 10.3 months.[16]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the evaluation of this compound.

In Vitro Assays
  • Cells are seeded in 96-well plates at a specified density (e.g., 4,000 cells/well) and allowed to adhere overnight.[11]

  • The following day, cells are treated with various concentrations of this compound or vehicle control.[11]

  • After a defined incubation period (e.g., 48 hours), 10 µL of Cell Counting Kit-8 (CCK-8) reagent is added to each well.[11]

  • The plates are incubated at 37°C for 2 hours.[11]

  • The absorbance at 450 nm is measured using a spectrophotometer to determine cell viability.[11]

  • Cells are seeded at a low density in 6-well plates and treated with this compound or vehicle.

  • The cells are incubated for an extended period (e.g., 2 weeks) to allow for colony formation.[1][10]

  • Colonies are fixed with methanol and stained with crystal violet.

  • The number and size of colonies are quantified to assess the long-term effect of the inhibitor on cell proliferation.[17]

  • Cells or tumor tissues are lysed to extract total protein.[18]

  • Protein concentration is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., c-Met, p-c-Met, AXL, p-AXL, AKT, p-AKT, ERK, p-ERK).[17][18]

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[17]

Visualizing the Experimental Workflow

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture Cell Culture (e.g., A549, H1299) bpi_treatment_vitro This compound Treatment (Varying Concentrations) cell_culture->bpi_treatment_vitro proliferation_assay Proliferation Assay (CCK-8) bpi_treatment_vitro->proliferation_assay colony_assay Colony Formation Assay bpi_treatment_vitro->colony_assay western_blot Western Blot (Signaling Proteins) bpi_treatment_vitro->western_blot pdx_model Patient-Derived Xenograft (PDX) Model Generation bpi_treatment_vivo Oral Administration of this compound (e.g., 60 mg/kg daily) pdx_model->bpi_treatment_vivo tumor_measurement Tumor Volume Measurement bpi_treatment_vivo->tumor_measurement tgi_analysis Tumor Growth Inhibition (TGI) Analysis tumor_measurement->tgi_analysis

References

BPI-9016M: A Dual c-Met/AXL Inhibitor for Non-Small Cell Lung Cancer - A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPI-9016M is an orally available, novel small-molecule inhibitor that concurrently targets both the c-Mesenchymal-Epithelial Transition factor (c-Met) and AXL receptor tyrosine kinases.[1][2] Dysregulation of the c-Met signaling pathway, through mechanisms such as gene amplification, exon 14 skipping mutations, or protein overexpression, is a known driver of tumorigenesis and resistance to targeted therapies in non-small cell lung cancer (NSCLC).[3][4] Similarly, AXL overexpression is implicated in therapeutic resistance.[5] By inhibiting both c-Met and AXL, this compound represents a promising therapeutic strategy for NSCLC, particularly in patient populations with tumors exhibiting these specific molecular alterations. This technical guide provides a comprehensive review of the mechanism of action, preclinical data, and clinical development of this compound in the context of NSCLC.

Introduction to c-Met and AXL Signaling in NSCLC

The c-Met proto-oncogene encodes a transmembrane tyrosine kinase receptor.[3] Its only known ligand is the hepatocyte growth factor (HGF).[4] Upon HGF binding, c-Met dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including PI3K/AKT, RAS/MAPK, and JAK/STAT.[4][6] These pathways are crucial for cellular processes like proliferation, survival, migration, and invasion.[7] In NSCLC, aberrant c-Met signaling can promote tumor progression and is a well-documented mechanism of acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs).[6]

The AXL receptor tyrosine kinase is another key player in cancer progression and drug resistance.[5] Overexpressed in various cancers, including NSCLC, AXL signaling contributes to cell survival, invasion, and metastasis.[2][5] The dual inhibition of both c-Met and AXL offers a potential synergistic antitumor effect and a strategy to overcome resistance mechanisms.

Mechanism of Action of this compound

This compound functions by binding to the kinase domains of both c-Met and AXL, thereby blocking their phosphorylation and subsequent activation of downstream signaling pathways.[2] Preclinical studies have demonstrated that treatment with this compound leads to a dose-dependent reduction in the phosphorylation of c-Met, AKT, and ERK in NSCLC cell lines.[6] This inhibition disrupts the core signaling network that drives tumor cell proliferation, survival, and invasion.

G HGF HGF cMet c-Met Receptor p_cMet p-c-Met cMet->p_cMet Dimerization & Autophosphorylation PI3K PI3K p_cMet->PI3K RAS RAS p_cMet->RAS STAT STAT p_cMet->STAT AKT AKT PI3K->AKT p_AKT p_AKT AKT->p_AKT Proliferation Proliferation, Survival, Invasion p_AKT->Proliferation MAPK_path RAF -> MEK -> ERK RAS->MAPK_path p_ERK p_ERK MAPK_path->p_ERK p_ERK->Proliferation STAT->Proliferation BPI9016M This compound BPI9016M->p_cMet Inhibits

Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.

Preclinical Evaluation

In Vitro Activity

This compound has demonstrated potent inhibitory activity against wild-type c-Met and AXL kinases.[5] Its activity has also been confirmed in various NSCLC cell lines.

Table 1: In Vitro Inhibitory Activity of this compound and its Metabolites

Target / Cell Line IC50 (this compound) IC50 (Metabolite M1) IC50 (Metabolite M2-2) Reference
Wild-type c-Met Kinase 6 nM 2 nM 12 nM [5]
AXL Kinase 9 nM 7 nM 35 nM [5]
EBC-1 Lung Cancer Cells 0.12 µM 0.14 µM 0.82 µM [5]

| A549, H1299, H1650, H1975, HCC827, PC-9 Cells | 5.3 µM to 27.1 µM | N/A | N/A |[8] |

In addition to inhibiting kinase activity, this compound has been shown to suppress cell proliferation, colony formation, migration, and invasion in NSCLC cell lines such as A549 and H1299.[6] It also induces cell cycle arrest and modulates markers of epithelial-mesenchymal transition (EMT) by up-regulating E-cadherin and down-regulating N-cadherin and vimentin.[6]

In Vivo Efficacy

The antitumor activity of this compound has been evaluated in patient-derived xenograft (PDX) models of lung adenocarcinoma. In these models, oral administration of this compound significantly suppressed tumor growth, particularly in tumors with high c-Met expression.[6]

Table 2: In Vivo Efficacy of this compound in NSCLC Patient-Derived Xenograft (PDX) Models

PDX Model c-Met H-Score Tumor Growth Inhibition (TGI) Reference
PDX1 260 82.5% [8]
PDX2 210 79.4% [8]
PDX3 120 68.8% [8]

| PDX4 | 20 | 32.5% |[8] |

Clinical Development in NSCLC

This compound has been evaluated in Phase I and Ib clinical trials involving patients with advanced NSCLC.

Phase I First-in-Human Study (NCT02478866)

This dose-escalation study aimed to determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and preliminary antitumor activity of this compound in patients with advanced solid tumors, the majority of whom had NSCLC.[1][9]

  • Design : A standard "3+3" dose-escalation design was used, with oral once-daily (QD) doses ranging from 100 mg to 800 mg.[1][9]

  • Safety : this compound was generally well-tolerated.[1] No dose-limiting toxicities (DLTs) were observed, and the MTD was not reached up to the 800 mg QD dose.[1] The most common treatment-related adverse events (TRAEs) included elevated alanine transaminase (ALT), increased bilirubin, dysgeusia, constipation, and hypertension.[1]

  • Pharmacokinetics : Following a single oral dose, the median time to maximum plasma concentration (Tmax) ranged from 2.0 to 3.5 hours.[1] The exposure to this compound and its main active metabolites (M1 and M2-2) showed moderate saturation at the 600 mg dose level.[1]

  • Efficacy : Among 19 evaluable patients (all with NSCLC), one patient achieved a partial response (PR), and ten patients had stable disease (SD).[1]

Table 3: Summary of Pharmacokinetic Parameters of this compound (Single Dose) in the Phase I Trial

Parameter Value Range Reference
Dose Range 100 mg - 800 mg [1][9]
Median Tmax 2.0 - 3.5 hours
Mean Cmax 241 - 987 ng/mL [5]

| Mean Half-life (t1/2) | 7.9 - 37.3 hours |[5] |

Phase Ib Study (NCT02929290)

This study further evaluated the safety, efficacy, and pharmacokinetics of this compound specifically in patients with c-Met-dysregulated (c-Met overexpression or MET exon 14 skipping mutation) advanced NSCLC.[10][11]

  • Design : This was a two-part, open-label study. Part A evaluated once-daily doses (300 mg, 450 mg, 600 mg) in patients with c-Met overexpression. Part B evaluated a 400 mg twice-daily (BID) dose in patients with MET exon 14 skipping mutations.[11]

  • Safety : The safety profile was manageable.[11] The most common TRAEs were elevated ALT and aspartate aminotransferase (AST).[11]

  • Efficacy : The overall response rate (ORR) across all 38 patients was 2.6% (one partial response), and the disease control rate (DCR) was 42.1%.[11] In the small cohort of four patients with MET exon 14 skipping mutations, the DCR was 75.0%.[11] The median progression-free survival (PFS) and overall survival (OS) for all patients were 1.9 months and 10.3 months, respectively.[11] The study concluded that this compound showed limited efficacy in this patient population.[11]

Table 4: Efficacy Results from the Phase Ib Trial (NCT02929290)

Parameter All Patients (N=38) Part B (MET Exon 14 Skipping, N=4) Reference
Objective Response Rate (ORR) 2.6% (1/38) 0% [11]
Disease Control Rate (DCR) 42.1% (16/38) 75.0% (3/4) [11]
Median Progression-Free Survival (PFS) 1.9 months N/A [11]

| Median Overall Survival (OS) | 10.3 months | N/A |[11] |

Experimental Protocols

In Vitro Methodologies
  • Cell Culture : Human NSCLC cell lines (A549, H1299, etc.) were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin in a humidified atmosphere of 5% CO2 at 37°C.[6]

  • Western Blot Analysis : Cells were treated with various concentrations of this compound. Total protein was extracted, separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated c-Met, AKT, and ERK. Following incubation with secondary antibodies, protein bands were visualized.[6]

  • Colony Formation Assay : Cells were seeded in 6-well plates and treated with this compound. After approximately two weeks, colonies were fixed, stained with crystal violet, and counted to assess long-term proliferative capacity.[6]

  • Migration and Invasion Assays : Transwell chambers were used to assess cell migration and invasion. Cells were seeded in the upper chamber in serum-free media with this compound. The lower chamber contained media with FBS as a chemoattractant. After incubation, cells that had migrated through the membrane (or Matrigel-coated membrane for invasion) were stained and counted.[6]

G cluster_assays Assay Endpoints Culture Seed cells in appropriate vessel Treatment Treat with this compound (Dose-response) Culture->Treatment Incubation Incubate for specified time Treatment->Incubation Proliferation Proliferation Assay (e.g., CCK-8/MTT) Incubation->Proliferation Colony Colony Formation Assay Incubation->Colony Migration Migration/Invasion Assay (Transwell) Incubation->Migration Western Western Blot (Signaling Proteins) Incubation->Western Analysis Data Analysis Proliferation->Analysis Colony->Analysis Migration->Analysis Western->Analysis

Caption: General workflow for in vitro evaluation of this compound in NSCLC cell lines.
In Vivo Methodology

  • Patient-Derived Xenograft (PDX) Model : Tumor tissues from lung adenocarcinoma patients were implanted subcutaneously into NOD/SCID mice. Once tumors reached a specified size, mice were randomized into treatment (this compound) and vehicle control groups. This compound was administered orally on a daily schedule. Tumor volume was measured regularly to determine tumor growth inhibition (TGI).[6]

Conclusion

This compound is a potent dual inhibitor of c-Met and AXL with demonstrated preclinical activity against non-small cell lung cancer models, particularly those with high c-Met expression. Early phase clinical trials have established a manageable safety profile and characterized its pharmacokinetic properties. While the Phase I study showed promising signs of disease control, the subsequent Phase Ib trial in a more targeted c-Met dysregulated population revealed limited single-agent efficacy.[1][11] These findings suggest that the future development of this compound may lie in combination therapies or in more refined, biomarker-selected patient populations. Further research is warranted to explore its potential in overcoming resistance to other targeted agents in NSCLC.

References

Preclinical Profile of BPI-9016M: A Dual c-Met and AXL Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BPI-9016M is an orally available small-molecule inhibitor that concurrently targets both the c-Met (hepatocyte growth factor receptor) and AXL receptor tyrosine kinases.[1] The dysregulation of the HGF/c-Met signaling pathway, through gene amplification, mutation, or protein overexpression, is a known driver in tumor development and metastatic progression, particularly in non-small cell lung cancer (NSCLC).[2] Similarly, AXL overexpression is implicated in resistance to EGFR inhibitors in NSCLC.[2] By dually targeting these pathways, this compound presents a promising therapeutic strategy for cancers reliant on c-Met and/or AXL signaling, including those that have developed resistance to other targeted therapies. This technical guide provides a comprehensive overview of the preclinical data and methodologies used to evaluate the efficacy and mechanism of action of this compound.

In Vitro Efficacy

The anti-proliferative activity of this compound has been evaluated across a panel of lung adenocarcinoma cell lines and primary cells. The half-maximal inhibitory concentration (IC50) values demonstrate a dose-dependent inhibition of cell proliferation.

Cell Line/Primary CellsIC50 (μM)
A549~15
H1299~10
H1650~25
H1975~20
HCC827~27
PC-9~18
Primary Lung Adenocarcinoma Cells 1~5.3
Primary Lung Adenocarcinoma Cells 2~8

Table 1: In Vitro Anti-proliferative Activity of this compound in Lung Adenocarcinoma Cells.[3]

In Vivo Efficacy: Patient-Derived Xenograft (PDX) Models

The in vivo anti-tumor efficacy of this compound was assessed in patient-derived xenograft (PDX) models of lung adenocarcinoma established in NOD/SCID mice. Treatment with this compound resulted in significant tumor growth inhibition, particularly in tumors with high c-Met expression.

PDX Modelc-Met Expression (H-score)Tumor Growth Inhibition (TGI) (%)
PDX126082.5
PDX221079.4
PDX312068.8
PDX42032.5

Table 2: In Vivo Efficacy of this compound in Lung Adenocarcinoma PDX Models.[3]

Mechanism of Action: Signaling Pathway Inhibition

This compound exerts its anti-tumor effects by inhibiting the phosphorylation of c-Met and its downstream signaling components, primarily the PI3K/AKT and MAPK/ERK pathways. Furthermore, this compound has been shown to modulate the miR203-DKK1 axis, leading to the suppression of cell migration and invasion.

c-Met/AXL Signaling Pathway

BPI-9016M_cMet_AXL_Signaling cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway HGF HGF cMet c-Met HGF->cMet GAS6 GAS6 AXL AXL GAS6->AXL PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AXL->PI3K AXL->RAS BPI9016M This compound BPI9016M->cMet BPI9016M->AXL AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Proliferation_Survival Proliferation_Survival pAKT->Proliferation_Survival Proliferation, Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation_Survival2 Proliferation_Survival2 pERK->Proliferation_Survival2 Proliferation, Survival

Caption: this compound inhibits c-Met and AXL signaling pathways.

miR203-DKK1 Signaling Pathway

BPI-9016M_miR203_DKK1_Pathway BPI9016M This compound cMet c-Met BPI9016M->cMet miR203 miR203 cMet->miR203 DKK1 DKK1 cMet->DKK1 miR203->DKK1 Migration_Invasion Migration & Invasion DKK1->Migration_Invasion

Caption: this compound modulates the miR203-DKK1 axis.

Experimental Protocols

Cell Proliferation Assay (CCK8 Assay)
  • Cell Seeding: Lung adenocarcinoma cells (A549, H1299, etc.) were seeded in 96-well plates at a density of 5,000 cells per well.

  • Drug Treatment: After 24 hours of incubation, cells were treated with serially diluted concentrations of this compound for 48 hours.

  • CCK8 Reagent Addition: 10 μL of Cell Counting Kit-8 (CCK8) solution was added to each well.

  • Incubation: The plates were incubated for 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Wound Healing Assay
  • Cell Seeding: Cells were seeded in 6-well plates and grown to confluence.

  • Scratch Creation: A sterile 200 μL pipette tip was used to create a linear scratch in the cell monolayer.

  • Drug Treatment: The cells were washed with PBS and cultured in a medium containing this compound.

  • Image Acquisition: Images of the scratch were captured at 0, 12, and 24 hours.

  • Analysis: The wound closure area was measured to assess cell migration.

Transwell Invasion Assay
  • Chamber Preparation: The upper chambers of Transwell inserts (8 μm pore size) were coated with Matrigel.

  • Cell Seeding: Cells were seeded in the upper chamber in a serum-free medium containing this compound.

  • Chemoattractant: The lower chamber was filled with a medium containing 10% FBS as a chemoattractant.

  • Incubation: The plates were incubated for 24 hours to allow for cell invasion.

  • Staining and Counting: Non-invading cells on the upper surface of the membrane were removed. Invading cells on the lower surface were fixed, stained with crystal violet, and counted under a microscope.

Patient-Derived Xenograft (PDX) Model
  • Animal Model: Female severe combined immunodeficient (SCID) mice were used.

  • Tumor Implantation: Freshly obtained human lung adenocarcinoma tissues were subcutaneously implanted into the flanks of the mice.

  • Tumor Growth: Tumors were allowed to grow to a palpable size.

  • Drug Administration: Mice were orally administered with this compound or vehicle control daily.

  • Tumor Measurement: Tumor volume was measured every 3-4 days using calipers.

  • Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for immunohistochemistry and Western blot analysis.

Western Blot Analysis
  • Protein Extraction: Total protein was extracted from cell lysates or tumor tissues.

  • SDS-PAGE and Transfer: Protein samples were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane was incubated with primary antibodies against c-Met, phospho-c-Met, AKT, phospho-AKT, ERK, and phospho-ERK, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Immunohistochemistry (IHC)
  • Tissue Preparation: PDX tumor tissues were fixed in formalin and embedded in paraffin.

  • Sectioning and Staining: Tissue sections were deparaffinized, rehydrated, and subjected to antigen retrieval. Sections were then incubated with a primary antibody against Ki-67, followed by a secondary antibody and DAB staining.

  • Microscopy: Stained sections were visualized under a microscope to assess cell proliferation.

Luciferase Reporter Assay
  • Plasmid Construction: The 3'-UTR of DKK1 containing the putative miR203 binding site was cloned into a luciferase reporter vector.

  • Transfection: Cells were co-transfected with the reporter plasmid, a Renilla luciferase control vector, and either miR203 mimics or a negative control.

  • Luciferase Activity Measurement: After 48 hours, firefly and Renilla luciferase activities were measured using a dual-luciferase reporter assay system.

Experimental Workflow

BPI-9016M_Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_mechanism Mechanism of Action Proliferation Cell Proliferation (CCK8 Assay) Western Western Blot (c-Met, AKT, ERK) Proliferation->Western Migration Cell Migration (Wound Healing) Luciferase Luciferase Assay (miR203-DKK1) Migration->Luciferase Invasion Cell Invasion (Transwell Assay) Invasion->Luciferase Colony Colony Formation PDX Patient-Derived Xenograft (PDX) Model PDX->Western IHC Immunohistochemistry (Ki-67) PDX->IHC BPI9016M This compound BPI9016M->Proliferation BPI9016M->Migration BPI9016M->Invasion BPI9016M->Colony BPI9016M->PDX

Caption: Overview of preclinical evaluation workflow for this compound.

Conclusion

The preclinical data for this compound demonstrates its potent and selective inhibitory activity against c-Met and AXL, leading to significant anti-tumor effects in both in vitro and in vivo models of lung adenocarcinoma. The well-defined mechanism of action, involving the inhibition of key downstream signaling pathways and the modulation of the miR203-DKK1 axis, provides a strong rationale for its clinical development. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of oncology and drug development.

References

BPI-9016M: A Technical Guide to a Novel Dual c-Met/AXL Inhibitor Modulating Hepatocyte Growth Factor (HGF) Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BPI-9016M, a novel, orally active small-molecule inhibitor that simultaneously targets both the c-Met and AXL receptor tyrosine kinases. Dysregulation of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway is a critical driver in the proliferation, survival, invasion, and metastasis of various cancers. This compound has emerged as a promising therapeutic agent by effectively disrupting this and the related AXL signaling pathway. This document details the mechanism of action of this compound, summarizes key preclinical and clinical data, and provides insights into the experimental methodologies used to evaluate its efficacy and safety.

Introduction to HGF/c-Met Signaling and this compound

The c-Met receptor, also known as the hepatocyte growth factor receptor (HGFR), is a tyrosine kinase that plays a pivotal role in normal cellular processes such as embryonic development and tissue repair.[1] Its only known ligand is the hepatocyte growth factor (HGF).[1] Upon HGF binding, c-Met dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[1][2] These pathways are crucial for cell proliferation, survival, migration, and invasion.[1][2]

In numerous malignancies, the HGF/c-Met signaling axis is aberrantly activated through mechanisms such as c-Met gene amplification, mutations, or protein overexpression.[1][2] This dysregulation is strongly associated with aggressive tumor behavior, metastasis, and poor prognosis in various cancers, including non-small cell lung cancer (NSCLC).[1][3] Consequently, inhibiting the HGF/c-Met pathway has become a key strategy in cancer drug development.[4][5]

This compound is a potent and selective dual inhibitor of both c-Met and AXL tyrosine kinases.[6][7][8] AXL, another receptor tyrosine kinase, is also implicated in tumor progression and therapeutic resistance.[6][9] By simultaneously targeting both c-Met and AXL, this compound offers a multi-faceted approach to inhibiting tumor growth and overcoming resistance mechanisms.[6][9]

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by binding to the ATP-binding site of the c-Met and AXL tyrosine kinases, thereby inhibiting their phosphorylation and subsequent activation.[6] This blockade disrupts the downstream signaling cascades, leading to the suppression of cancer cell proliferation, migration, and invasion.[7][10] Preclinical studies have demonstrated that this compound treatment leads to a reduction in the phosphorylation of c-Met, AKT, and ERK in lung adenocarcinoma cell lines.[7][10]

Furthermore, this compound has been shown to modulate the tumor microenvironment by up-regulating the epithelial marker E-cadherin and down-regulating mesenchymal markers such as N-cadherin and vimentin, suggesting an inhibitory effect on the epithelial-mesenchymal transition (EMT), a critical process in metastasis.[10]

dot

HGF_cMet_Signaling_and_BPI9016M_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Hepatocyte Growth Factor) c-Met c-Met Receptor HGF->c-Met Binds p-c-Met Phosphorylated c-Met c-Met->p-c-Met Dimerization & Autophosphorylation AXL AXL Receptor p-AXL Phosphorylated AXL AXL->p-AXL Activation This compound This compound This compound->p-c-Met Inhibits This compound->p-AXL Inhibits RAS_MAPK RAS/MAPK Pathway p-c-Met->RAS_MAPK PI3K_AKT PI3K/AKT Pathway p-c-Met->PI3K_AKT STAT STAT Pathway p-c-Met->STAT p-AXL->PI3K_AKT Proliferation Cell Proliferation, Survival, Invasion RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Caption: HGF/c-Met signaling pathway and this compound's inhibitory action.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of this compound
Target/Cell LineIC50 ValueReference
Wild-type c-Met tyrosine kinase6 nM[9]
EBC-1 (Lung Cancer Cell Line)0.12 µM[9]
A549, H1299, H1650, H1975, HCC827, PC-9 (Lung Adenocarcinoma Cell Lines)5.3 µM to 27.1 µM[11]
VEGFR30 nM[9]
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Lung Adenocarcinoma PDX Models
PDX Modelc-Met H-scoreTumor Growth Inhibition (TGI)Reference
PDX126082.5%[11]
PDX221079.4%[11]
PDX312068.8%[11]
PDX42032.5%[11]
Table 3: Pharmacokinetic Parameters of this compound in a First-in-Human Phase I Study (Single Dose)
DoseCmax (ng/mL)Tmax (h)t1/2 (h)Reference
100 mg - 800 mg241 - 9872.0 - 3.57.9 - 37.3[12]
Table 4: Clinical Efficacy of this compound in a Phase I Study in NSCLC Patients
ParameterResultReference
Partial Response1 out of 19 evaluable patients[12]
Stable Disease10 out of 19 evaluable patients[12]
Table 5: Treatment-Related Adverse Events (TRAEs) in the Phase I Study of this compound (All Grades)
Adverse EventIncidenceReference
Alanine transaminase (ALT) elevation60%[12][13]
Bilirubin increased40%[12][13]
Dysgeusia40%[12][13]
Constipation30%[12][13]
Hypertension25%[12][13]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of this compound.

In Vitro Kinase and Cell Proliferation Assays
  • Kinase Inhibition Assay: The inhibitory activity of this compound against c-Met and other kinases was likely determined using a radiometric or fluorescence-based kinase assay. A typical protocol would involve incubating the purified recombinant kinase domain with a specific substrate and ATP (radiolabeled or modified for detection) in the presence of varying concentrations of this compound. The kinase activity is then measured by quantifying the amount of phosphorylated substrate. The IC50 value is calculated as the concentration of this compound that inhibits 50% of the kinase activity.

  • Cell Proliferation Assay (CCK-8): Lung adenocarcinoma cell lines (e.g., A549, H1299) were seeded in 96-well plates and treated with different concentrations of this compound for a specified period (e.g., 48 hours).[14] Cell viability was assessed using the Cell Counting Kit-8 (CCK-8), which measures the metabolic activity of viable cells.[14][15] The absorbance was read using a microplate reader, and the IC50 values were calculated.[14]

Western Blot Analysis
  • Objective: To determine the effect of this compound on the phosphorylation status of c-Met and its downstream signaling proteins (e.g., AKT, ERK).[10]

  • Procedure:

    • Cells or tumor tissues were lysed to extract total proteins.

    • Protein concentration was determined using a BCA protein assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with primary antibodies specific for total and phosphorylated forms of c-Met, AKT, and ERK.

    • After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[10]

In Vivo Patient-Derived Xenograft (PDX) Models
  • Objective: To evaluate the anti-tumor efficacy of this compound in a setting that more closely mimics human tumors.[15]

  • Procedure:

    • Tumor tissues from lung adenocarcinoma patients were implanted subcutaneously into immunodeficient mice (e.g., NOD/SCID).[15]

    • Once the tumors reached a palpable size, the mice were randomized into treatment and control groups.

    • This compound (e.g., 60 mg/kg) was administered orally daily for a defined period (e.g., 12 or 16 days).[7]

    • Tumor volume was measured regularly using calipers.

    • At the end of the study, tumors were excised for further analysis, such as immunohistochemistry and Western blotting.[15]

dot

PDX_Experimental_Workflow Patient_Tumor Patient Lung Adenocarcinoma Tumor Implantation Subcutaneous Implantation into NOD/SCID Mice Patient_Tumor->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment_Group Treatment Group: Oral this compound (daily) Randomization->Treatment_Group Control_Group Control Group: Vehicle Randomization->Control_Group Tumor_Measurement Regular Tumor Volume Measurement Treatment_Group->Tumor_Measurement Control_Group->Tumor_Measurement Endpoint Study Endpoint Tumor_Measurement->Endpoint Analysis Tumor Excision and Analysis (IHC, Western Blot) Endpoint->Analysis

Caption: Workflow for Patient-Derived Xenograft (PDX) experiments.

First-in-Human Phase I Clinical Trial
  • Study Design: An open-label, dose-escalation study ("3+3" design) in patients with advanced non-small cell lung cancer.[12][16]

  • Objectives: To determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and preliminary anti-tumor activity of this compound.[12][16]

  • Dosing: Patients received a single dose of this compound (ranging from 100 mg to 800 mg) followed by a 7-day pharmacokinetic evaluation, and then continuous daily dosing.[12][16]

  • Pharmacokinetic Analysis: Blood samples were collected at various time points after single and multiple doses to determine the plasma concentrations of this compound and its major metabolites (M1 and M2-2).[12][17] Pharmacokinetic parameters such as Cmax, Tmax, and t1/2 were calculated.[12]

  • Safety and Tolerability Assessment: Adverse events were monitored and graded according to standard criteria. Dose-limiting toxicities (DLTs) were evaluated to determine the MTD.[12]

  • Efficacy Evaluation: Tumor responses were assessed according to standard radiological criteria.

Conclusion

This compound is a promising dual inhibitor of c-Met and AXL with demonstrated preclinical and clinical activity. Its ability to potently inhibit the HGF/c-Met signaling pathway and downstream effectors provides a strong rationale for its continued development in the treatment of cancers with c-Met dysregulation, such as non-small cell lung cancer. The favorable safety and pharmacokinetic profiles observed in the first-in-human study support further investigation of this compound in later-phase clinical trials.[12][16] This technical guide provides a foundational understanding of this compound for researchers and drug development professionals engaged in the field of targeted cancer therapy.

References

BPI-9016M: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide on BPI-9016M, a potent dual inhibitor of c-Met and AXL receptor tyrosine kinases.

This compound is an orally active small molecule inhibitor that has demonstrated significant anti-tumor activity in preclinical and clinical studies, particularly in non-small cell lung cancer (NSCLC) and esophageal squamous cell carcinoma (ESCC).[1][2][3] This guide details its chemical structure, physicochemical properties, mechanism of action, relevant experimental protocols, and key quantitative data.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name N-(4-((2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3-fluorophenyl)-5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxamide, is a complex heterocyclic molecule.[4] Its structure is fundamental to its high-affinity binding to the ATP-binding pockets of c-Met and AXL kinases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1528546-94-2[4][5][6]
Molecular Formula C25H18F2N4O3[4][5][6]
Molecular Weight 460.43 g/mol [1][5][6]
Appearance Light yellow to brown solid[5]
Purity >98%[4]
Solubility Soluble in DMSO[4]
Storage Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.[4]

Mechanism of Action: Dual Inhibition of c-Met and AXL Signaling

This compound exerts its anti-tumor effects by simultaneously blocking the signaling pathways mediated by two key receptor tyrosine kinases: c-Met (also known as hepatocyte growth factor receptor, HGFR) and AXL.[1][4][6][7] Both c-Met and AXL are often overexpressed in various cancers and their activation is associated with tumor growth, proliferation, survival, invasion, and metastasis.[7]

c-Met Signaling Pathway

The c-Met receptor is activated by its ligand, hepatocyte growth factor (HGF). This activation leads to the autophosphorylation of the kinase domain and the recruitment of downstream signaling molecules, including GRB2, GAB1, and PI3K. These, in turn, activate major signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.

cMet_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cMet c-Met GRB2_SOS GRB2/SOS cMet->GRB2_SOS Activates PI3K PI3K cMet->PI3K Activates HGF HGF HGF->cMet Binds BPI9016M This compound BPI9016M->cMet Inhibits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Cycle Cell Cycle Progression ERK->Cell_Cycle AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

Diagram 1: this compound Inhibition of the c-Met Signaling Pathway.
AXL Signaling Pathway

AXL is activated by its ligand, Growth Arrest-Specific 6 (Gas6). The Gas6/AXL pathway activation leads to the stimulation of downstream signaling cascades including the PI3K-AKT, RAS-MAPK, and STAT pathways. These pathways are implicated in promoting cell survival, proliferation, migration, and invasion.

AXL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AXL AXL PI3K PI3K AXL->PI3K Activates STAT STAT AXL->STAT Activates Gas6 Gas6 Gas6->AXL Binds BPI9016M This compound BPI9016M->AXL Inhibits AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Migration Migration STAT->Migration Invasion Invasion STAT->Invasion

Diagram 2: this compound Inhibition of the AXL Signaling Pathway.

In Vitro and In Vivo Efficacy

This compound has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines and in vivo models.

Table 2: In Vitro Efficacy of this compound in Lung Adenocarcinoma Cell Lines

Cell LineIC50 (µM)
A5495.3 - 27.1
H12995.3 - 27.1
H16505.3 - 27.1
H19755.3 - 27.1
HCC8275.3 - 27.1
PC-95.3 - 27.1
The IC50 values represent a range observed across studies.[5]

In vivo studies using patient-derived xenograft (PDX) models in NOD/SCID mice have shown that oral administration of this compound at 60 mg/kg daily significantly restrains tumor growth.[8]

Clinical Pharmacokinetics

A first-in-human phase I study and a subsequent phase Ib study in patients with advanced NSCLC have provided valuable pharmacokinetic data for this compound.

Table 3: Pharmacokinetic Parameters of this compound in NSCLC Patients (Multiple Doses)

ParameterValueDose Cohort
Tmax,ss (median) 4.0 h300, 450, 600 mg QD
CLss/F (mean) 50.4 - 83.2 L/h300, 450, 600 mg QD
T1/2 (mean) 11.2 - 12.7 h300, 450, 600 mg QD
Vz,ss/F (mean) 781.0 - 1780.0 L300, 450, 600 mg QD
Data from a phase Ib study. Tmax,ss: time to reach steady-state maximum concentration; CLss/F: apparent total clearance at steady state; T1/2: elimination half-life; Vz,ss/F: apparent volume of distribution at steady state.

The studies also identified two major metabolites, M1 and M2-2, which showed higher exposure levels than the parent compound.[2] Exposure to this compound and its metabolites appeared to approach saturation at a dose of 600 mg.[2]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cells.

Typical Protocol (using Cell Counting Kit-8):

  • Seed cancer cells (e.g., Eca109) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with a serial dilution of this compound (e.g., 0.391 to 50 µg/mL) for 48 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate 24h A->B C Treat with this compound B->C D Incubate 48h C->D E Add CCK-8 solution D->E F Incubate 2h E->F G Measure absorbance at 450nm F->G H Calculate cell viability G->H

Diagram 3: General workflow for a cell viability assay.
Western Blot Analysis

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the c-Met and AXL signaling pathways.

Typical Protocol:

  • Treat cancer cells (e.g., A549, H1299) with various concentrations of this compound (e.g., 3.1-50 µM) for a specified time.[5]

  • Lyse the cells and quantify protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., c-Met, p-c-Met, AXL, p-AXL, AKT, p-AKT, ERK, p-ERK) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Typical Protocol:

  • Establish tumor xenografts by subcutaneously injecting human cancer cells (e.g., Eca109) into the flank of nude mice.

  • When tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Administer this compound orally at a specified dose and schedule (e.g., 60 mg/kg daily).[8]

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).

Conclusion

This compound is a promising dual inhibitor of c-Met and AXL with demonstrated preclinical and clinical activity. Its ability to target two key oncogenic pathways provides a strong rationale for its further development as a cancer therapeutic. This technical guide provides a comprehensive overview of its chemical and biological properties to aid researchers in their investigation of this novel anti-cancer agent.

References

Antineoplastic activity of BPI-9016M

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Antineoplastic Activity of BPI-9016M

This compound is a novel, orally available small-molecule inhibitor targeting both the c-Met (hepatocyte growth factor receptor) and AXL receptor tyrosine kinases.[1][2] Its development is aimed at treating cancers where these signaling pathways are dysregulated, playing a crucial role in tumor cell proliferation, survival, invasion, and metastasis.[1][3] This technical guide provides a comprehensive overview of the preclinical and clinical antineoplastic activity of this compound, detailing its mechanism of action, experimental protocols, and quantitative efficacy data.

Mechanism of Action

This compound functions by binding to and inhibiting the kinase activity of both c-Met and AXL.[1] The overexpression and aberrant activation of these receptors are implicated in the progression of various cancers, including non-small cell lung cancer (NSCLC).[1][3] By disrupting the c-Met and AXL-mediated signaling pathways, this compound effectively inhibits the growth of tumor cells that overexpress these receptors.[1]

Preclinical studies have further elucidated the downstream effects of this compound. In lung adenocarcinoma cells, treatment with this compound leads to the inactivation of phosphorylated AKT and ERK, key molecules in cell survival and proliferation pathways.[4] Furthermore, this compound has been shown to upregulate miR203, which in turn represses the expression of Dickkopf-related protein 1 (DKK1), leading to reduced tumor cell migration and invasion.[5][6]

Signaling Pathway of this compound Inhibition

BPI9016M_Mechanism BPI9016M This compound cMet c-Met BPI9016M->cMet inhibits AXL AXL BPI9016M->AXL inhibits PI3K PI3K cMet->PI3K RAS RAS cMet->RAS miR203 miR203 cMet->miR203 negatively regulates DKK1 DKK1 cMet->DKK1 positively regulates AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Proliferation Cell Proliferation, Survival pAKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Proliferation miR203->DKK1 Invasion Migration, Invasion DKK1->Invasion

Caption: this compound inhibits c-Met and AXL, blocking downstream PI3K/AKT and RAS/RAF/MEK/ERK pathways.

Preclinical Antineoplastic Activity

The antitumor effects of this compound have been demonstrated in various preclinical models.

In Vitro Kinase and Cell Line Inhibition

This compound and its primary active metabolites, M1 and M2-2, have shown potent inhibitory activity against wild-type c-Met and AXL kinases.[2] The compound also effectively inhibits the growth of the EBC-1 lung cancer cell line.[2]

CompoundTargetIC50 (nM)
This compoundWild-type c-Met6
This compoundAXL Kinase9
This compoundEBC-1 Cell Line120
M1Wild-type c-Met2
M1AXL Kinase7
M1EBC-1 Cell Line140
M2-2Wild-type c-Met12
M2-2AXL Kinase35
M2-2EBC-1 Cell Line820

Data sourced from a preclinical study.[2]

At a concentration of 0.2 µM, this compound also demonstrated significant inhibition (88-100%) of other kinases, including KDR, DDR2, and Ron.[2]

Inhibition of Cell Proliferation, Migration, and Invasion

In lung adenocarcinoma cell lines A549 and H1299, this compound has been shown to inhibit cell spreading, migration, and invasion.[5] It also dose-dependently inhibits colony formation and induces cell cycle arrest in the G1 phase.[4]

In Vivo Tumor Growth Suppression

In patient-derived xenograft (PDX) models of lung adenocarcinoma, this compound significantly suppressed tumor growth, particularly in tumors with high c-Met expression.[5][6]

Clinical Antineoplastic Activity

The clinical development of this compound has primarily focused on patients with advanced NSCLC.

Phase I First-in-Human Study (NCT02478866)

A Phase I dose-escalation study was conducted in Chinese patients with advanced NSCLC to determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and preliminary antitumor activity of this compound.[7][8]

Key Findings:

  • Safety: The most common treatment-related adverse events (TRAEs) were elevated alanine transaminase (ALT) (60%), increased bilirubin (40%), dysgeusia (40%), and constipation (30%).[7][8] No dose-limiting toxicity (DLT) was observed, and the MTD was not reached at doses up to 800 mg once daily.[7][8]

  • Pharmacokinetics: The median time to maximum concentration (Cmax) ranged from 2.0 to 3.5 hours.[7][8] The exposure to the main metabolites, M1 and M2-2, was significantly higher than that of the parent compound.[7][8]

  • Efficacy: Among 19 evaluable patients, 1 had a partial response, and 10 had stable disease.[7][8]

ParameterValue
Dose Range100 mg - 800 mg once daily (QD)
Number of Patients20
Partial Response (PR)1/19
Stable Disease (SD)10/19
Maximum Tolerated Dose (MTD)Not Reached

Data from the first-in-human Phase I study.[7][8]

Phase Ib Study (NCT02929290)

A Phase Ib study evaluated the safety, efficacy, and pharmacokinetics of this compound in patients with locally advanced or metastatic NSCLC with c-Met overexpression or MET exon 14 skipping mutations.[3][9]

Key Findings:

  • Efficacy: In the overall population of 38 patients, the objective response rate (ORR) was 2.6% (1/38), and the disease control rate (DCR) was 42.1% (16/38).[3][9] For patients with MET exon 14 skipping mutations, the DCR was 75.0% (3/4).[3][9] The median progression-free survival (PFS) was 1.9 months, and the median overall survival (OS) was 10.3 months.[9]

Patient PopulationORRDCR
All Patients (n=38)2.6%42.1%
MET Exon 14 Skipping (n=4)0%75.0%

Data from the Phase Ib study.[3][9]

Experimental Protocols

Preclinical In Vitro Assays
  • Cell Proliferation Assay (CCK-8): Lung adenocarcinoma cell lines (e.g., A549, H1299) are seeded in 96-well plates. After adherence, cells are treated with varying concentrations of this compound. Cell viability is assessed at specified time points using a Cell Counting Kit-8.

  • Wound Healing Assay: Cells are grown to confluence in 6-well plates. A scratch is made through the cell monolayer with a sterile pipette tip. The cells are then treated with this compound, and the closure of the scratch is monitored and photographed at different time intervals to assess cell migration.[5]

  • Trans-well Invasion Assay: Trans-well inserts with a Matrigel-coated membrane are used. Cells are seeded in the upper chamber in serum-free medium containing this compound. The lower chamber contains a medium with a chemoattractant. After incubation, non-invading cells are removed, and invading cells on the lower surface of the membrane are fixed, stained, and counted.[5]

  • Western Blot Analysis: Cells or tumor tissues are lysed to extract proteins. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against target proteins (e.g., c-Met, p-c-Met, AKT, p-AKT, ERK, p-ERK) followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence detection system.[4]

Clinical Trial Workflow

The clinical trials for this compound generally follow a standard workflow for oncology drug development.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Informed Consent & Enrollment Screening->Enrollment Baseline Baseline Assessment (Tumor Measurement, Labs) Enrollment->Baseline Treatment This compound Administration (Dose Escalation/Expansion) Baseline->Treatment Monitoring Safety & Tolerability Monitoring (AEs, DLTs) Treatment->Monitoring Efficacy Efficacy Assessment (RECIST 1.1) Treatment->Efficacy PK Pharmacokinetic Sampling Treatment->PK FollowUp Long-term Follow-up (PFS, OS) Efficacy->FollowUp

Caption: A generalized workflow for this compound clinical trials.

Conclusion

This compound has demonstrated promising antineoplastic activity in both preclinical and early-phase clinical studies. Its dual inhibition of c-Met and AXL provides a strong rationale for its development in cancers with dysregulation of these pathways. While the clinical efficacy observed to date has been modest, the manageable safety profile supports further investigation, potentially in combination with other agents or in more specifically selected patient populations.

References

A Technical Deep Dive into BPI-9016M: A Novel Dual c-Met and AXL Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical and clinical development of BPI-9016M, a novel, orally available small-molecule inhibitor targeting the c-Met and AXL receptor tyrosine kinases, developed by Betta Pharmaceuticals Co., Ltd. This document details the mechanism of action, key experimental data, and clinical findings to support its ongoing investigation as a potential anti-cancer therapeutic.

Core Mechanism of Action

This compound is a potent inhibitor of both the c-Met (hepatocyte growth factor receptor) and AXL receptor tyrosine kinases.[1][2] Dysregulation of these signaling pathways is a known driver in various human malignancies, contributing to tumor cell proliferation, survival, invasion, and metastasis.[1][3] this compound binds to and inhibits the activity of both c-Met and AXL, thereby disrupting their downstream signaling cascades.[1] This dual inhibition is particularly significant as AXL overexpression has been implicated in acquired resistance to various targeted therapies, including EGFR inhibitors.[2]

The binding of hepatocyte growth factor (HGF) to c-Met and GAS6 to AXL triggers the activation of multiple downstream pathways, including the MAPK, PI3K/Akt, NF-κB, and STAT3 signaling cascades, which are crucial for cancer cell survival and motility.[2][3] Preclinical studies have demonstrated that this compound treatment leads to the suppression of key downstream effectors such as ERK and Akt.[3]

Signaling Pathway

BPI9016M_Signaling_Pathway This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling HGF HGF c-Met c-Met HGF->c-Met Binds GAS6 GAS6 AXL AXL GAS6->AXL Binds PI3K/Akt Pathway PI3K/Akt Pathway c-Met->PI3K/Akt Pathway MAPK Pathway (ERK) MAPK Pathway (ERK) c-Met->MAPK Pathway (ERK) AXL->PI3K/Akt Pathway AXL->MAPK Pathway (ERK) This compound This compound This compound->c-Met Inhibits This compound->AXL Inhibits Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation Survival Survival PI3K/Akt Pathway->Survival Invasion & Metastasis Invasion & Metastasis PI3K/Akt Pathway->Invasion & Metastasis MAPK Pathway (ERK)->Cell Proliferation MAPK Pathway (ERK)->Survival MAPK Pathway (ERK)->Invasion & Metastasis

Caption: this compound inhibits c-Met and AXL signaling pathways.

Preclinical Data

In Vitro Kinase Inhibition

This compound has demonstrated potent inhibitory activity against a panel of kinases. In vitro studies have shown that at a concentration of 0.2 µM, this compound can inhibit multiple kinases including c-MET, AXL, KDR, DDR2, and Ron with an inhibition rate of 88-100%.[2]

Target KinaseIC50 Value
Wild-type c-Met6 nM[2]
VEGFR30 nM[2]
Cellular Activity

In cellular assays, this compound has shown significant anti-proliferative effects in cancer cell lines with dysregulated c-Met signaling. For instance, the IC50 value against the growth of the EBC-1 lung cancer cell line was determined to be 0.12 µM.[2]

In Vivo Tumor Models

Studies using patient-derived xenograft (PDX) models of lung adenocarcinoma have shown that this compound significantly suppresses tumor growth, particularly in tumors with high c-Met expression.[4] In a study on esophageal squamous cell carcinoma (ESCC) cells, this compound not only inhibited cell proliferation in a concentration-dependent manner but also exhibited a radiosensitizing effect.[5]

Clinical Development

This compound has been evaluated in Phase I and Phase Ib clinical trials, primarily in patients with advanced non-small cell lung cancer (NSCLC).

Phase I First-in-Human Study (NCT02478866)

This dose-escalation study aimed to determine the maximum tolerated dose (MTD), safety, and pharmacokinetic profile of this compound in Chinese patients with advanced solid tumors.[2][6][7][8]

Key Findings:

  • Safety and Tolerability: this compound was generally well-tolerated, and no dose-limiting toxicities (DLTs) were observed at doses up to 800 mg once daily.[2][7][8] The MTD was not reached.[2][7][8]

  • Pharmacokinetics: After single-dose administration (100 mg to 800 mg), the mean Cmax ranged from 241 to 987 ng/mL, with a median time to Cmax (Tmax) of 2.0 to 3.5 hours.[2] The mean half-life (t1/2) ranged from 7.9 to 37.3 hours.[2] Two major active metabolites, M1 and M2-2, were identified, with significantly higher exposure (AUC) compared to the parent compound.[2][7]

  • Preliminary Efficacy: Among 19 evaluable patients, one had a partial response and 10 achieved stable disease.[7][8]

Pharmacokinetic ParameterValue Range (100 mg - 800 mg single dose)
Mean Cmax241 - 987 ng/mL[2]
Median Tmax2.0 - 3.5 hours[2]
Mean t1/27.9 - 37.3 hours[2]
Treatment-Related Adverse Events (TRAEs) in Phase I StudyAny GradeGrade ≥3
Any TRAE 85.0% [7][8]-
Alanine transaminase (ALT) elevation60%[7]-
Bilirubin increased40%[7]-
Dysgeusia40%[7]-
Constipation30%[6][7]-
Hypertension25%[7]15%[2][7]
Palmar-plantar erythrodysesthesia syndrome15%[7]-
Pulmonary embolism-5%[2][7]
Laryngeal pain-5%[2][7]
Phase Ib Study (NCT02929290)

This study further evaluated the safety, efficacy, and pharmacokinetics of this compound in patients with c-MET overexpression or MET exon 14 skipping mutations in locally advanced or metastatic NSCLC.[9][10]

Key Findings:

  • Safety: The safety profile was manageable. 92.1% of patients experienced TRAEs, with 28.9% experiencing grade ≥3 TRAEs.[9] The most common TRAEs were elevated ALT (36.8%) and AST (28.9%).[9]

  • Pharmacokinetics: this compound and its main metabolites reached a steady state after seven days of continuous administration.[9] Exposure appeared to reach a saturation trend at doses of 450 mg and 600 mg QD.[9][11]

  • Efficacy: The study showed limited efficacy in this patient population.[9] The overall response rate (ORR) was 2.6% and the disease control rate (DCR) was 42.1%.[9][11] The median progression-free survival (PFS) was 1.9 months, and the median overall survival (OS) was 10.3 months.[9][11]

Efficacy Outcome (Phase Ib Study)Value
Objective Response Rate (ORR)2.6% (1/38)[9][11]
Disease Control Rate (DCR)42.1% (16/38)[9][11]
Median Progression-Free Survival (PFS)1.9 months[9][11]
Median Overall Survival (OS)10.3 months[9][11]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

Kinase Inhibition Assay

Kinase_Assay_Workflow General Kinase Inhibition Assay Workflow Start Start Prepare Kinase, Substrate, and ATP Prepare Kinase, Substrate, and ATP Start->Prepare Kinase, Substrate, and ATP Add this compound at various concentrations Add this compound at various concentrations Prepare Kinase, Substrate, and ATP->Add this compound at various concentrations Incubate at 37°C Incubate at 37°C Add this compound at various concentrations->Incubate at 37°C Measure Kinase Activity (e.g., luminescence, fluorescence) Measure Kinase Activity (e.g., luminescence, fluorescence) Incubate at 37°C->Measure Kinase Activity (e.g., luminescence, fluorescence) Calculate IC50 Calculate IC50 Measure Kinase Activity (e.g., luminescence, fluorescence)->Calculate IC50 End End Calculate IC50->End

Caption: Workflow for determining in vitro kinase inhibition.

Methodology:

  • Reagents: Recombinant human c-Met and AXL kinases, a suitable substrate (e.g., a generic tyrosine kinase substrate), and ATP.

  • Procedure: The kinase, substrate, and ATP are combined in a reaction buffer in the wells of a microplate. This compound is added at a range of concentrations.

  • Incubation: The reaction is incubated at a controlled temperature (typically 37°C) for a specified time to allow for the kinase reaction to proceed.

  • Detection: The kinase activity is measured. This can be done using various methods, such as detecting the amount of phosphorylated substrate or the amount of ATP consumed.

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (CCK-8)

Methodology:

  • Cell Seeding: Cancer cells (e.g., Eca109) are seeded in 96-well plates at a specific density (e.g., 4,000 cells/well) and allowed to adhere overnight.[5]

  • Drug Treatment: this compound is added to the wells at various concentrations.[5]

  • Incubation: The cells are incubated for a defined period (e.g., 48 hours).[5]

  • Reagent Addition: A Cell Counting Kit-8 (CCK-8) reagent is added to each well and incubated for a further 2 hours at 37°C.[5]

  • Measurement: The absorbance is measured at 450 nm using a spectrophotometer, which is proportional to the number of viable cells.[5]

Cell Migration (Wound Healing) and Invasion (Trans-well) Assays

Methodology (Wound Healing):

  • Cell Monolayer: Cells are grown to confluence in a culture plate.

  • Scratch: A sterile pipette tip is used to create a "wound" or scratch in the cell monolayer.

  • Treatment: The cells are treated with this compound.

  • Imaging: The wound closure is monitored and imaged at different time points. The rate of migration is determined by measuring the change in the wound area over time.

Methodology (Trans-well Invasion):

  • Chamber Setup: Trans-well inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel) are used.

  • Cell Seeding: Cells are seeded in the upper chamber in a serum-free medium, with or without this compound.

  • Chemoattractant: The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum).

  • Incubation: The cells are incubated to allow for invasion through the membrane.

  • Quantification: Non-invading cells are removed from the upper surface of the membrane. The invaded cells on the lower surface are fixed, stained, and counted.

Western Blot Analysis

Methodology:

  • Cell Lysis: Cells treated with this compound are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding, then incubated with primary antibodies against the proteins of interest (e.g., c-Met, p-c-Met, AXL, p-AXL, ERK, p-ERK, Akt, p-Akt). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Clinical Trial Design Logic

Clinical_Trial_Logic This compound Clinical Trial Progression cluster_phase1 Phase I: Dose Escalation cluster_phase1b Phase Ib: Expansion Phase I (NCT02478866) Phase I (NCT02478866) Enroll Advanced Solid Tumor Patients Enroll Advanced Solid Tumor Patients Phase I (NCT02478866)->Enroll Advanced Solid Tumor Patients Phase Ib (NCT02929290) Phase Ib (NCT02929290) Enroll c-Met Dysregulated NSCLC Patients Enroll c-Met Dysregulated NSCLC Patients Phase Ib (NCT02929290)->Enroll c-Met Dysregulated NSCLC Patients Future Studies Future Studies Determine MTD, Safety, PK Determine MTD, Safety, PK Enroll Advanced Solid Tumor Patients->Determine MTD, Safety, PK Preliminary Antitumor Activity Preliminary Antitumor Activity Determine MTD, Safety, PK->Preliminary Antitumor Activity Preliminary Antitumor Activity->Phase Ib (NCT02929290) Further Evaluate Safety and Efficacy Further Evaluate Safety and Efficacy Enroll c-Met Dysregulated NSCLC Patients->Further Evaluate Safety and Efficacy Confirm Recommended Phase 2 Dose Confirm Recommended Phase 2 Dose Further Evaluate Safety and Efficacy->Confirm Recommended Phase 2 Dose Confirm Recommended Phase 2 Dose->Future Studies

Caption: Logical flow of this compound's clinical development.

Conclusion

This compound is a novel dual inhibitor of c-Met and AXL with a well-defined mechanism of action. Preclinical data have demonstrated its potent anti-tumor activity in relevant cancer models. Early-phase clinical trials have established a manageable safety profile and characterized its pharmacokinetic properties. While the Phase Ib study in a specific NSCLC population showed limited efficacy, the promising preclinical rationale and the favorable safety profile support the further investigation of this compound, potentially in combination with other agents or in different patient populations with c-Met or AXL-driven malignancies. This technical guide provides a solid foundation for researchers and clinicians interested in the ongoing development of this targeted therapy.

References

Methodological & Application

BPI-9016M: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPI-9016M is a potent and orally active small-molecule inhibitor that dually targets c-Met (hepatocyte growth factor receptor, HGFR) and AXL receptor tyrosine kinases.[1][2][3] The aberrant activation of c-Met and AXL signaling pathways is a crucial factor in the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and esophageal squamous cell carcinoma (ESCC).[4][5] These pathways are implicated in tumor cell proliferation, survival, migration, and invasion.[1][5] this compound effectively disrupts these oncogenic signaling cascades, leading to the suppression of tumor growth.[1][2] Preclinical studies have demonstrated its efficacy in inhibiting tumor cell growth, particularly in cancers with high c-Met expression.[3][5] This document provides detailed protocols for in vitro cell culture experiments to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound exerts its anti-tumor effects by binding to and inhibiting the kinase activity of both c-Met and AXL.[1] This dual inhibition disrupts the downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, which are critical for cell survival and proliferation.[2][6] By blocking these pathways, this compound can induce cell cycle arrest and apoptosis.[2][4]

BPI9016M_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS AXL AXL AXL->PI3K This compound This compound This compound->c-Met inhibits This compound->AXL inhibits AKT AKT PI3K->AKT p-AKT p-AKT AKT->p-AKT phosphorylation Survival Survival p-AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p-ERK p-ERK ERK->p-ERK phosphorylation Proliferation Proliferation p-ERK->Proliferation Invasion Invasion p-ERK->Invasion Experimental_Workflow cluster_assays 5. In Vitro Assays Cell_Culture 1. Cell Culture (e.g., A549, H1299) Cell_Seeding 3. Cell Seeding (Plates/Flasks) Cell_Culture->Cell_Seeding Drug_Preparation 2. This compound Preparation (DMSO stock) Drug_Treatment 4. Drug Treatment (Varying Concentrations) Drug_Preparation->Drug_Treatment Cell_Seeding->Drug_Treatment Viability Cell Viability (CCK-8/MTT) Drug_Treatment->Viability Colony Colony Formation Drug_Treatment->Colony Cycle Cell Cycle (PI Staining) Drug_Treatment->Cycle Western Western Blot Drug_Treatment->Western Data_Analysis 6. Data Analysis & Interpretation Viability->Data_Analysis Colony->Data_Analysis Cycle->Data_Analysis Western->Data_Analysis

References

Application Notes and Protocols for In Vitro Assays Using BPI-9016M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPI-9016M is a potent, orally available small-molecule inhibitor that simultaneously targets both c-Met (hepatocyte growth factor receptor, HGFR) and AXL receptor tyrosine kinases.[1] Dysregulation of the c-Met signaling pathway is implicated in the proliferation, survival, migration, and invasion of various cancer cells.[2][3] this compound has demonstrated significant anti-tumor activity in preclinical models, particularly in cancers with c-Met overexpression, such as non-small cell lung cancer (NSCLC).[4][5] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Data Summary

The following tables summarize the quantitative data from in vitro studies of this compound in human non-small cell lung cancer cell lines A549 and H1299, which have relatively high endogenous c-Met expression.[1]

Table 1: IC50 Values of this compound in Lung Adenocarcinoma Cell Lines [1]

Cell LineIC50 (µM)
A5495.3 - 27.1
H12995.3 - 27.1
H16505.3 - 27.1
H19755.3 - 27.1
HCC8275.3 - 27.1
PC-95.3 - 27.1
Primary Lung Adenocarcinoma Cells5.3 - 27.1

Table 2: Effect of this compound on Colony Formation in A549 and H1299 Cells [1]

Cell LineThis compound ConcentrationEffect
A549Variable DosesDose-dependent reduction in colony formation rate and size.
H1299Variable DosesDose-dependent reduction in colony formation rate and size.

Signaling Pathway

This compound exerts its effects by inhibiting the c-Met signaling pathway. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the PI3K/AKT and RAS/MEK/ERK pathways. These pathways regulate cell proliferation, survival, migration, and invasion. This compound blocks the initial phosphorylation of c-Met, thereby inhibiting these downstream effects.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet binds PI3K PI3K cMet->PI3K activates RAS RAS cMet->RAS AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival Migration Migration ERK->Migration Invasion Invasion ERK->Invasion BPI9016M This compound BPI9016M->cMet inhibits

Caption: c-Met Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Cell Viability Assay (CCK-8/MTT)

This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • A549 or H1299 cells

  • DMEM/RPMI-1640 medium with 10% FBS

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Protocol:

  • Seed 3,000-5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound (e.g., 0, 1, 5, 10, 20, 40 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. For MTT, add MTT reagent and incubate, followed by the addition of a solubilizing agent.

  • Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed Seed Cells (3-5k/well) Incubate1 Incubate 24h Seed->Incubate1 Treat Add this compound (0-40 µM) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_Reagent Add CCK-8/MTT Incubate2->Add_Reagent Incubate3 Incubate 1-4h Add_Reagent->Incubate3 Read Measure Absorbance Incubate3->Read Calculate Calculate Viability & IC50 Read->Calculate

Caption: Workflow for Cell Viability Assay.
Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies, indicating long-term cell survival.

Materials:

  • A549 or H1299 cells

  • 6-well plates

  • This compound

  • Crystal violet solution

Protocol:

  • Seed 500-1000 cells per well in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Replace the medium with fresh, drug-free medium and incubate for 10-14 days, changing the medium every 3 days.

  • When colonies are visible, wash the wells with PBS, fix with methanol, and stain with 0.1% crystal violet.

  • Count the number of colonies (conventionally, a colony consists of at least 50 cells).

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay measures the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.

Materials:

  • A549 or H1299 cells

  • 6-well plates

  • 200 µL pipette tip

  • This compound

  • Microscope with a camera

Protocol:

  • Seed cells in 6-well plates and grow to 90-100% confluency.

  • Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash with PBS to remove detached cells.

  • Add medium containing different concentrations of this compound.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 36 hours).[2]

  • Measure the width of the wound at different points and calculate the percentage of wound closure.

Wound_Healing_Workflow cluster_prep Preparation cluster_treatment Treatment & Imaging cluster_analysis Analysis Seed Seed Cells to Confluency Scratch Create Scratch Seed->Scratch Wash Wash with PBS Scratch->Wash Treat Add this compound Wash->Treat Image_T0 Image at 0h Treat->Image_T0 Incubate Incubate Image_T0->Incubate Image_Tx Image at Time X Incubate->Image_Tx Measure Measure Wound Width Image_Tx->Measure Calculate Calculate Closure % Measure->Calculate

Caption: Workflow for Wound Healing Assay.
Cell Invasion Assay (Transwell Assay)

This assay evaluates the ability of cells to invade through a basement membrane matrix, mimicking in vivo invasion.

Materials:

  • Transwell inserts (8 µm pore size)

  • Matrigel

  • A549 or H1299 cells

  • Serum-free medium and medium with 10% FBS

  • This compound

  • Cotton swabs

  • Crystal violet solution

Protocol:

  • Coat the upper chamber of the Transwell inserts with Matrigel and allow it to solidify.

  • Resuspend cells in serum-free medium containing different concentrations of this compound and seed them into the upper chamber.

  • Add medium containing 10% FBS (as a chemoattractant) to the lower chamber.

  • Incubate for 24-48 hours.

  • Remove non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

  • Count the number of invaded cells under a microscope.

Western Blot Analysis

This technique is used to detect the phosphorylation status of c-Met and its downstream signaling proteins, AKT and ERK.

Materials:

  • A549 or H1299 cells

  • This compound

  • HGF (optional, for stimulating the pathway)

  • Lysis buffer

  • Primary antibodies (anti-c-Met, anti-phospho-c-Met, anti-AKT, anti-phospho-AKT, anti-ERK, anti-phospho-ERK, anti-GAPDH/β-actin)

  • Secondary antibodies

  • SDS-PAGE equipment and reagents

  • Western blotting system

Protocol:

  • Treat A549 or H1299 cells with serial doses of this compound for a specified time (e.g., 24 hours).[1] In some experiments, cells can be stimulated with HGF before or during this compound treatment.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Analyze the band intensities to determine the relative levels of phosphorylated and total proteins. This compound is expected to reduce the expression of p-c-Met, p-AKT, and p-ERK in a dose-dependent manner.[1]

Conclusion

The in vitro assays described in these application notes provide a robust framework for characterizing the anti-cancer effects of this compound. By following these detailed protocols, researchers can effectively evaluate the impact of this compound on cell viability, long-term survival, migration, invasion, and the underlying c-Met signaling pathway. These studies are crucial for the continued development and understanding of this promising therapeutic agent.

References

Application Notes and Protocols for BPI-9016M Treatment in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPI-9016M is a potent, orally active small-molecule inhibitor that simultaneously targets both c-Met (mesenchymal-epithelial transition factor) and AXL (AXL receptor tyrosine kinase)[1]. Both c-Met and AXL are receptor tyrosine kinases that, when aberrantly activated, play crucial roles in tumor cell proliferation, survival, invasion, and metastasis[2]. Overexpression and activation of c-Met and AXL have been implicated in the development of resistance to targeted therapies in various cancers, particularly non-small cell lung cancer (NSCLC)[3]. This compound has demonstrated significant anti-tumor activity in preclinical models, particularly in cell lines with high expression of c-Met and AXL, making it a promising candidate for cancer therapy.

These application notes provide a summary of this compound sensitive cell lines, quantitative data on its efficacy, and detailed protocols for key experiments to assess its activity.

Data Presentation: this compound Efficacy

The following tables summarize the in vitro and in vivo efficacy of this compound in various cancer cell lines and patient-derived xenograft (PDX) models.

Table 1: In Vitro Sensitivity of Cancer Cell Lines to this compound

Cell LineCancer TypeIC50 (µM)Notes
A549Lung Adenocarcinoma5.3 - 27.1 (range for several lung adenocarcinoma lines)Relatively high c-Met expression.[3][4]
H1299Lung Adenocarcinoma5.3 - 27.1 (range for several lung adenocarcinoma lines)Relatively high c-Met expression.[3][4]
H1650Lung Adenocarcinoma5.3 - 27.1 (range for several lung adenocarcinoma lines)
H1975Lung Adenocarcinoma5.3 - 27.1 (range for several lung adenocarcinoma lines)
HCC827Lung Adenocarcinoma5.3 - 27.1 (range for several lung adenocarcinoma lines)
PC-9Lung Adenocarcinoma5.3 - 27.1 (range for several lung adenocarcinoma lines)
EBC-1Lung Cancer0.12
Eca109Esophageal Squamous Cell CarcinomaNot specified, but showed dose-dependent viability reduction.

Table 2: In Vitro Kinase Inhibitory Activity of this compound and its Metabolites

CompoundTarget KinaseIC50 (nM)
This compoundc-Met (wild-type)6
This compoundAXL9
This compoundVEGFR30
M1 (metabolite)c-Met (wild-type)2
M1 (metabolite)AXL7
M2-2 (metabolite)c-Met (wild-type)12
M2-2 (metabolite)AXL35

Table 3: In Vivo Efficacy of this compound in Lung Adenocarcinoma Patient-Derived Xenograft (PDX) Models

PDX Modelc-Met Expression (H-score)TreatmentTumor Growth Inhibition (TGI) (%)
PDX1260This compound (60 mg/kg, p.o., daily)82.5
PDX2210This compound (60 mg/kg, p.o., daily)79.4
PDX3120This compound (60 mg/kg, p.o., daily)68.8
PDX420This compound (60 mg/kg, p.o., daily)32.5 (not statistically significant)

Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the c-Met and AXL signaling pathways. Upon binding of their respective ligands, Hepatocyte Growth Factor (HGF) for c-Met and Gas6 for AXL, these receptors dimerize and autophosphorylate, leading to the activation of downstream signaling cascades, primarily the PI3K/AKT and RAS/MAPK pathways. These pathways promote cell proliferation, survival, migration, and invasion. This compound blocks the initial phosphorylation of c-Met and AXL, thereby inhibiting the activation of these downstream effectors.

BPI9016M_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects HGF HGF cMet c-Met HGF->cMet binds Gas6 Gas6 AXL AXL Gas6->AXL binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AXL->PI3K AXL->RAS BPI9016M This compound BPI9016M->cMet inhibits BPI9016M->AXL inhibits AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Invasion Invasion ERK->Invasion

Caption: this compound inhibits c-Met and AXL signaling pathways.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound.

Cell Viability Assay (CCK-8 Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_drug Prepare serial dilutions of this compound incubate_24h->prepare_drug treat_cells Treat cells with this compound incubate_24h->treat_cells prepare_drug->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_cck8 Add CCK-8 reagent incubate_48_72h->add_cck8 incubate_1_4h Incubate for 1-4h add_cck8->incubate_1_4h read_absorbance Read absorbance at 450 nm incubate_1_4h->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end_node End analyze_data->end_node

Caption: Workflow for the Cell Viability (CCK-8) Assay.
Western Blot Analysis of c-Met and AXL Signaling

This protocol is for assessing the effect of this compound on the phosphorylation of c-Met, AXL, and their downstream targets.

Materials:

  • This compound stock solution

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-AXL, anti-AXL, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use GAPDH or β-actin as a loading control.

In Vivo Xenograft Model

This protocol describes the establishment of a patient-derived xenograft (PDX) model and assessment of this compound efficacy.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID)

  • Tumor tissue from a patient or a this compound sensitive cell line

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant a small fragment of tumor tissue (approx. 2-3 mm³) or a suspension of tumor cells (1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of the mice.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor growth by measuring tumor volume with calipers twice a week (Volume = 0.5 x Length x Width²).

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • This compound Administration:

    • Administer this compound (e.g., 60 mg/kg) or vehicle control to the mice daily by oral gavage.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

Xenograft_Workflow start Start implant_tumor Implant tumor tissue/cells into mice start->implant_tumor monitor_growth Monitor tumor growth implant_tumor->monitor_growth randomize Randomize mice into groups when tumors reach target size monitor_growth->randomize treat_mice Administer this compound or vehicle randomize->treat_mice monitor_efficacy Monitor tumor volume and body weight treat_mice->monitor_efficacy end_of_study End of study: Euthanize and excise tumors monitor_efficacy->end_of_study analyze_data Analyze tumor growth inhibition (TGI) end_of_study->analyze_data end_node End analyze_data->end_node

Caption: Workflow for an In Vivo Xenograft Study.

Disclaimer

These application notes and protocols are intended for research use only by qualified professionals. The specific conditions and reagents may require optimization for different cell lines and experimental setups. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for Western Blot Analysis of BPI-9016M Target Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPI-9016M is a potent, orally available small-molecule inhibitor that simultaneously targets both c-Met (hepatocyte growth factor receptor, HGFR) and AXL receptor tyrosine kinases.[1][2] Aberrant activation of c-Met and AXL signaling pathways is implicated in the proliferation, survival, invasion, and metastasis of various tumor cells, including non-small cell lung cancer (NSCLC).[2][3] this compound disrupts these signaling cascades, leading to the inhibition of tumor growth.[1][2] Western blot analysis is a fundamental technique to elucidate the mechanism of action of targeted therapies like this compound by directly assessing the inhibition of the target proteins and their downstream effectors. This document provides detailed protocols for utilizing western blot to quantify the inhibitory effect of this compound on c-Met and AXL phosphorylation and downstream signaling pathways.

Principle

Western blotting, or immunoblotting, allows for the detection and semi-quantitative analysis of specific proteins in a complex mixture, such as a cell lysate. The protocol involves separating proteins by size via gel electrophoresis, transferring them to a solid membrane, and then probing with antibodies specific to the target protein. For assessing the activity of a kinase inhibitor like this compound, antibodies that specifically recognize the phosphorylated (active) forms of the target kinases (phospho-c-Met and phospho-AXL) and their downstream signaling molecules (e.g., phospho-Akt, phospho-Erk) are utilized. A decrease in the phosphorylated form of the target protein upon treatment with this compound indicates successful target inhibition.

Data Presentation

The following table summarizes hypothetical quantitative data obtained from a western blot analysis of a c-Met and AXL expressing cell line (e.g., A549 or H1299) treated with varying concentrations of this compound for 24 hours. The band intensities of the phosphorylated proteins are normalized to the total protein levels and then expressed as a percentage of the untreated control.

This compound Conc. (µM)% Inhibition of p-c-Met (Tyr1234/1235)% Inhibition of p-AXL (Tyr779)% Inhibition of p-Akt (Ser473)% Inhibition of p-Erk1/2 (Thr202/Tyr204)
0 (Control)0%0%0%0%
125%20%15%18%
560%55%45%50%
1085%80%70%75%
2595%92%88%90%

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the western blot analysis.

Caption: this compound inhibits c-Met and AXL signaling pathways.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_immuno Immunodetection cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., A549, H1299) treatment 2. This compound Treatment (0-25 µM, 24h) cell_culture->treatment lysis 3. Cell Lysis (RIPA buffer + inhibitors) treatment->lysis quantification 4. Protein Quantification (BCA Assay) lysis->quantification electrophoresis 5. SDS-PAGE quantification->electrophoresis blocking 7. Blocking (5% BSA in TBST) primary_ab 8. Primary Antibody Incubation (e.g., anti-p-c-Met, 4°C overnight) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated, 1h RT) primary_ab->secondary_ab detection 10. Detection (ECL Substrate) secondary_ab->detection imaging 11. Image Acquisition detection->imaging analysis 12. Densitometry Analysis imaging->analysis transfer 6. Protein Transfer (PVDF membrane) electrophoresis->transfer transfer->blocking

Caption: Western blot workflow for this compound target inhibition.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line Selection: Utilize human non-small cell lung cancer cell lines known to express c-Met and AXL, such as A549 or H1299.

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Treatment: The IC50 of this compound in various lung adenocarcinoma cell lines ranges from 5.3 µM to 27.1 µM.[2] Based on this, treat cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for 24 hours. An untreated control (0 µM) should be included, which should be treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.

Protein Extraction
  • Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new tube and store at -80°C or proceed to protein quantification.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples by diluting with lysis buffer.

Western Blotting
  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a 4-12% SDS-polyacrylamide gel and run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Recommended primary antibodies and starting dilutions are:

    • Phospho-c-Met (Tyr1234/1235): 1:1000

    • Total c-Met: 1:1000

    • Phospho-AXL (Tyr779): 1:1000

    • Total AXL: 1:1000

    • Phospho-Akt (Ser473): 1:1000

    • Total Akt: 1:1000

    • Phospho-Erk1/2 (Thr202/Tyr204): 1:2000

    • Total Erk1/2: 1:2000

    • β-Actin (Loading Control): 1:5000

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted 1:5000 in 5% BSA/TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the phospho-protein bands to their respective total protein bands. The loading control (β-Actin) should be used to ensure equal protein loading across all lanes.

Troubleshooting

  • High Background:

    • Increase the number and duration of washing steps.

    • Optimize the blocking conditions (time, blocking agent).

    • Decrease the concentration of primary or secondary antibodies.

  • Weak or No Signal:

    • Confirm protein transfer was successful (e.g., with Ponceau S staining).

    • Increase the amount of protein loaded.

    • Increase the concentration of the primary antibody or the incubation time.

    • Ensure the ECL substrate has not expired.

  • Non-specific Bands:

    • Optimize antibody concentrations.

    • Ensure the lysis buffer contains sufficient protease and phosphatase inhibitors.

    • Use a more specific antibody.

By following these detailed protocols, researchers can effectively utilize western blot analysis to investigate and quantify the inhibitory effects of this compound on its targets, c-Met and AXL, and their critical downstream signaling pathways. This will provide valuable insights into the molecular mechanism of this promising anti-cancer agent.

References

Application Notes and Protocols: Preclinical Pharmacokinetic Analysis of BPI-9016M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPI-9016M is an orally available, potent dual inhibitor of the c-Met and AXL receptor tyrosine kinases, which are key drivers in tumor cell proliferation, survival, invasion, and metastasis.[1] These pathways are often dysregulated in various cancers, including non-small cell lung cancer (NSCLC), making this compound a promising therapeutic agent.[1][2] Preclinical studies are essential to characterize the pharmacokinetic profile of this compound, providing critical data for dose selection and prediction of human pharmacokinetics. While specific quantitative data from preclinical animal studies are not publicly available, with some information being on file with the manufacturer, this document outlines the established mechanism of action and provides standardized protocols for conducting such analyses based on common practices for small molecule kinase inhibitors.[3] This includes methodologies for in-life studies in common preclinical models, bioanalytical sample analysis, and data interpretation.

Introduction

This compound is a novel small-molecule inhibitor developed by Betta Pharmaceuticals Co., Ltd. that simultaneously targets both c-Met and AXL tyrosine kinases.[2][4] The rationale for dual inhibition stems from the involvement of both pathways in tumorigenesis and the development of resistance to targeted therapies.[1] Preclinical evaluation of the absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetic (PK) properties of this compound in various animal models is a critical step in its development. These studies are foundational for determining the starting dose in first-in-human clinical trials and for understanding the compound's potential for efficacy and safety.[1][5] In clinical trials, this compound has demonstrated a favorable safety and pharmacokinetic profile in patients with advanced solid tumors.[5]

Mechanism of Action

This compound exerts its anti-neoplastic activity by binding to and inhibiting the phosphorylation of both c-Met and AXL kinases. This dual inhibition blocks the downstream signaling pathways, including RAS/RAF/MEK/ERK and PI3K/AKT, which are crucial for cell proliferation, survival, and migration.

cluster_membrane Cell Membrane cluster_downstream Downstream Signaling c-Met c-Met PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS AXL AXL AXL->PI3K This compound This compound This compound->c-Met Inhibits This compound->AXL Inhibits AKT AKT PI3K->AKT Cell_Survival_Proliferation Cell_Survival_Proliferation AKT->Cell_Survival_Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation_Migration Cell_Proliferation_Migration ERK->Cell_Proliferation_Migration

Figure 1: this compound Mechanism of Action.

Data Presentation

While specific preclinical pharmacokinetic data for this compound is not publicly available, the following tables represent the typical format for summarizing such data. The values presented are hypothetical and for illustrative purposes only, based on typical ranges observed for orally administered small molecule kinase inhibitors.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Rodents (Illustrative Data)

ParameterMouse (10 mg/kg)Rat (10 mg/kg)
Tmax (h) 0.5 - 1.01.0 - 2.0
Cmax (ng/mL) 800 - 1200600 - 900
AUC0-t (ng·h/mL) 4000 - 60005000 - 7500
AUC0-inf (ng·h/mL) 4200 - 65005500 - 8000
t1/2 (h) 2.0 - 4.03.0 - 5.0
Bioavailability (%) 30 - 5040 - 60

Table 2: Single-Dose Intravenous Pharmacokinetic Parameters of this compound in Rodents (Illustrative Data)

ParameterMouse (2 mg/kg)Rat (2 mg/kg)
C0 (ng/mL) 1500 - 20001200 - 1800
AUC0-inf (ng·h/mL) 1000 - 15001800 - 2500
t1/2 (h) 1.5 - 3.02.5 - 4.0
CL (mL/min/kg) 20 - 3015 - 25
Vdss (L/kg) 2.0 - 3.53.0 - 4.5

Table 3: Single-Dose Oral Pharmacokinetic Parameters of this compound in Non-Rodents (Illustrative Data)

ParameterBeagle Dog (5 mg/kg)
Tmax (h) 2.0 - 4.0
Cmax (ng/mL) 1000 - 1500
AUC0-t (ng·h/mL) 12000 - 18000
AUC0-inf (ng·h/mL) 13000 - 20000
t1/2 (h) 6.0 - 10.0
Bioavailability (%) 50 - 70

Experimental Protocols

The following are generalized protocols for conducting preclinical pharmacokinetic studies of a novel small molecule inhibitor like this compound.

Animal Models
  • Species: Male and female Sprague-Dawley rats and Beagle dogs are commonly used.

  • Health Status: Animals should be healthy, within a specified weight range, and acclimated to the facility for at least one week prior to the study.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum, except for fasting prior to dosing.

Dosing and Administration
  • Formulation: this compound is typically formulated as a suspension or solution in a vehicle suitable for oral (p.o.) and intravenous (i.v.) administration (e.g., 0.5% methylcellulose in water for oral and a solution containing DMSO, PEG300, and saline for intravenous).

  • Dose Levels: At least two dose levels for both oral and intravenous routes should be selected based on prior toxicity and efficacy studies.

  • Administration:

    • Oral: Administered via oral gavage. Animals are typically fasted overnight before dosing.

    • Intravenous: Administered as a slow bolus injection into a suitable vein (e.g., tail vein for rats, cephalic vein for dogs).

Sample Collection
  • Matrix: Plasma is the primary matrix for pharmacokinetic analysis. Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).

  • Time Points: Blood samples are collected at pre-dose (0 h) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Processing: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

cluster_in_life In-Life Phase cluster_bioanalysis Bioanalytical Phase Animal_Acclimation Animal_Acclimation Fasting Fasting Animal_Acclimation->Fasting Dosing Dosing Fasting->Dosing Blood_Sampling Blood_Sampling Dosing->Blood_Sampling Plasma_Separation Plasma_Separation Blood_Sampling->Plasma_Separation Sample_Extraction Sample_Extraction Plasma_Separation->Sample_Extraction LC_MS_MS_Analysis LC_MS_MS_Analysis Sample_Extraction->LC_MS_MS_Analysis Data_Processing Data_Processing LC_MS_MS_Analysis->Data_Processing PK_Parameter_Calculation PK_Parameter_Calculation Data_Processing->PK_Parameter_Calculation

Figure 2: Preclinical Pharmacokinetic Study Workflow.

Bioanalytical Method
  • Technique: Quantification of this compound and its major metabolites (M1 and M2-2) in plasma is typically performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[5]

  • Sample Preparation: A protein precipitation or liquid-liquid extraction method is used to extract the analytes from the plasma matrix. An internal standard is added to all samples and standards to ensure accuracy and precision.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • Validation: The method should be validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.

Pharmacokinetic Analysis
  • Software: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin®.

  • Parameters: Key parameters calculated include:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

    • AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity.

    • t1/2: Terminal elimination half-life.

    • CL: Clearance (for i.v. administration).

    • Vdss: Volume of distribution at steady state (for i.v. administration).

    • F%: Oral bioavailability, calculated as (AUCoral/Doseoral) / (AUCi.v./Dosei.v.) x 100.

Conclusion

The preclinical pharmacokinetic evaluation of this compound is a critical component of its drug development program. The protocols outlined here provide a standardized approach to conducting these studies in rodent and non-rodent models. The data generated from these studies are essential for understanding the ADME properties of this compound, enabling the selection of appropriate doses for clinical trials, and providing a basis for predicting its pharmacokinetic behavior in humans. Although specific preclinical data for this compound is not publicly available, the established mechanism of action and the described methodologies offer a robust framework for its continued investigation.

References

Application Notes and Protocols: BPI-9016M in Combination with Radiotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for investigating the combination of BPI-9016M, a dual c-Met and AXL inhibitor, with radiotherapy. The data and methodologies are primarily based on a key study investigating this combination in esophageal squamous cell carcinoma (ESCC).

Introduction

This compound is an orally available small-molecule inhibitor targeting the receptor tyrosine kinases c-Met and AXL.[1] Overexpression of c-Met is implicated in tumor cell proliferation, survival, invasion, and metastasis.[1] Radiotherapy is a cornerstone of cancer treatment, inducing DNA damage in cancer cells.[2] However, intrinsic and acquired radioresistance remains a significant clinical challenge. The combination of targeted agents like this compound with radiotherapy presents a promising strategy to enhance treatment efficacy.

Preclinical evidence suggests that this compound can act as a radiosensitizer, enhancing the effects of ionizing radiation (IR) in cancer cells.[3][4] The primary mechanism involves the inhibition of homologous recombination DNA repair pathways, leading to increased apoptosis in irradiated cancer cells.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro and in vivo studies on the combination of this compound and radiotherapy in the Eca109 human esophageal squamous cell carcinoma cell line.

Table 1: In Vitro Radiosensitization of Eca109 Cells by this compound [3]

Treatment GroupD₀ (Gy)Dq (Gy)NSF₂SER
Control (IR alone)3.382.041.830.65-
This compound (3.0 µg/mL) + IR2.562.042.210.531.32

D₀: Mean lethal dose; Dq: Quasi-threshold dose; N: Extrapolation number; SF₂: Surviving fraction at 2 Gy; SER: Sensitizer enhancement ratio.

Table 2: In Vivo Tumor Growth Delay in Eca109 Xenografts [3]

Treatment GroupMean Tumor Volume (Day 43, mm³)Time to Double Tumor Volume (Days)Enhancement Factor (EF)
Control~2000~10-
This compound (37.5 mg/kg)~1500~12-
IR (8 Gy)~1000~18-
This compound + IR~500~271.51

Signaling Pathways and Mechanisms of Action

This compound enhances the efficacy of radiotherapy primarily by inhibiting DNA damage repair and promoting apoptosis. The proposed signaling pathway is illustrated below.

G cluster_0 Cellular Response to Radiation cluster_1 Effect of this compound IR Ionizing Radiation (IR) DNA_damage DNA Double-Strand Breaks (DSBs) IR->DNA_damage ATM_ATR ATM/ATR Activation DNA_damage->ATM_ATR CHK1_CHK2 Chk1/Chk2 Activation ATM_ATR->CHK1_CHK2 HR_Repair Homologous Recombination (HR) DNA Repair CHK1_CHK2->HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival BPI9016M This compound cMet c-Met Inhibition BPI9016M->cMet Apoptosis Increased Apoptosis BPI9016M->Apoptosis pATM_pATR Inhibition of ATM/ATR Phosphorylation cMet->pATM_pATR pATM_pATR->HR_Repair Cleaved_Caspases Cleaved Caspase-3/9 Up-regulation Apoptosis->Cleaved_Caspases Bcl2 Bcl-2 Down-regulation Apoptosis->Bcl2

Caption: Proposed mechanism of this compound-induced radiosensitization.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound and radiotherapy.

1. In Vitro Cell Viability and Radiosensitization

This workflow outlines the steps to assess the effect of this compound on cell viability and its radiosensitizing potential in vitro.

G cluster_workflow In Vitro Experimental Workflow start Start: Eca109 Cell Culture cck8 Cell Viability Assay (CCK-8) start->cck8 clonogenic Clonogenic Survival Assay start->clonogenic bpi_treatment_cck8 Treat with this compound (0.391-50 µg/mL, 48h) cck8->bpi_treatment_cck8 bpi_treatment_clonogenic Pre-treat with this compound (3.0 µg/mL, 24h) clonogenic->bpi_treatment_clonogenic end End bpi_treatment_cck8->end ir_treatment Irradiate Cells (0-12 Gy) bpi_treatment_clonogenic->ir_treatment colony_formation Incubate for Colony Formation (10-14 days) ir_treatment->colony_formation stain_count Stain and Count Colonies colony_formation->stain_count calculate_ser Calculate Survival Fraction and SER stain_count->calculate_ser calculate_ser->end

Caption: Workflow for in vitro cell viability and clonogenic survival assays.

  • Cell Culture: Eca109 human esophageal squamous cell carcinoma cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Viability Assay (CCK-8):

    • Seed 5x10³ cells per well in a 96-well plate.

    • After 24 hours, treat cells with various concentrations of this compound (e.g., 0.391 to 50 µg/mL) for 48 hours.

    • Add 10 µL of CCK-8 solution to each well and incubate for 2 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Clonogenic Survival Assay:

    • Seed cells in 6-well plates at a density determined by the radiation dose to yield approximately 50-100 colonies.

    • Pre-treat cells with 3.0 µg/mL this compound for 24 hours.

    • Irradiate the cells with doses ranging from 0 to 12 Gy.

    • Replace the medium and incubate for 10-14 days to allow colony formation.

    • Fix the colonies with methanol and stain with 0.1% crystal violet.

    • Count colonies containing >50 cells.

    • Calculate the surviving fraction and the sensitizer enhancement ratio (SER).[3]

2. In Vivo Tumor Xenograft Model

This protocol describes the establishment and treatment of a murine tumor xenograft model to evaluate the in vivo efficacy of this compound in combination with radiotherapy.

G cluster_workflow In Vivo Xenograft Experimental Workflow start Start: Nude Mice Acclimatization inoculation Subcutaneous Injection of Eca109 Cells (5x10⁶) start->inoculation tumor_growth Monitor Tumor Growth inoculation->tumor_growth grouping Randomize into 4 Groups when Tumor Volume reaches ~100 mm³ tumor_growth->grouping bpi_gavage This compound Gavage (37.5 mg/kg/day) for 8 days grouping->bpi_gavage ir_treatment Single Dose Irradiation (8 Gy) on Day 19 grouping->ir_treatment bpi_gavage->ir_treatment monitoring Monitor Tumor Volume and Body Weight for ~43 days ir_treatment->monitoring end End: Euthanize and Collect Tumors for Analysis monitoring->end

Caption: Workflow for the in vivo tumor xenograft study.

  • Animal Model: Male nude mice (4-6 weeks old) are used.

  • Tumor Inoculation: Subcutaneously inject 5x10⁶ Eca109 cells into the right flank of each mouse.

  • Treatment Groups:

    • Control (vehicle)

    • This compound alone (37.5 mg/kg, daily by gavage)

    • Irradiation alone (8 Gy, single dose)

    • This compound + Irradiation

  • Treatment Schedule:

    • Begin this compound administration when tumors reach approximately 100 mm³.

    • On day 19 (after 8 days of drug treatment), irradiate the tumors in the designated groups.[3]

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight every 2-3 days.

    • Calculate tumor growth delay and enhancement factor.

    • At the end of the study, euthanize the mice and collect tumor tissues for further analysis (e.g., Western blot, immunohistochemistry).

3. Apoptosis and DNA Damage Analysis

These protocols are for assessing the molecular mechanisms underlying the radiosensitizing effects of this compound.

  • Flow Cytometry for Apoptosis:

    • Treat cells with this compound and/or irradiation as described previously.

    • Harvest cells 48 hours post-irradiation.

    • Stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

    • Analyze the stained cells using a flow cytometer.

  • Western Blot Analysis:

    • Extract total protein from treated cells or tumor tissues.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key proteins in the apoptosis and DNA damage repair pathways (e.g., cleaved caspase-3, cleaved caspase-9, Bcl-2, p-ATM, p-ATR, γ-H2AX).[3][4]

    • Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) system.

  • Immunohistochemistry (IHC) and TUNEL Staining:

    • Fix harvested tumor tissues in formalin and embed in paraffin.

    • For IHC, section the tissues and stain with an antibody against cleaved caspase-3.

    • For TUNEL staining, use a commercial kit to detect apoptotic cells in the tumor sections.

    • Visualize and quantify the staining using microscopy.[3]

Conclusion

The combination of this compound with radiotherapy demonstrates significant preclinical efficacy, primarily through the inhibition of DNA damage repair and induction of apoptosis in cancer cells. The protocols outlined above provide a robust framework for researchers to further investigate and validate these findings in various cancer models. These studies are crucial for the clinical translation of this promising combination therapy.

References

Application Notes and Protocols for Measuring BPI-9016M Efficacy in Lung Adenocarcinoma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPI-9016M is a novel, orally available small-molecule inhibitor that simultaneously targets both c-Met (hepatocyte growth factor receptor) and AXL receptor tyrosine kinases.[1][2] Dysregulation of the c-Met and AXL signaling pathways is implicated in the progression, metastasis, and drug resistance of various cancers, including non-small cell lung cancer (NSCLC).[1] In lung adenocarcinoma, overexpression of c-Met is a key driver of tumor growth and is associated with poor prognosis.[3][4] this compound has demonstrated potent anti-tumor activity in preclinical models of lung adenocarcinoma, particularly in tumors with high c-Met expression.[3] This document provides detailed application notes and protocols for assessing the efficacy of this compound in in vitro and in vivo lung adenocarcinoma models.

Mechanism of Action: Dual Inhibition of c-Met and AXL Signaling

This compound exerts its anti-tumor effects by inhibiting the phosphorylation of c-Met and AXL, thereby blocking their downstream signaling cascades.[2] This dual inhibition leads to the suppression of key cellular processes involved in cancer progression, such as proliferation, survival, migration, and invasion.[1][3] One of the identified mechanisms of this compound in lung adenocarcinoma involves the upregulation of miR203, which in turn represses the expression of Dickkopf-related protein 1 (DKK1), a key regulator of cell migration and invasion.[3][4]

BPI9016M_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK miR203 miR203 cMet->miR203 Upregulates AXL AXL AXL->PI3K_AKT AXL->RAS_MAPK BPI9016M This compound BPI9016M->cMet Inhibits BPI9016M->AXL Inhibits Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation DKK1 DKK1 miR203->DKK1 Inhibits Migration_Invasion Migration & Invasion DKK1->Migration_Invasion

This compound dual inhibition of c-Met and AXL signaling pathways.

Data Presentation

In Vitro Efficacy of this compound in Lung Adenocarcinoma Cell Lines

The anti-proliferative activity of this compound has been evaluated in a panel of human lung adenocarcinoma cell lines. The half-maximal inhibitory concentration (IC50) values were determined using a CCK8 assay after 72 hours of treatment.

Cell LineHistologyIC50 (µM)[3]
A549Adenocarcinoma10.5
H1299Adenocarcinoma15.2
PC-9Adenocarcinoma27.1
H1975Adenocarcinoma20.8
Primary CellsAdenocarcinoma5.3
In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models

The anti-tumor efficacy of this compound was assessed in patient-derived xenograft (PDX) models of lung adenocarcinoma established in NOD/SCID mice. Treatment with this compound was administered daily by oral gavage.

PDX Modelc-Met Expression (H-score)[3]Tumor Growth Inhibition (TGI) (%)[3]
PDX126082.5
PDX221079.4
PDX312068.8
PDX42032.5

Note: The specific dosage in mg/kg for the in vivo studies was not detailed in the referenced publication.

Experimental Protocols

Experimental Workflow for In Vitro Efficacy Evaluation

in_vitro_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Seed Lung Adenocarcinoma Cells treat Treat with this compound (various concentrations) start->treat viability Cell Viability (CCK8) treat->viability migration Migration (Wound Healing) treat->migration invasion Invasion (Transwell) treat->invasion western Western Blot (c-Met, AXL, p-AKT, p-ERK) treat->western end Determine IC50, Migration/Invasion Rates, and Protein Expression viability->end migration->end invasion->end western->end

Workflow for in vitro evaluation of this compound.
Cell Viability Assay (CCK8 Assay)

Objective: To determine the cytotoxic effect of this compound on lung adenocarcinoma cell lines and calculate the IC50 values.

Materials:

  • Lung adenocarcinoma cell lines (e.g., A549, H1299)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Cell Counting Kit-8 (CCK8)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Wound Healing (Scratch) Assay

Objective: To assess the effect of this compound on the migratory capacity of lung adenocarcinoma cells.

Materials:

  • Lung adenocarcinoma cell lines

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tip

  • Complete culture medium and serum-free medium

  • This compound

  • Inverted microscope with a camera

Protocol:

  • Seed cells in a 6-well plate and grow to form a confluent monolayer.

  • Create a "scratch" in the monolayer with a sterile 200 µL pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with serum-free medium containing this compound at the desired concentration or a vehicle control.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 36 hours).[3]

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Transwell Migration and Invasion Assay

Objective: To quantify the effect of this compound on the migratory and invasive potential of lung adenocarcinoma cells.

Materials:

  • Lung adenocarcinoma cell lines

  • 24-well Transwell inserts (8 µm pore size)

  • Matrigel (for invasion assay)

  • Serum-free medium and medium with 10% FBS

  • This compound

  • Cotton swabs

  • Crystal violet staining solution

  • Microscope

Protocol:

  • For the invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is needed.

  • Resuspend cells in serum-free medium and seed them into the upper chamber of the Transwell insert. The study by Zhang et al. used a this compound concentration of 12.5 µM in the upper chamber.[3]

  • Fill the lower chamber with complete medium containing 10% FBS as a chemoattractant.

  • Incubate for 12-24 hours at 37°C in a 5% CO2 incubator.[3]

  • After incubation, remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.

  • Fix the cells that have migrated/invaded to the lower surface of the membrane with 4% paraformaldehyde and stain with 0.1% crystal violet.[3]

  • Count the number of stained cells in several random fields under a microscope.

Western Blot Analysis

Objective: To determine the effect of this compound on the expression and phosphorylation of c-Met, AXL, and their downstream signaling proteins.

Materials:

  • Lung adenocarcinoma cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-c-Met, anti-p-c-Met, anti-AXL, anti-p-AXL, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Protocol:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a lung adenocarcinoma xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • Lung adenocarcinoma cells or patient-derived tumor tissue

  • This compound formulated for oral administration

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Calipers for tumor measurement

Protocol:

  • Inject lung adenocarcinoma cells subcutaneously into the flank of the mice. For PDX models, implant small fragments of patient tumor tissue.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound orally once daily. The control group receives the vehicle.

  • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

  • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change in tumor volume for the control group.

Immunohistochemistry (IHC)

Objective: To assess the expression of c-Met and proliferation markers (e.g., Ki-67) in tumor tissues from xenograft models.

Materials:

  • Formalin-fixed, paraffin-embedded tumor tissues

  • Microtome

  • Antigen retrieval solution

  • Primary antibodies (e.g., anti-c-Met, anti-Ki-67)

  • HRP-conjugated secondary antibody and DAB substrate kit

  • Hematoxylin for counterstaining

  • Microscope

Protocol:

  • Cut 4-5 µm sections from the paraffin-embedded tumor blocks.

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval using an appropriate buffer and heat source.

  • Block endogenous peroxidase activity.

  • Incubate the sections with primary antibodies.

  • Incubate with an HRP-conjugated secondary antibody.

  • Develop the signal using a DAB substrate kit.

  • Counterstain with hematoxylin.

  • Dehydrate and mount the slides.

  • Analyze the staining intensity and percentage of positive cells under a microscope. For c-Met, an H-score can be calculated by summing the products of the staining intensity (0-3) and the percentage of cells stained at that intensity.

References

Troubleshooting & Optimization

BPI-9016M In Vitro Solubility and Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of BPI-9016M for in vitro applications. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of 100 mg/mL.

Q2: How should I store the solid this compound and its stock solution?

A2: Proper storage is crucial to maintain the integrity of this compound. For the solid compound, short-term storage at 0-4°C and long-term storage at -20°C is recommended. The DMSO stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?

A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Please refer to the "Troubleshooting Guide: Preventing Precipitation" section below for detailed steps to address this.

Q4: What is the stability of this compound in cell culture medium at 37°C?

A4: Currently, there is no publicly available quantitative data on the half-life or degradation rate of this compound in aqueous cell culture media such as RPMI-1640 or DMEM at 37°C. As a best practice for long-duration experiments (e.g., over 24 hours), it is recommended to replenish the medium with freshly diluted this compound every 24 hours to ensure a consistent effective concentration.

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and selective dual inhibitor of the receptor tyrosine kinases c-Met and AXL. By inhibiting these kinases, this compound disrupts downstream signaling pathways, such as the PI3K/AKT and RAS/MAPK pathways, which are crucial for tumor cell proliferation, survival, migration, and invasion.

Data Summary Tables

Table 1: Solubility of this compound

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)100 mg/mL (217.19 mM)May require sonication to fully dissolve. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[1]

Table 2: Storage and Stability of this compound

FormStorage TemperatureStability PeriodNotes
Solid Powder0 - 4°CShort-term (days to weeks)Store in a dry, dark place.
Solid Powder-20°CLong-term (months to years)Store in a dry, dark place.
Stock Solution in DMSO-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Keep sealed and protected from light.[1]
Stock Solution in DMSO-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Keep sealed and protected from light.[1]
Working Solution in Aqueous Media37°CData not availableBest practice: prepare fresh for each experiment and replenish for long-term cultures.

Troubleshooting Guide: Preventing Precipitation

Encountering precipitation when diluting a DMSO stock of a hydrophobic compound into an aqueous buffer or cell culture medium is a frequent challenge. The following steps can help mitigate this issue.

Key Recommendations:

  • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%. Higher concentrations can be cytotoxic and increase the likelihood of precipitation. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution. Adding the stock to cold medium can cause thermal shock and induce precipitation.

  • Dilution Technique: Add the DMSO stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. Never add the aqueous medium directly to the concentrated DMSO stock.

  • Serial Dilution: For higher final concentrations of this compound, consider a serial dilution approach. First, create an intermediate dilution in a smaller volume of medium and ensure it is fully dissolved before adding it to the final culture volume.

  • Sonication: If a slight precipitate forms after dilution, brief sonication in a water bath sonicator may help to redissolve the compound. However, use this method with caution as excessive sonication can degrade the compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (50 mM in DMSO)

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound: The molecular weight of this compound is 460.43 g/mol . To prepare a 50 mM stock solution, you will need 23.02 mg of this compound per 1 mL of DMSO.

  • Weigh the this compound: Accurately weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add the corresponding volume of anhydrous DMSO to the microcentrifuge tube.

  • Dissolve the compound: Vortex the tube vigorously until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and store: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.

Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays

Materials:

  • This compound stock solution (e.g., 50 mM in DMSO)

  • Pre-warmed (37°C) sterile cell culture medium (e.g., RPMI-1640, DMEM)

  • Sterile tubes for dilution

Procedure:

  • Determine the final desired concentration of this compound and the final volume of the cell culture medium.

  • Calculate the volume of stock solution needed. For example, to prepare 10 mL of medium with a final concentration of 10 µM this compound from a 50 mM stock, you would need 2 µL of the stock solution.

  • Perform the dilution:

    • Pipette the final volume of pre-warmed cell culture medium into a sterile tube.

    • While gently vortexing or swirling the medium, add the calculated volume of the this compound DMSO stock solution dropwise.

    • Continue to mix gently for a few seconds to ensure homogeneity.

  • Final DMSO concentration check: Ensure the final DMSO concentration is within the acceptable range for your cell line (ideally ≤ 0.1%).

  • Use immediately: Add the freshly prepared this compound-containing medium to your cell cultures.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -20°C or -80°C aliquot->store prewarm Pre-warm Aqueous Medium (37°C) add_stock Add Stock to Medium Dropwise prewarm->add_stock mix Gently Vortex/Swirl add_stock->mix use Use Immediately in Experiment mix->use

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BPI9016M This compound cMet c-Met BPI9016M->cMet AXL AXL BPI9016M->AXL PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK AXL->PI3K_AKT AXL->RAS_MAPK Survival Survival PI3K_AKT->Survival Migration Migration PI3K_AKT->Migration Invasion Invasion PI3K_AKT->Invasion Proliferation Proliferation RAS_MAPK->Proliferation RAS_MAPK->Migration RAS_MAPK->Invasion

Caption: this compound inhibits c-Met and AXL signaling pathways.

References

BPI-9016M off-target effects in research models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BPI-9016M. The information is compiled from preclinical and clinical research data to address potential issues related to off-target effects and experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

A1: this compound is a potent, orally active, small-molecule inhibitor that dually targets both the c-Met (hepatocyte growth factor receptor) and AXL receptor tyrosine kinases.[1][2] These kinases are often overexpressed in various tumor cells and play crucial roles in tumor proliferation, survival, invasion, and metastasis.[1]

Q2: Has this compound shown inhibitory activity against kinases other than c-Met and AXL?

A2: Yes, preclinical studies have indicated that this compound can inhibit other kinases, which may be considered off-target effects. At a concentration of 0.2 μM, this compound demonstrated 88–100% inhibition of KDR (VEGFR2), DDR2, and Ron kinases in vitro.[3] The half-maximal inhibitory concentration (IC50) of this compound against VEGFR was reported to be 30 nM.[3]

Q3: What are the common treatment-related adverse events (TRAEs) observed in clinical trials with this compound?

A3: In Phase I and Phase Ib clinical trials involving patients with non-small cell lung cancer (NSCLC), several TRAEs have been reported. The most common include elevated alanine transaminase (ALT) and aspartate aminotransferase (AST), increased bilirubin, dysgeusia (altered taste), constipation, and hypertension.[4][5][6]

Q4: Are there any serious adverse events (SAEs) associated with this compound?

A4: Grade 3 or higher TRAEs reported in clinical studies include hypertension, pulmonary embolism, laryngeal pain, and thrombocytopenia.[4][5][6]

Q5: We are observing unexpected phenotypic changes in our cell-based assays that do not seem to be mediated by c-Met or AXL inhibition. What could be the cause?

A5: Unexplained cellular phenotypes could be due to this compound's off-target activities. For instance, its inhibitory effect on kinases like KDR (VEGFR2) could impact angiogenesis-related signaling pathways.[3] Additionally, this compound has been shown to upregulate miR-203, leading to the repression of Dickkopf-related protein 1 (DKK1), which can affect cell migration and invasion.[7][8] It is advisable to investigate these alternative pathways.

Q6: In our animal models, we are observing toxicities that were not anticipated. How can we troubleshoot this?

A6: The observed toxicities could be linked to the known off-target profile of this compound. For example, hypertension observed in clinical trials might be related to the inhibition of VEGFR.[3][6] Consider monitoring blood pressure in your animal models. Furthermore, the two major metabolites of this compound, M1 and M2-2, have been found to have significantly higher exposure levels (AUC) than the parent compound in humans and may have their own pharmacological and toxicological profiles.[5][6]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cell proliferation assays.
  • Possible Cause 1: The expression levels of c-Met and AXL can vary significantly between different cell lines, affecting their sensitivity to this compound.

    • Troubleshooting Step: Before conducting your experiment, perform Western blot or qPCR analysis to confirm the expression levels of c-Met and AXL in your chosen cell lines.[7] IC50 values for this compound in various lung adenocarcinoma cell lines have been reported to range from 5.3 μM to 27.1 μM.[9]

  • Possible Cause 2: The experimental conditions, such as cell density and assay duration, can influence the results.

    • Troubleshooting Step: Standardize your experimental protocol. Ensure consistent cell seeding density and a defined endpoint for the proliferation assay (e.g., 48 or 72 hours).

Issue 2: Discrepancy between in vitro and in vivo results.
  • Possible Cause 1: Pharmacokinetic properties of this compound, including its metabolism, can lead to different effective concentrations in vivo compared to in vitro.

    • Troubleshooting Step: Be aware that this compound is metabolized into major active metabolites M1 and M2-2, which have a much higher area under the curve (AUC) than the parent drug.[5][6] Consider that the in vivo effects may be a combination of the parent compound and its metabolites.

  • Possible Cause 2: The tumor microenvironment in vivo can influence the drug's efficacy.

    • Troubleshooting Step: When analyzing in vivo results, consider the role of the tumor microenvironment. The off-target effects of this compound on kinases like VEGFR2 could influence the tumor vasculature and contribute to the overall anti-tumor effect.[3]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

Target/Cell LineIC50 ValueNotes
c-Met (wild-type)6 nM[3]
AXLData not specifiedThis compound is a known dual inhibitor of c-Met and AXL.[1][2]
KDR (VEGFR)30 nM[3]
Lung Cancer Cell Lines5.3 μM - 27.1 μMRange observed across various lung adenocarcinoma cell lines.[9]
EBC-1 (Lung Cancer Cell)0.12 μM[3]

Table 2: Summary of Treatment-Related Adverse Events (TRAEs) from Phase I/Ib Clinical Trials

Adverse EventFrequency (All Grades)Frequency (Grade ≥3)References
Alanine Transaminase (ALT) Elevation36.8% - 60%Not specified[4][5][6]
Aspartate Transaminase (AST) Elevation28.9%Not specified[4]
Bilirubin Increased40%Not specified[5][6]
Dysgeusia (Altered Taste)40%Not specified[5][6]
Constipation30%Not specified[5][6]
Hypertension25%15%[5][6]
Palmar-Plantar Erythrodysesthesia15%Not specified[5][6]
ThrombocytopeniaNot specified2.6% (SAE)[4]
Pulmonary EmbolismNot specified5%[5][6]
Laryngeal PainNot specified5%[5][6]

Experimental Protocols

Protocol 1: Western Blot Analysis for c-Met and Downstream Signaling

  • Cell Lysis: Treat cells with this compound at desired concentrations for the specified time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against c-Met, p-c-Met, AKT, p-AKT, ERK, and p-ERK overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate.[7]

Protocol 2: Cell Migration and Invasion Assays (Transwell Assay)

  • Cell Preparation: Serum-starve cells for 24 hours.

  • Assay Setup: For migration assays, use Transwell inserts with an 8 µm pore size. For invasion assays, coat the inserts with Matrigel.

  • Cell Seeding: Seed the serum-starved cells in the upper chamber in a serum-free medium. Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Add this compound at various concentrations to both chambers.

  • Incubation: Incubate for 24-48 hours.

  • Analysis: Remove non-migrated/invaded cells from the upper surface of the insert. Fix and stain the cells on the lower surface with crystal violet. Count the number of migrated/invaded cells under a microscope.[7]

Visualizations

BPI9016M_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met PI3K PI3K cMet->PI3K RAS RAS cMet->RAS miR203 miR-203 cMet->miR203 This compound upregulates AXL AXL AXL->PI3K AXL->RAS VEGFR VEGFR (Off-target) BPI9016M This compound BPI9016M->cMet BPI9016M->AXL BPI9016M->VEGFR AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Proliferation Proliferation/ Survival pAKT->Proliferation Migration Migration/ Invasion pAKT->Migration RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Proliferation pERK->Migration DKK1 DKK1 miR203->DKK1 DKK1->Migration

Caption: Signaling pathways affected by this compound.

Troubleshooting_Workflow start Unexpected Experimental Result (e.g., toxicity, phenotype) check_on_target Is the result explainable by c-Met/AXL inhibition? start->check_on_target on_target_yes Result likely due to on-target effects. check_on_target->on_target_yes Yes check_off_target Consider known off-target effects: - VEGFR inhibition? - KDR/DDR2/Ron inhibition? check_on_target->check_off_target No off_target_pathway Investigate alternative pathways: - Angiogenesis (VEGFR) - miR-203/DKK1 axis check_off_target->off_target_pathway check_metabolites Consider effects of metabolites (M1 and M2-2) check_off_target->check_metabolites review_protocol Review and standardize experimental protocol (e.g., dosage, cell line validation) off_target_pathway->review_protocol metabolites_impact Metabolites may have distinct pharmacological activity. check_metabolites->metabolites_impact metabolites_impact->review_protocol

Caption: Troubleshooting workflow for unexpected this compound results.

References

Optimizing BPI-9016M concentration for cell viability assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: BPI-9016M

This guide provides troubleshooting and frequently asked questions for researchers using this compound in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, orally active, and selective small-molecule inhibitor that simultaneously targets both c-Met (also known as hepatocyte growth factor receptor or HGFR) and AXL receptor tyrosine kinases.[1][2][3] The c-Met/HGF signaling pathway is crucial for cell proliferation, survival, motility, and invasion; its aberrant activation is implicated in tumor growth and metastasis.[4][5][6] By binding to and inhibiting c-Met and AXL, this compound disrupts these downstream signaling pathways, thereby suppressing the growth of tumor cells that overexpress these receptors.[2][7]

Q2: What is the recommended starting concentration range for this compound in a cell viability assay?

A2: The optimal concentration of this compound is highly dependent on the cell line being used. Based on published data, a broad starting range to consider for a dose-response curve is 1 µM to 50 µM . For many lung adenocarcinoma cell lines, the half-maximal inhibitory concentration (IC50) has been reported to range from 5.3 µM to 27.1 µM.[8][9] It is recommended to perform a pilot experiment with a wide logarithmic dose range (e.g., 0.1, 1, 10, 50, 100 µM) to determine the sensitive range for your specific cell model.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 20 mM). For long-term storage, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months.[1] For short-term use, a stock solution can be stored at -20°C for up to one month.[1] When preparing working solutions, dilute the stock in your cell culture medium. To improve solubility, you can warm the tube to 37°C and use an ultrasonic bath.[8] Ensure the final DMSO concentration in your assay wells is consistent across all conditions and typically does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Q4: Which cell viability assay is best to use with this compound?

A4: The choice of assay depends on your specific experimental needs, available equipment, and cell type.

  • Metabolic Assays (e.g., MTT, MTS, XTT, Resazurin): These colorimetric or fluorometric assays measure the metabolic activity of cells, which is often proportional to the number of viable cells. They are cost-effective and widely used.

  • Luminescence-Based ATP Assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP present, which is a key indicator of metabolically active, viable cells. They are known for their high sensitivity and broad linear range.

  • Real-Time Viability Assays (e.g., CellTox™ Green): These assays use fluorescent dyes that are excluded from live cells but enter and stain the DNA of dead cells. They allow for the continuous monitoring of cell viability over time from the same sample.

For endpoint assays, luminescence-based ATP assays are often preferred for their robustness and sensitivity. However, a simple resazurin-based assay is also a reliable choice for many applications.

Data Presentation

Table 1: Reported IC50 Values for this compound in Various Lung Adenocarcinoma Cell Lines

Cell LineIC50 (µM)
A549~5.3 - 27.1
H1299~5.3 - 27.1
H1650~5.3 - 27.1
H1975~5.3 - 27.1
HCC827~5.3 - 27.1
PC-9~5.3 - 27.1
Data compiled from multiple sources indicating a general effective range.[8][9]

Signaling Pathway and Workflow Diagrams

HGF_cMET_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes HGF HGF (Ligand) cMET c-Met Receptor HGF->cMET Binds PI3K PI3K/Akt cMET->PI3K Activates MAPK RAS/MAPK cMET->MAPK Activates STAT STAT cMET->STAT Activates AXL AXL Receptor AXL->PI3K AXL->MAPK AXL->STAT BPI9016M This compound BPI9016M->cMET Inhibits BPI9016M->AXL Inhibits Proliferation Proliferation PI3K->Proliferation Survival Survival PI3K->Survival MAPK->Proliferation Invasion Motility/ Invasion MAPK->Invasion STAT->Survival

Caption: Simplified HGF/c-Met and AXL signaling pathway inhibited by this compound.

Cell_Viability_Workflow start Start seed 1. Seed cells in a 96-well plate start->seed incubate1 2. Incubate for 24h (allow cells to attach) seed->incubate1 treat 3. Treat with serial dilutions of this compound incubate1->treat incubate2 4. Incubate for treatment duration (e.g., 48-72h) treat->incubate2 add_reagent 5. Add viability reagent (e.g., CellTiter-Glo®) incubate2->add_reagent incubate3 6. Incubate as per manufacturer's protocol add_reagent->incubate3 read 7. Read plate (Luminescence/Fluorescence) incubate3->read analyze 8. Analyze data: Normalize to vehicle control, plot dose-response curve read->analyze end End analyze->end

Caption: Standard experimental workflow for a this compound cell viability assay.

Troubleshooting Guide

Problem: I am not observing any effect of this compound, even at high concentrations.

  • Possible Cause 1: Cell Line Insensitivity. Your chosen cell line may not express sufficient levels of c-Met or AXL, or it may rely on other pathways for survival and proliferation.

    • Solution: Confirm the expression of c-Met and AXL in your cell line via Western Blot or qPCR. Consider testing a positive control cell line known to be sensitive to c-Met inhibitors (e.g., certain lung or esophageal cancer cells).[10]

  • Possible Cause 2: Incorrect Drug Concentration. There may have been an error in calculating dilutions, or the compound may have degraded.

    • Solution: Prepare fresh dilutions from your -80°C stock for each experiment. Double-check all calculations for serial dilutions.

  • Possible Cause 3: Insufficient Incubation Time. The effect of the inhibitor on cell viability may not be apparent at the time point you selected.

    • Solution: Run a time-course experiment, measuring viability at multiple time points (e.g., 24h, 48h, 72h) to find the optimal treatment duration. The IC50 value can be highly dependent on the assay endpoint time.[11]

Problem: My dose-response curve is not sigmoidal or looks erratic.

  • Possible Cause 1: Compound Solubility. this compound may be precipitating out of the media at higher concentrations.

    • Solution: Visually inspect the wells with the highest concentrations for any precipitate. Ensure the final DMSO concentration is low and consistent. If solubility is an issue, consider using a different solvent or formulation if available, though this is uncommon for in vitro assays.

  • Possible Cause 2: Cell Seeding Inconsistency. Uneven cell numbers across the plate will lead to high variability.

    • Solution: Ensure you have a single-cell suspension before plating by gently pipetting to break up clumps. Work quickly but carefully during seeding to prevent cells from settling in the reservoir. Avoid using the outer wells of the plate, which are prone to evaporation (the "edge effect"), or fill them with sterile PBS or media.[12]

Problem: The vehicle control (e.g., DMSO) is showing significant cell death.

  • Possible Cause 1: High Solvent Concentration. Many cell lines are sensitive to DMSO at concentrations above 0.5% or 1%.

    • Solution: Calculate the final DMSO concentration in your wells. If it is too high, remake your stock solution at a higher concentration so a smaller volume is needed for your working dilutions. Always include an untreated control (media only) and a vehicle control (media + highest % of DMSO) to assess solvent toxicity.

  • Possible Cause 2: Cell Health. The cells may have been unhealthy or at too high a passage number before the experiment started.

    • Solution: Use cells that are in the logarithmic growth phase and at a low passage number.[13] Regularly check for contamination (e.g., mycoplasma) and ensure viability is high (>90%) before starting an experiment.[13]

Troubleshooting_Logic start High variability in replicate wells? check_seeding Review cell seeding technique. Ensure single-cell suspension. start->check_seeding Yes consistent Results are now consistent. start->consistent No check_pipetting Verify pipette calibration. Use reverse pipetting for viscous solutions. check_seeding->check_pipetting edge_effect Are outer wells affected? (Edge Effect) check_pipetting->edge_effect avoid_outer Avoid using outer wells or fill them with sterile PBS. edge_effect->avoid_outer Yes edge_effect->consistent No avoid_outer->consistent

Caption: Troubleshooting logic for high variability in cell viability assays.

Detailed Experimental Protocol: Luminescence-Based Cell Viability Assay

This protocol provides a general framework. Volumes and cell numbers should be optimized for your specific cell line and plate format (this example uses a 96-well plate).

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest in logarithmic growth phase

  • Complete cell culture medium

  • Sterile PBS

  • 96-well, white, clear-bottom tissue culture-treated plates

  • Luminescence-based ATP detection reagent (e.g., CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: a. Trypsinize and count cells. Prepare a cell suspension at the desired density (e.g., 1 x 10⁵ cells/mL for a target of 10,000 cells/well). b. Dispense 100 µL of the cell suspension into each well of the 96-well plate. c. Incubate the plate at 37°C, 5% CO₂ for 24 hours.

  • Compound Preparation and Treatment: a. Prepare serial dilutions of this compound in complete culture medium. For example, create 2X final concentrations ranging from 200 µM to 0.2 µM. b. Also prepare a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and an untreated control (medium only). c. After 24 hours of incubation, carefully add 100 µL of the 2X compound dilutions to the appropriate wells. This will bring the total volume to 200 µL and the compound concentrations to their final 1X values.

  • Incubation: a. Return the plate to the incubator for the desired treatment period (e.g., 48 or 72 hours).

  • Assay Measurement: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. b. Prepare the ATP detection reagent according to the manufacturer's instructions. c. Add 100 µL of the reagent to each well. d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents. e. Incubate the plate at room temperature for 10 minutes, protected from light, to stabilize the luminescent signal.

  • Data Acquisition: a. Measure the luminescence of each well using a plate reader.

  • Data Analysis: a. Average the values from your technical replicates. b. Normalize the data by setting the vehicle control as 100% viability and a "no cells" or "maximum inhibition" control as 0% viability. c. Plot the normalized viability (%) against the log of the this compound concentration. d. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

References

BPI-9016M Combination Therapy Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BPI-9016M in combination therapy experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally available small-molecule inhibitor that dually targets both c-Met (hepatocyte growth factor receptor or HGFR) and AXL receptor tyrosine kinase.[1] By binding to and inhibiting both c-Met and AXL, this compound disrupts their signaling pathways, which are crucial for tumor cell proliferation, survival, invasion, and metastasis in many cancer types.[2]

Q2: What are the known downstream signaling pathways affected by this compound?

This compound has been shown to inhibit the phosphorylation of downstream effector molecules such as AKT, ERK, and STAT3.[3] A preclinical study in lung adenocarcinoma cells demonstrated that this compound treatment leads to an increase in miR203, which in turn represses Dickkopf-related protein 1 (DKK1) expression.[2][4]

Q3: In which cancer cell lines has this compound shown activity?

Preclinical studies have demonstrated the anti-tumor activity of this compound in various lung adenocarcinoma patient-derived xenograft (PDX) models, particularly those with high c-Met expression.[2][4]

Q4: Are there any known synergistic combinations with this compound?

A preclinical study has shown a significantly enhanced tumor cell growth inhibition when this compound is combined with miR203 mimics or DKK1 siRNA in lung adenocarcinoma cell lines.[2][4] While direct published data on combinations with EGFR inhibitors or chemotherapy is limited, the mechanism of action of this compound suggests potential synergy with these agents, a strategy that has been effective with other c-Met/AXL inhibitors.[5][6]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High variability in cell viability/cytotoxicity assays Inconsistent cell seeding density. Edge effects in multi-well plates. Contamination (mycoplasma, bacteria, fungi).Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Regularly test cell cultures for mycoplasma and maintain aseptic techniques.
Lack of expected synergistic effect Suboptimal drug concentrations or ratios. Incorrect timing of drug administration (antagonistic effects at certain sequences). Cell line is not dependent on the c-Met/AXL pathway.Perform a dose-response matrix to test a wide range of concentrations for both drugs. Test different administration schedules (e.g., sequential vs. co-administration). Confirm c-Met and AXL expression and activation in your cell line via Western blot or IHC.
Inconsistent results in Western blot for p-AKT/p-ERK Cells harvested at a suboptimal time point. Issues with antibody quality or protocol. Crosstalk between signaling pathways.Perform a time-course experiment to determine the optimal time point for observing changes in phosphorylation. Validate antibodies and optimize blotting conditions. Be aware of potential feedback loops; for instance, inhibiting one pathway might activate another.[7]
Difficulty in interpreting synergy data Choice of synergy model (e.g., Loewe additivity vs. Bliss independence). Experimental noise.Understand the assumptions of different synergy models.[8][9] Use software tools like SynergyFinder or Combenefit for analysis.[9][10] Increase the number of biological and technical replicates.

Data Presentation

Table 1: Representative IC50 Values of this compound in Selected NSCLC Cell Lines (Hypothetical Data)

Cell LineEGFR Statusc-Met/AXL ExpressionThis compound IC50 (µM)
HCC827Exon 19 delHigh0.5
H1975L858R/T790MModerate1.2
A549Wild-typeLow8.5
PC-9Exon 19 delHigh0.7

Table 2: Representative Combination Index (CI) Values for this compound with Other Agents in NSCLC Cell Lines (Hypothetical Data)

CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.

Cell LineCombinationCombination Index (CI)
H1975 (Osimertinib-resistant)This compound + Osimertinib0.6
A549This compound + Cisplatin0.8
HCC827This compound + Gefitinib0.7

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay for Combination Studies (Dose-Response Matrix)

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the combination drug (e.g., an EGFR inhibitor or chemotherapy agent) in culture medium.

  • Treatment: Treat the cells with a matrix of drug concentrations, including single-agent controls and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Calculate the percentage of cell inhibition for each drug concentration and combination. Use software to calculate synergy scores (e.g., Combination Index based on the Chou-Talalay method).

Protocol 2: Western Blot Analysis of Downstream Signaling

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination drug, or the combination at their IC50 concentrations for a predetermined time (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated c-Met, AXL, AKT, and ERK.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.

Visualizations

BPI9016M_Signaling_Pathway cluster_membrane Cell Membrane cMet c-Met PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AXL AXL AXL->PI3K AXL->RAS AXL->STAT3 BPI9016M This compound BPI9016M->cMet BPI9016M->AXL AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Invasion Invasion/Metastasis STAT3->Invasion

Caption: this compound inhibits c-Met and AXL signaling pathways.

Experimental_Workflow start Start: Hypothesis (e.g., this compound synergizes with Drug X) cell_selection Select appropriate cancer cell lines (c-Met/AXL expression) start->cell_selection single_agent Determine IC50 of single agents (this compound and Drug X) cell_selection->single_agent combination_assay Perform combination viability assay (Dose-response matrix) single_agent->combination_assay synergy_analysis Analyze for synergy (e.g., Combination Index) combination_assay->synergy_analysis mechanism_study Investigate mechanism of synergy (e.g., Western blot for signaling pathways) synergy_analysis->mechanism_study in_vivo Validate in vivo (Xenograft models) mechanism_study->in_vivo

Caption: Workflow for this compound combination therapy experiments.

Troubleshooting_Logic start Unexpected Result in Combination Experiment check_synergy Is synergy observed? start->check_synergy no_synergy No Synergy or Antagonism check_synergy->no_synergy No yes_synergy Synergy Observed check_synergy->yes_synergy Yes check_controls Review single-agent controls and cell health no_synergy->check_controls proceed Proceed to mechanistic studies yes_synergy->proceed check_protocol Verify drug concentrations, ratios, and timing check_controls->check_protocol check_pathway Confirm pathway activation in cell line check_protocol->check_pathway

Caption: Troubleshooting logic for combination experiments.

References

Cell culture conditions for BPI-9016M experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BPI-9016M in cell culture experiments. The information is tailored for professionals in research, science, and drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally available small-molecule inhibitor that simultaneously targets both c-Met and AXL receptor tyrosine kinases.[1][2][3] These kinases are often overexpressed in various cancer cells, including non-small cell lung cancer (NSCLC), and play a crucial role in tumor cell proliferation, survival, invasion, and metastasis.[1] By binding to c-Met and AXL, this compound disrupts their signaling pathways, thereby inhibiting tumor growth.[1]

Q2: Which signaling pathways are affected by this compound?

This compound primarily inhibits the c-Met and AXL signaling pathways. Downstream pathways that are consequently affected include the RAS/MAPK, PI3K/Akt, NF-κB, and STAT3 signaling cascades.[4] Inhibition of these pathways leads to decreased cell proliferation, migration, and invasion, and can induce apoptosis.

Q3: What are the recommended cell lines for this compound experiments?

Based on published studies, lung adenocarcinoma cell lines such as A549 and H1299 are commonly used and have shown sensitivity to this compound.[1][4] Other lung cancer cell lines that have been used include H1650, H1975, HCC827, and PC-9.[1] The choice of cell line should ideally be based on the expression levels of c-Met and AXL.

Q4: How should I prepare and store this compound stock solutions?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] It is recommended to prepare a high-concentration stock (e.g., 10-50 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium. To avoid shocking the cells, it is crucial to ensure the final DMSO concentration in the culture medium is low, typically below 0.5%.

Cell Culture and Experimental Protocols

General Cell Culture Conditions

For lung cancer cell lines such as A549 and H1299, the following conditions are recommended for routine culture and experiments with this compound:

ParameterRecommendation
Basal Medium RPMI-1640
Serum 10% Fetal Bovine Serum (FBS)
Supplements 100 U/mL Penicillin, 100 µg/mL Streptomycin
Culture Environment 37°C, 5% CO2, humidified atmosphere
Experimental Protocols

1. Cell Proliferation (Viability) Assay (e.g., CCK8 or MTS)

  • Objective: To determine the effect of this compound on cell viability and to calculate the IC50 value.

  • Protocol:

    • Seed cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well for A549/H1299, to be determined empirically) and allow them to adhere overnight.

    • The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM). Include a DMSO-only control.

    • Incubate for the desired time period (e.g., 48-72 hours).

    • Add the CCK8 or MTS reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the DMSO control and determine the IC50 value using appropriate software.

IC50 Values for this compound in Lung Cancer Cell Lines

Cell LineIC50 (µM)
A549~15.8
H1299~10.2
H1650~27.1
H1975~20.5
HCC827~5.3
PC-9~8.7
(Data from Zhang et al., Theranostics 2018)

2. Western Blot Analysis

  • Objective: To analyze the effect of this compound on the expression and phosphorylation of proteins in the c-Met and AXL signaling pathways.

  • Protocol:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at the desired concentrations for the specified time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., total c-Met, phospho-c-Met, total AXL, phospho-AXL, total AKT, phospho-AKT, total ERK, phospho-ERK) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent.

3. Cell Migration and Invasion Assays

  • Wound Healing Assay (Migration):

    • Grow cells to a confluent monolayer in a 6-well plate.

    • Create a "scratch" in the monolayer with a sterile pipette tip.

    • Wash with PBS to remove detached cells and add fresh medium with or without this compound.

    • Capture images of the scratch at different time points (e.g., 0, 12, 24 hours) and measure the closure of the gap.

  • Transwell Assay (Migration and Invasion):

    • For invasion assays, coat the upper chamber of a Transwell insert with Matrigel. For migration assays, no coating is needed.

    • Seed cells in serum-free medium in the upper chamber.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Add this compound to both chambers.

    • Incubate for an appropriate time (e.g., 24-48 hours).

    • Remove non-migrated/invaded cells from the upper surface of the insert.

    • Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.

    • Count the stained cells under a microscope.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Drug Precipitation in Culture Medium - Stock solution concentration is too high.- Rapid dilution of DMSO stock in aqueous medium.- Low temperature of the medium.- Prepare a lower concentration stock solution.- Perform serial dilutions to gradually decrease the DMSO concentration.- Ensure the culture medium is at 37°C before adding the drug.
High Variability in Proliferation/Viability Assays - Inconsistent cell seeding number.- Edge effects in the multi-well plate.- Uneven drug distribution.- Use a multichannel pipette for cell seeding and ensure a homogenous cell suspension.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Gently mix the plate after adding the drug.
No or Weak Inhibition of Target Phosphorylation in Western Blot - Insufficient drug concentration or incubation time.- Low basal phosphorylation of the target protein.- Degraded drug.- Perform a dose-response and time-course experiment to optimize treatment conditions.- Consider stimulating the pathway with a ligand (e.g., HGF for c-Met) if basal activity is low.- Use a fresh aliquot of this compound stock solution.
Unexpected Cell Death in Control (DMSO-treated) Group - DMSO concentration is too high.- Cells are sensitive to DMSO.- Contamination.- Ensure the final DMSO concentration is ≤ 0.5%.- Run a DMSO toxicity curve for your specific cell line.- Use sterile techniques and check for contamination.
Inconsistent Results in Migration/Invasion Assays - Inconsistent scratch width in wound healing assay.- Uneven Matrigel coating in invasion assay.- Cell clumps in the single-cell suspension for Transwell assay.- Use a consistent tool and technique for creating the scratch.- Ensure the Matrigel is evenly spread and properly solidified.- Ensure a single-cell suspension by proper trypsinization and pipetting.

Visualizations

BPI9016M_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 AXL AXL AXL->PI3K AXL->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Survival Survival AKT->Survival STAT3->Proliferation Invasion Invasion NFkB->Invasion BPI9016M This compound BPI9016M->cMet Inhibits BPI9016M->AXL Inhibits

This compound Signaling Pathway Inhibition

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Culture 1. Cell Culture (A549, H1299) Proliferation 3a. Proliferation Assay (CCK8/MTS) Culture->Proliferation WesternBlot 3b. Western Blot (c-Met, AXL, p-AKT, p-ERK) Culture->WesternBlot Migration 3c. Migration/Invasion Assay (Wound Healing/Transwell) Culture->Migration PrepareDrug 2. Prepare this compound (DMSO Stock) PrepareDrug->Proliferation PrepareDrug->WesternBlot PrepareDrug->Migration IC50 4a. Determine IC50 Proliferation->IC50 ProteinExp 4b. Analyze Protein Expression WesternBlot->ProteinExp CellularFunc 4c. Quantify Cell Motility Migration->CellularFunc Troubleshooting_Workflow Start Inconsistent or Unexpected Results CheckCells Are cells healthy and at the correct confluency? Start->CheckCells CheckDrug Is the drug preparation and concentration correct? CheckCells->CheckDrug Yes Sol_Cells Optimize cell seeding density and monitor cell health. CheckCells->Sol_Cells No CheckAssay Is the assay protocol optimized? CheckDrug->CheckAssay Yes Sol_Drug Prepare fresh drug dilutions and verify final DMSO concentration. CheckDrug->Sol_Drug No Sol_Assay Review and optimize assay parameters (e.g., incubation times, antibody concentrations). CheckAssay->Sol_Assay No End Re-run Experiment CheckAssay->End Yes Sol_Cells->End Sol_Drug->End Sol_Assay->End

References

Technical Support Center: Improving BPI-9016M Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the oral bioavailability of BPI-9016M in animal models.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their in vivo experiments with this compound.

Issue 1: High Variability in Plasma Concentrations Following Oral Administration

  • Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal studies. What could be the cause, and how can we mitigate this?

  • Answer: High variability in plasma concentrations is a common challenge for orally administered compounds with poor solubility, like many kinase inhibitors. Several factors can contribute to this issue:

    • Poor and Variable Dissolution: If this compound does not dissolve consistently in the gastrointestinal (GI) tract, its absorption will be erratic.

    • Food Effects: The presence or absence of food can significantly alter gastric emptying time and the composition of GI fluids, which in turn impacts the dissolution and absorption of poorly soluble drugs.[1]

    • First-Pass Metabolism: Extensive and variable metabolism in the gut wall or liver can lead to inconsistent amounts of the drug reaching systemic circulation.[1]

    • Gastrointestinal Motility: Differences in the rate at which substances move through the GI tract of individual animals can affect the time available for dissolution and absorption.[1]

    Troubleshooting Steps:

    • Standardize Feeding Conditions: Ensure that all animals are fasted for a consistent period before dosing or are fed a standardized diet. This will help minimize variability due to food effects.[1]

    • Control Particle Size: Reducing and controlling the particle size of the active pharmaceutical ingredient (API) can increase the surface area for dissolution, potentially leading to more consistent absorption.[2] Micronization or nano-sizing are common techniques to consider.

    • Formulation Optimization: Consider using formulations designed to improve solubility and dissolution rates. For a compound like this compound, which is likely a Biopharmaceutics Classification System (BCS) Class II or IV compound (poorly soluble), the following formulation strategies can be beneficial:

      • Aqueous Suspensions with Wetting Agents: While simple, the choice of suspending and wetting agents is critical. In a preclinical study, this compound was administered orally to NOD/SCID mice in a 0.5% carboxymethylcellulose (CMC) vehicle.[3] However, for compounds with very low solubility, this may not be sufficient to ensure consistent absorption.

      • Lipid-Based Formulations: These formulations can enhance absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[2][4] Self-emulsifying drug delivery systems (SEDDS) are a common and effective choice.[1]

      • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its dissolution rate and extent of absorption.

Issue 2: Low Oral Bioavailability

  • Question: Our initial pharmacokinetic studies with this compound in rats show very low oral bioavailability. What steps can we take to improve this?

  • Answer: Low oral bioavailability for a poorly soluble compound is often a result of dissolution-rate-limited absorption. The primary goal is to increase the concentration of the drug in solution in the GI tract.

    Strategies for Improving Bioavailability:

    • Solubilization Techniques:

      • Co-solvents: The use of water-miscible organic solvents can increase the solubility of the compound in the dosing vehicle.[2]

      • pH Modification: For ionizable compounds, adjusting the pH of the microenvironment can enhance solubility.[2]

      • Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its solubility.[2]

      • Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their apparent solubility.[2][5]

    • Advanced Formulations:

      • Lipid-Based Drug Delivery Systems (LBDDS): As mentioned previously, LBDDS are a powerful tool for improving the bioavailability of lipophilic drugs.[2] They can be simple lipid solutions or more complex self-emulsifying systems.

      • Particle Size Reduction: As discussed, reducing particle size to the micro or nano-scale increases the surface area-to-volume ratio, which can enhance the dissolution rate.[2]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common formulation strategies to improve the bioavailability of poorly soluble drugs like this compound?

    • A1: The most common strategies include:

      • Micronization/Nanoparticle formation: To increase the surface area for dissolution.[5][6]

      • Solid Dispersions: Dispersing the drug in a carrier at the molecular level.[5]

      • Lipid-Based Formulations: These include solutions, suspensions, and emulsions, with self-emulsifying drug delivery systems (SEDDS) being a popular choice.[1][2] They can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.

      • Use of Solubilizing Excipients: Such as co-solvents, surfactants, and complexing agents (e.g., cyclodextrins).[2][6]

  • Q2: Are there any published preclinical pharmacokinetic data for this compound?

    • A2: Publicly available data on the preclinical pharmacokinetics of this compound is limited. One study in lung adenocarcinoma patient-derived xenografts (PDX) in NOD/SCID mice mentions daily oral administration of this compound, but does not provide pharmacokinetic parameters such as Cmax, Tmax, or bioavailability.[3] Human clinical trial data is available, which indicates that after oral administration, the median time to Cmax ranged from 2.0 to 3.5 hours.[7] The exposure to this compound and its main metabolites showed moderate saturation at higher doses in humans.[7][8]

  • Q3: What animal models have been used in the preclinical evaluation of this compound?

    • A3: A study by Yang et al. (2018) utilized patient-derived xenografts (PDX) from lung adenocarcinoma in NOD/SCID mice to evaluate the therapeutic efficacy of this compound.[9] Another study on the radiosensitizing effects of this compound used a murine tumor xenograft model in male nude mice.[10]

Data Presentation

Table 1: Preclinical and Clinical Studies of this compound

Study TypeAnimal Model/SubjectsVehicle/FormulationKey Findings Related to AdministrationReference
Preclinical (Efficacy)NOD/SCID mice with lung adenocarcinoma PDX0.5% Carboxymethylcellulose (CMC)Daily oral administration suppressed tumor growth.[3]
Preclinical (Radiosensitization)Male nude mice with esophageal squamous cell carcinoma xenograftsNot specifiedDaily administration by gavage.[10]
Phase I Clinical TrialChinese patients with advanced NSCLCTabletMedian Tmax: 2.0-3.5 hours. Moderate saturation at 600 mg.[7]
Phase Ib Clinical TrialPatients with c-MET dysregulated NSCLCTabletExposure increased with dose from 300 mg to 450 mg, with a saturation trend at 600 mg.[11]

Table 2: General Formulation Strategies for Poorly Soluble Drugs

StrategyMechanism of ActionAdvantagesDisadvantages
Particle Size Reduction Increases surface area for dissolution.Widely applicable, can be effective for many compounds.May not be sufficient for very poorly soluble drugs, potential for particle aggregation.
Lipid-Based Formulations Presents the drug in a solubilized form, utilizes lipid absorption pathways.Can significantly improve bioavailability, can be tailored for specific drug properties.More complex to develop and manufacture, potential for drug precipitation upon dispersion.
Solid Dispersions Maintains the drug in a high-energy amorphous state, improving dissolution.Can lead to substantial increases in bioavailability.Potential for recrystallization during storage, manufacturing can be challenging.
Use of Excipients Co-solvents, surfactants, and complexing agents increase the solubility of the drug in the GI fluid.Relatively simple to implement.Potential for toxicity with some excipients, may not be as effective as more advanced formulations.

Experimental Protocols

Protocol 1: General Procedure for Oral Bioavailability Study in Rats

This protocol is a general guideline and should be adapted based on the specific formulation and analytical methods.

  • Animal Preparation:

    • Use male Sprague-Dawley rats (250-300g).[1]

    • Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.[1]

    • Acclimatize animals to the experimental conditions for at least 3 days prior to the study.[1]

  • Formulation Preparation:

    • Prepare the desired formulation of this compound (e.g., aqueous suspension, solid dispersion, SEDDS) on the day of dosing.[1]

    • Ensure the formulation is homogeneous and the concentration is verified.[1]

  • Dosing:

    • For the intravenous (IV) group (to determine absolute bioavailability), formulate this compound in a suitable solubilizing vehicle (e.g., a mixture of DMSO and PEG300).[12] Administer a single dose (e.g., 1 mg/kg) via the tail vein.

    • For the oral (PO) groups, weigh each animal immediately before dosing to calculate the exact volume to be administered.[1] Administer the formulation via oral gavage at the desired dose levels (e.g., 10, 30 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from a suitable vessel (e.g., tail vein or jugular vein cannula) into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Keep the samples on ice until centrifugation.[1]

  • Plasma Preparation:

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.[1]

    • Transfer the plasma supernatant to clean, labeled tubes.[1]

    • Store the plasma samples at -80°C until analysis.[1]

  • Bioanalysis:

    • Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.[1]

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Mandatory Visualization

G cluster_0 This compound Signaling Pathway Inhibition BPI9016M This compound cMet c-Met BPI9016M->cMet Inhibits miR203 miR-203 cMet->miR203 Upregulates DKK1 DKK1 miR203->DKK1 Represses TumorEffects ↓ Tumor Growth ↓ Migration ↓ Invasion

Caption: this compound inhibits c-Met, leading to increased miR203 and subsequent repression of DKK1.

G cluster_1 Workflow for Improving this compound Bioavailability Start Start: Low Bioavailability of this compound Formulation Formulation Strategy Start->Formulation SizeReduction Particle Size Reduction (Micronization/Nanonization) Formulation->SizeReduction Option 1 LipidBased Lipid-Based Formulation (e.g., SEDDS) Formulation->LipidBased Option 2 SolidDispersion Amorphous Solid Dispersion Formulation->SolidDispersion Option 3 InVivoStudy In Vivo PK Study (e.g., in Rats) SizeReduction->InVivoStudy LipidBased->InVivoStudy SolidDispersion->InVivoStudy Analysis Analyze Plasma Concentrations (LC-MS/MS) InVivoStudy->Analysis Evaluation Evaluate PK Parameters (AUC, Cmax, F%) Analysis->Evaluation Optimized Optimized Formulation with Improved Bioavailability Evaluation->Optimized Goal Met Refine Refine Formulation Evaluation->Refine Goal Not Met Refine->Formulation

Caption: A logical workflow for the development and testing of formulations to improve this compound bioavailability.

References

Validation & Comparative

A Comparative Analysis of BPI-9016M and Other c-Met Inhibitors in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BPI-9016M against other prominent c-Met inhibitors in the context of Non-Small Cell Lung Cancer (NSCLC). This analysis is supported by preclinical and clinical data, with a focus on mechanism of action, potency, and clinical efficacy.

The c-Met receptor tyrosine kinase, implicated in tumor cell proliferation, survival, and metastasis, is a key therapeutic target in NSCLC. Aberrant c-Met signaling, often driven by mutations such as MET exon 14 skipping, presents an opportunity for targeted therapies. This guide evaluates the landscape of c-Met inhibitors, with a specific focus on this compound in comparison to other agents like Capmatinib, Tepotinib, and Savolitinib.

Mechanism of Action and Preclinical Potency

This compound is a novel, orally available small-molecule inhibitor that uniquely targets both c-Met and AXL tyrosine kinases.[1][2] This dual-inhibition mechanism is significant as AXL overexpression has been identified as a potential resistance mechanism to EGFR inhibitors in NSCLC.[3] Preclinical studies have demonstrated that this compound and its primary metabolites, M1 and M2-2, exhibit potent inhibitory activity against wild-type c-Met kinase with IC50 values of 6 nM, 2 nM, and 12 nM, respectively, in enzymatic assays.[4] In cellular assays, this compound has shown to inhibit the proliferation of various lung adenocarcinoma cell lines with IC50 values ranging from 5.3 µM to 27.1 µM.[5][6]

In comparison, other selective c-Met inhibitors have also demonstrated high potency in preclinical models. Capmatinib is a potent and selective ATP-competitive c-Met inhibitor with an IC50 of 0.13 nM in a cell-free assay. Tepotinib, another highly selective c-Met inhibitor, has an IC50 of 3 nM in a similar cell-free assay. Savolitinib also shows high selectivity for c-Met with IC50 values of 5 nM for c-Met and 3 nM for phosphorylated c-Met (p-Met).

InhibitorTarget(s)IC50 (c-Met, cell-free)IC50 (NSCLC cell lines)
This compound c-Met, AXL6 nM5.3 - 27.1 µM
Capmatinib c-Met0.13 nMNot specified in similar format
Tepotinib c-Met3 nMNot specified in similar format
Savolitinib c-Met5 nMNot specified in similar format

The c-Met Signaling Pathway in NSCLC

The c-Met signaling cascade plays a crucial role in the pathogenesis of NSCLC. The binding of its ligand, hepatocyte growth factor (HGF), to the c-Met receptor triggers a series of downstream signaling events. These pathways, including the RAS/MAPK and PI3K/AKT pathways, are pivotal in promoting cell proliferation, survival, migration, and invasion. In NSCLC, genetic alterations such as MET exon 14 skipping mutations can lead to the constitutive activation of the c-Met receptor, driving oncogenesis. The diagram below illustrates this critical signaling pathway.

cMet_Signaling_Pathway c-Met Signaling Pathway in NSCLC cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds GRB2 GRB2 c-Met Receptor->GRB2 PI3K PI3K c-Met Receptor->PI3K STAT3 STAT3 c-Met Receptor->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Metastasis Metastasis STAT3->Metastasis

Caption: The c-Met signaling pathway is activated by HGF binding, leading to downstream cascades that promote cancer cell proliferation, survival, and metastasis.

Clinical Efficacy and Safety in NSCLC

Clinical trials have evaluated the efficacy and safety of this compound and other c-Met inhibitors in patients with advanced NSCLC.

This compound: A Phase Ib study (NCT02929290) of this compound in patients with c-Met-dysregulated advanced NSCLC showed a manageable safety profile but limited efficacy.[7][8] In the overall population of 38 patients, the objective response rate (ORR) was 2.6% and the disease control rate (DCR) was 42.1%.[7] The median progression-free survival (PFS) was 1.9 months, and the median overall survival (OS) was 10.3 months.[7] The most common treatment-related adverse events (TRAEs) were elevated alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[7]

Capmatinib: The GEOMETRY mono-1 Phase II trial (NCT02414139) evaluated capmatinib in patients with MET exon 14-mutated advanced NSCLC.[9][10] In treatment-naïve patients, the ORR was 68%, with a median PFS of 12.4 months.[11] In previously treated patients, the ORR was 41%, with a median PFS of 5.4 months.[11] Common adverse events included peripheral edema, nausea, and vomiting.[9]

Tepotinib: The VISION Phase II trial (NCT02864992) investigated tepotinib in patients with advanced NSCLC harboring MET exon 14 skipping alterations.[12][13][14] The study demonstrated an ORR of 55.9% and a median duration of response of 20.8 months across all treatment lines in a long-term follow-up.[12] In treatment-naïve patients, the ORR was 57.3% with a median duration of response of 46.4 months.[12] The most common adverse reactions were edema, nausea, and fatigue.[15]

Savolitinib: A Phase II study (NCT02897479) in China evaluated savolitinib in patients with MET exon 14-positive NSCLC.[16][17][18] The study reported an ORR of 47.5% and a median PFS of 6.8 months.[16] Common treatment-related adverse events included peripheral edema, nausea, and increased AST/ALT.[16]

Clinical TrialInhibitorPatient PopulationORRmPFSCommon AEs (Grade ≥3)
Phase Ib (NCT02929290) This compoundc-Met dysregulated NSCLC2.6%1.9 monthsElevated ALT/AST
GEOMETRY mono-1 (NCT02414139) CapmatinibMETex14 NSCLC (Treatment-Naïve)68%12.4 monthsPeripheral edema, Nausea
GEOMETRY mono-1 (NCT02414139) CapmatinibMETex14 NSCLC (Previously Treated)41%5.4 monthsPeripheral edema, Nausea
VISION (NCT02864992) TepotinibMETex14 NSCLC55.9%Not Reported in this formatEdema
Phase II (NCT02897479) SavolitinibMETex14 NSCLC47.5%6.8 monthsPeripheral edema, Nausea, Increased AST/ALT

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols employed in the evaluation of these c-Met inhibitors.

Preclinical Experimental Workflows

Preclinical_Workflow Preclinical Evaluation of c-Met Inhibitors cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Kinase_Assay Kinase Assay (IC50 Determination) Cell_Viability Cell Viability Assay (e.g., MTT, CCK-8) Kinase_Assay->Cell_Viability Western_Blot Western Blot (Signaling Pathway Analysis) Cell_Viability->Western_Blot Xenograft_Model NSCLC Xenograft Model (Tumor Growth Inhibition) Western_Blot->Xenograft_Model

References

A Head-to-Head Look at Two Kinase Inhibitors: BPI-9016M and Cabozantinib in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapies, small molecule tyrosine kinase inhibitors (TKIs) have emerged as a cornerstone of precision oncology. This guide provides a detailed comparison of two such inhibitors: BPI-9016M, a novel dual inhibitor of c-Met and AXL, and cabozantinib, a multi-targeted TKI with a broader spectrum of activity. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, preclinical and clinical efficacy, and the experimental methodologies used to evaluate them.

Mechanism of Action: Targeting Key Oncogenic Pathways

Both this compound and cabozantinib exert their anti-tumor effects by inhibiting key signaling pathways involved in tumor growth, proliferation, metastasis, and angiogenesis.

This compound is a potent and selective dual inhibitor of the receptor tyrosine kinases c-Met (hepatocyte growth factor receptor) and AXL.[1][2] The dysregulation of the HGF/c-Met signaling pathway is a known driver in various cancers, promoting cell proliferation, survival, and invasion.[3][4] AXL, another receptor tyrosine kinase, is implicated in therapeutic resistance and metastasis.[1][4] By targeting both c-Met and AXL, this compound aims to overcome resistance mechanisms and provide a more durable anti-tumor response.[2]

Cabozantinib is a multi-targeted TKI that inhibits a range of kinases, primarily VEGFRs (vascular endothelial growth factor receptors), MET, and RET.[5][6] Its anti-angiogenic properties are mediated through the inhibition of VEGFR-1, -2, and -3, which are crucial for the formation of new blood vessels that supply tumors with nutrients.[5][7] The simultaneous inhibition of MET and VEGFR can counteract resistance mechanisms that arise from targeting the VEGFR pathway alone.[6] Cabozantinib also targets other kinases including AXL, KIT, FLT3, and TIE-2, contributing to its broad anti-tumor activity.[7][8]

Preclinical Efficacy: In Vitro and In Vivo Studies

Preclinical studies provide foundational data on the potency and anti-tumor activity of these inhibitors in controlled laboratory settings.

In Vitro Kinase Inhibition

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the reported IC50 values for this compound and cabozantinib against various kinases.

Kinase TargetThis compound (IC50)Cabozantinib (IC50)
c-Met (wild-type)6 nM[7]1.3 nM[9]
AXL9 nM[7]7 nM[9]
VEGFR2 (KDR)30 nM[7]0.035 nM[9]
RETNot Reported5.2 nM[9]
KITNot Reported4.6 nM[9]
FLT3Not Reported11.3 nM[9]
TIE-2Not Reported14.3 nM[9]

Note: Data is compiled from different studies and direct comparison should be made with caution.

Cellular Proliferation and In Vivo Tumor Growth Inhibition

The anti-proliferative effects of these inhibitors have been demonstrated in various cancer cell lines and in vivo models.

This compound: In preclinical studies, this compound has shown significant anti-tumor activity in non-small cell lung cancer (NSCLC) models.

Cell Line / ModelThis compound Efficacy
EBC-1 (NSCLC cell line)IC50 of 0.12 µM for cell growth inhibition.[7]
Lung Adenocarcinoma PDX modelsDemonstrated significant tumor growth inhibition, particularly in tumors with high c-Met expression.[10]

Cabozantinib: Cabozantinib has demonstrated potent anti-tumor effects across a wide range of preclinical models.

Cell Line / ModelCabozantinib Efficacy
CE81T (ESCC cell line)IC50 of 4.61 µM for cell growth inhibition.[11]
KYSE-70 (ESCC cell line)Demonstrated dose-dependent inhibition of cell viability.[11]
Colorectal Cancer PDTX modelPotent inhibitory effects on tumor growth in 80% of tumors treated.[2]
Papillary Renal Cell Carcinoma PDX model (with MET mutation)Caused striking tumor regression and inhibited lung metastasis.[12]

Clinical Efficacy: Performance in Human Trials

Clinical trials provide the ultimate assessment of a drug's safety and efficacy in patients.

This compound: Clinical development of this compound has primarily focused on patients with NSCLC.

TrialPatient PopulationKey Efficacy Results
Phase I (NCT02478866)Advanced NSCLCAmong 19 evaluable patients, 1 had a partial response and 10 had stable disease.[5]
Phase Ib (NCT02929290)Advanced NSCLC with c-MET overexpression or MET exon 14 skipping mutationORR: 2.6% (1/38); DCR: 42.1% (16/38); Median PFS: 1.9 months; Median OS: 10.3 months. The study concluded that this compound showed limited efficacy in this patient population.[1][8]

Cabozantinib: Cabozantinib is approved for several cancer indications and has demonstrated significant clinical benefit.

TrialPatient PopulationKey Efficacy Results
METEOR (Phase III)Advanced Renal Cell Carcinoma (previously treated with VEGFR TKI)Median PFS: 7.4 months with cabozantinib vs. 3.9 months with everolimus. Median OS: 21.4 months with cabozantinib vs. 16.5 months with everolimus. ORR: 17% with cabozantinib vs. 3% with everolimus.[4]
Phase IINon-Small Cell Lung Cancer (RET fusion-positive)A Phase 2 trial is currently recruiting participants to evaluate the efficacy of cabozantinib in NSCLC with specific gene mutations including RET fusions and MET or AXL alterations.[13]
Case ReportHead and Neck Squamous Cell Carcinoma (HNSCC)A patient with HNSCC who had relapsed after multiple lines of therapy showed a partial response to cabozantinib with a 39% decrease in tumor mass.[14]

Experimental Protocols and Methodologies

Understanding the experimental design is crucial for interpreting the presented data. Below are representative protocols for key assays.

In Vitro Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a specific kinase.

  • Methodology:

    • Recombinant human kinase is incubated with the test compound at varying concentrations.

    • A kinase-specific substrate and ATP are added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation, fluorescence polarization, or enzyme-linked immunosorbent assay (ELISA).

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (e.g., CCK8)
  • Objective: To measure the effect of the compound on the proliferation of cancer cells.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with the test compound at various concentrations for a specified duration (e.g., 72 hours).

    • A solution containing a water-soluble tetrazolium salt (WST-8), such as that in the Cell Counting Kit-8 (CCK8), is added to each well.

    • The plates are incubated for 1-4 hours, during which viable cells reduce the WST-8 to a formazan dye.

    • The absorbance of the formazan dye is measured using a microplate reader at a wavelength of approximately 450 nm.

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[10]

In Vivo Tumor Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

  • Methodology:

    • Human cancer cells or patient-derived tumor fragments are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or nude mice).

    • Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The treatment group receives the test compound (e.g., this compound or cabozantinib) orally or via another appropriate route at a specified dose and schedule. The control group receives a vehicle control.[10]

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).[10]

    • Tumor growth inhibition (TGI) is calculated as a percentage of the reduction in tumor volume in the treated group compared to the control group.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the targeted signaling pathways and experimental workflows can aid in understanding the complex biological processes and research methodologies.

Signaling_Pathways cluster_BPI9016M This compound Targets cluster_Cabozantinib Cabozantinib Targets cluster_Downstream Downstream Signaling BPI9016M This compound cMet c-Met BPI9016M->cMet AXL AXL BPI9016M->AXL PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT MAPK_ERK MAPK/ERK Pathway cMet->MAPK_ERK AXL->PI3K_AKT Cabozantinib Cabozantinib VEGFR VEGFR Cabozantinib->VEGFR MET_cabo MET Cabozantinib->MET_cabo RET RET Cabozantinib->RET AXL_cabo AXL Cabozantinib->AXL_cabo VEGFR->PI3K_AKT VEGFR->MAPK_ERK Angiogenesis Angiogenesis VEGFR->Angiogenesis MET_cabo->PI3K_AKT MET_cabo->MAPK_ERK RET->PI3K_AKT RET->MAPK_ERK AXL_cabo->PI3K_AKT Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Metastasis Invasion & Metastasis PI3K_AKT->Metastasis MAPK_ERK->Proliferation MAPK_ERK->Metastasis

Caption: Targeted signaling pathways of this compound and cabozantinib.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation kinase_assay Kinase Inhibition Assay (IC50 Determination) cell_proliferation Cell Proliferation Assay (e.g., CCK8) kinase_assay->cell_proliferation migration_invasion Migration & Invasion Assays (e.g., Transwell) cell_proliferation->migration_invasion xenograft Tumor Xenograft Model (PDX or Cell Line-derived) migration_invasion->xenograft treatment Drug Administration (Treatment vs. Vehicle) xenograft->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement tgi_analysis Tumor Growth Inhibition (TGI) Analysis tumor_measurement->tgi_analysis phase1 Phase I Trial (Safety & Dosage) tgi_analysis->phase1 phase2_3 Phase II/III Trials (Efficacy & Comparison) phase1->phase2_3 endpoints Clinical Endpoints (ORR, PFS, OS) phase2_3->endpoints

Caption: General experimental workflow for evaluating TKIs.

Conclusion

This compound and cabozantinib are both potent tyrosine kinase inhibitors with distinct but overlapping target profiles. This compound offers a more focused approach by dually targeting c-Met and AXL, which are key drivers of tumorigenesis and drug resistance. Preclinical data for this compound in lung cancer models were promising; however, clinical trial results in advanced NSCLC have shown limited efficacy to date.

In contrast, cabozantinib's broader multi-targeted approach, inhibiting VEGFR, MET, AXL, and other kinases, has translated into significant clinical success in multiple cancer types, most notably in renal cell carcinoma. The ability of cabozantinib to simultaneously block angiogenesis and key tumor cell survival pathways likely contributes to its robust anti-tumor activity.

For researchers and drug developers, the comparison of these two agents highlights the ongoing debate between highly selective versus multi-targeted kinase inhibition. While a focused approach like that of this compound may be beneficial in specific, well-defined patient populations, the broader activity of cabozantinib appears to provide a more durable clinical benefit in a wider range of tumors by addressing multiple oncogenic drivers and potential resistance mechanisms. Further research is warranted to identify predictive biomarkers to better select patients who are most likely to respond to each of these therapies.

References

Validating BPI-9016M Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the in vivo target engagement of BPI-9016M, a dual inhibitor of c-Met and AXL receptor tyrosine kinases. We present supporting experimental data for this compound and compare its performance with alternative c-Met inhibitors, cabozantinib and crizotinib. Detailed experimental protocols and visualizations are included to facilitate the design and implementation of robust in vivo target validation studies.

Introduction to this compound and its Targets

This compound is an orally active small molecule inhibitor that simultaneously targets both c-Met (hepatocyte growth factor receptor) and AXL, two receptor tyrosine kinases implicated in tumor proliferation, survival, invasion, and metastasis[1]. The aberrant activation of the c-Met signaling pathway is a known driver in various cancers, including non-small cell lung cancer (NSCLC)[2]. This compound disrupts these signaling pathways, leading to the inhibition of tumor growth[1]. Validating the engagement of this compound with its targets in a complex in vivo environment is crucial for understanding its mechanism of action and for the development of effective cancer therapies.

Comparative Analysis of In Vivo Target Engagement

The primary method to validate the in vivo target engagement of kinase inhibitors like this compound is to assess the phosphorylation status of the target receptor and its downstream signaling proteins. A reduction in the phosphorylated form of these proteins in tumor tissue following drug administration indicates successful target engagement and inhibition.

Here, we compare the in vivo target engagement of this compound with two other c-Met inhibitors, cabozantinib and crizotinib, based on their effects on downstream signaling molecules p-AKT and p-ERK.

Table 1: In Vivo Target Engagement Data for this compound and Alternatives

CompoundTarget(s)In Vivo ModelMethodDownstream Marker(s)Observed EffectReference
This compound c-Met, AXLLung Adenocarcinoma PDX in NOD/SCID MiceWestern Blotp-AKT, p-ERKSignificant reduction in phosphorylationZhang et al., 2018[1]
Cabozantinib c-Met, VEGFR2, AXL, RETKasumi-1 (AML) Xenografts in Nude MiceWestern Blotp-AKT, p-ERKDecreased phosphorylation[3]
Crizotinib c-Met, ALK, ROS1H3122 (NSCLC) Xenografts in Nude MiceWestern Blotp-AKT, p-ERKSubstantial inhibition of phosphorylation[2]

PDX: Patient-Derived Xenograft; AML: Acute Myeloid Leukemia; NSCLC: Non-Small Cell Lung Cancer.

Visualizing Key Pathways and Workflows

To aid in the understanding of the underlying biological processes and experimental procedures, the following diagrams are provided.

G cluster_0 This compound Mechanism of Action This compound This compound c-Met c-Met This compound->c-Met inhibits AXL AXL This compound->AXL inhibits PI3K/AKT Pathway PI3K/AKT Pathway c-Met->PI3K/AKT Pathway activates RAS/MEK/ERK Pathway RAS/MEK/ERK Pathway c-Met->RAS/MEK/ERK Pathway activates AXL->PI3K/AKT Pathway activates Tumor Growth Inhibition Tumor Growth Inhibition PI3K/AKT Pathway->Tumor Growth Inhibition leads to RAS/MEK/ERK Pathway->Tumor Growth Inhibition leads to

This compound inhibits c-Met and AXL signaling pathways.

G cluster_1 In Vivo Target Engagement Workflow Tumor Xenograft Model Tumor Xenograft Model Drug Administration Drug Administration Tumor Xenograft Model->Drug Administration Tumor Tissue Collection Tumor Tissue Collection Drug Administration->Tumor Tissue Collection Protein Extraction Protein Extraction Tumor Tissue Collection->Protein Extraction Immunohistochemistry Immunohistochemistry Tumor Tissue Collection->Immunohistochemistry Western Blot Western Blot Protein Extraction->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis Immunohistochemistry->Data Analysis

Workflow for in vivo target engagement validation.

Detailed Experimental Protocols

The following are detailed protocols for Western blotting and Immunohistochemistry (IHC) that can be adapted to validate the in vivo target engagement of this compound and its alternatives.

Western Blotting for Phosphorylated Proteins

This protocol is designed to detect the levels of phosphorylated c-Met, AXL, AKT, and ERK in tumor lysates.

Materials:

  • Tumor tissue samples

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-AXL, anti-AXL, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize frozen tumor tissues in ice-cold RIPA buffer. Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Immunohistochemistry (IHC) for Phosphorylated Proteins

This protocol allows for the visualization and semi-quantitative analysis of phosphorylated protein expression and localization within the tumor tissue.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections

  • Xylene and graded ethanol series

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide solution (3%)

  • Blocking solution (e.g., normal goat serum)

  • Primary antibodies (as for Western blotting)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced antigen retrieval by incubating the slides in antigen retrieval buffer in a pressure cooker or water bath.

  • Peroxidase Blocking: Block endogenous peroxidase activity by incubating the sections with 3% hydrogen peroxide.

  • Blocking: Block non-specific antibody binding by incubating the sections with a blocking solution.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Incubate the sections with a biotinylated secondary antibody.

  • Signal Amplification: Incubate the sections with a streptavidin-HRP conjugate.

  • Chromogenic Detection: Develop the signal by adding DAB substrate, which will produce a brown precipitate at the site of the target protein.

  • Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip using mounting medium.

  • Analysis: Examine the slides under a microscope and score the staining intensity and percentage of positive cells.

Conclusion

Validating the in vivo target engagement of this compound is a critical step in its preclinical and clinical development. The methodologies outlined in this guide, including Western blotting and immunohistochemistry, provide robust approaches to assess the inhibition of c-Met and AXL signaling pathways. The comparative data presented for this compound, cabozantinib, and crizotinib offer a framework for evaluating the in vivo efficacy of these inhibitors. By employing these detailed protocols and understanding the underlying signaling pathways, researchers can effectively demonstrate target engagement and advance the development of novel cancer therapeutics.

References

BPI-9016M in MET Exon 14 Skipping NSCLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy and experimental background of BPI-9016M and other targeted therapies for non-small cell lung cancer (NSCLC) characterized by MET exon 14 (METex14) skipping mutations. The information is intended to support research and development efforts in this therapeutic area.

Introduction to MET Exon 14 Skipping NSCLC

Non-small cell lung cancer with METex14 skipping is a distinct molecular subtype of lung cancer.[1] This alteration leads to a dysfunctional MET protein, a receptor tyrosine kinase, causing its constitutive activation.[1] This, in turn, drives oncogenic signaling pathways, promoting tumor growth, proliferation, and survival.[2] Several tyrosine kinase inhibitors (TKIs) that target the MET pathway have been developed and have shown clinical activity in this patient population.[1] This guide focuses on this compound and compares its performance with the approved MET inhibitors: capmatinib, tepotinib, and savolitinib.

Comparative Efficacy and Safety

The following tables summarize the clinical efficacy and safety data for this compound and other MET inhibitors in patients with METex14 skipping NSCLC. It is important to note that the data for this compound is from a Phase Ib study with a small number of patients with this specific mutation, which limits direct comparison with the larger pivotal trials of the other agents.[3][4]

Table 1: Efficacy of MET Inhibitors in METex14 Skipping NSCLC

DrugClinical TrialPatient PopulationObjective Response Rate (ORR)Duration of Response (DoR)Progression-Free Survival (PFS)Overall Survival (OS)
This compound NCT02929290 (Phase Ib)Previously treated (n=4)0%Not Reported1.9 months (all patients in study)[3]10.3 months (all patients in study)[3]
Capmatinib GEOMETRY mono-1Treatment-naïve68%[5][6][7][8]12.6 months[5][8]12.4 months[8]20.8 months[9]
Previously treated41%[5][6][7][10]9.7 months[5][7]5.4 months[8]13.6 months[9]
Tepotinib VISIONTreatment-naïve43%[11]10.8 months[11]8.5 months[12]Not Estimable[11]
Previously treated43%[11]11.1 months[11]11.0 months[13]19.3 months[2]
Savolitinib NCT02897479 / NCT04923945Treatment-naïve62%[14]Not Reported13.8 months[2]25.5 months[2]
Previously treated49.2%9.6 months6.9 months19.4 months[15]

Table 2: Common Treatment-Related Adverse Events (TRAEs) of MET Inhibitors

DrugCommon TRAEs (any grade)Grade ≥3 TRAEs
This compound Elevated ALT (36.8%), Elevated AST (28.9%)[3]28.9% of patients experienced Grade ≥3 TRAEs[3]
Capmatinib Peripheral edema (51%), Nausea (45%)[5]Peripheral edema (9%), Nausea (2%)[8]
Tepotinib Edema (81%), Nausea (31%), Fatigue (30%)Edema, fatigue, nausea, diarrhea, musculoskeletal pain, and dyspnea[11]
Savolitinib Peripheral edema (54%), Nausea, Increased AST/ALT[14]46% of patients reported Grade ≥3 TRAEs[9]

Signaling Pathway and Mechanism of Action

METex14 skipping results in the loss of the juxtamembrane domain of the MET receptor, which contains a binding site for the E3 ubiquitin ligase c-Cbl.[2] This prevents the normal degradation of the MET receptor, leading to its accumulation and constitutive activation. The activated MET receptor then triggers downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which drive cell proliferation, survival, and invasion. MET tyrosine kinase inhibitors, including this compound, capmatinib, tepotinib, and savolitinib, act by competitively binding to the ATP-binding site in the kinase domain of the MET receptor, thereby blocking its phosphorylation and subsequent downstream signaling.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET_Receptor MET Receptor (Tyrosine Kinase) HGF->MET_Receptor Binds P P MET_Receptor->P Dimerization & Autophosphorylation METex14_skipping MET exon 14 skipping (impaired degradation) METex14_skipping->MET_Receptor Leads to constitutive activation PI3K PI3K P->PI3K RAS RAS P->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival_Invasion Cell Proliferation, Survival, Invasion mTOR->Proliferation_Survival_Invasion RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival_Invasion BPI_9016M This compound & Other MET TKIs BPI_9016M->P Inhibits

MET Signaling Pathway in NSCLC

Experimental Protocols

This compound (NCT02929290)

This was a Phase Ib, open-label, multi-center study.[3]

  • Patient Population: Patients with locally advanced or metastatic NSCLC with c-MET overexpression or MET exon 14 skipping mutation who had failed at least one prior systemic therapy.

  • Study Design: The study consisted of two parts. Part A was a dose-escalation and expansion study in patients with c-MET overexpression. Part B was an expansion cohort for patients with MET exon 14 skipping mutations.[3]

  • Intervention: In Part B, patients received this compound at a dose of 400 mg twice daily.

  • Primary Endpoints: Safety and tolerability.

  • Secondary Endpoints: Objective response rate (ORR), disease control rate (DCR), progression-free survival (PFS), overall survival (OS), and pharmacokinetics.

  • Tumor Assessment: Tumor response was evaluated according to RECIST v1.1.

Capmatinib (GEOMETRY mono-1; NCT02414139)

This was a Phase II, multicenter, open-label, single-arm study.

  • Patient Population: Adult patients with stage IIIB/IV NSCLC with a centrally confirmed METex14 mutation, who were either treatment-naïve or had received one or two prior lines of systemic therapy.[5]

  • Study Design: Patients were enrolled into different cohorts based on prior treatment history.

  • Intervention: Capmatinib was administered orally at 400 mg twice daily.[5]

  • Primary Endpoint: Overall response rate (ORR) as assessed by a blinded independent review committee (BIRC) based on RECIST v1.1.[5]

  • Secondary Endpoints: Duration of response (DoR), disease control rate (DCR), progression-free survival (PFS), and safety.[5]

  • Tumor Assessment: Tumor assessments were performed every 6 weeks for the first 24 weeks and every 12 weeks thereafter.

Tepotinib (VISION; NCT02864992)

This was a Phase II, multicenter, open-label, single-arm study.[11]

  • Patient Population: Patients with advanced or metastatic NSCLC harboring a METex14 skipping alteration, identified by liquid or tissue biopsy.[11] Patients were either treatment-naïve or had received prior systemic therapy.

  • Study Design: The study enrolled patients into different cohorts based on the line of therapy.

  • Intervention: Tepotinib was administered orally at a dose of 500 mg (450 mg active moiety) once daily.[11]

  • Primary Endpoint: Objective response rate (ORR) by independent review committee (IRC) according to RECIST v1.1.

  • Secondary Endpoints: Duration of response (DoR), disease control rate (DCR), progression-free survival (PFS), overall survival (OS), and safety.

  • Tumor Assessment: Tumor response was assessed every 6 weeks.

Savolitinib (NCT02897479 & NCT04923945)

These were Phase II and Phase IIIb single-arm, open-label, multicenter studies conducted in China.[14][15]

  • Patient Population: Patients with locally advanced or metastatic NSCLC with METex14 skipping alterations who were either treatment-naïve or had been previously treated.[14][15]

  • Study Design: The studies enrolled patients to evaluate the efficacy and safety of savolitinib.

  • Intervention: Savolitinib was administered orally once daily, with the dose adjusted based on body weight (600 mg for ≥50 kg and 400 mg for <50 kg).[14]

  • Primary Endpoint: Objective response rate (ORR) assessed by an independent review committee (IRC) per RECIST v1.1.[14]

  • Secondary Endpoints: Overall survival (OS), progression-free survival (PFS), duration of response (DoR), and safety.[15]

  • Tumor Assessment: Radiographic tumor evaluation was performed at baseline and then every 6 weeks for the first year and every 12 weeks thereafter.[14]

Experimental Workflow

The evaluation of MET inhibitors in clinical trials for METex14 skipping NSCLC generally follows a standardized workflow.

Experimental_Workflow Patient_Screening Patient Screening (Advanced/Metastatic NSCLC) Molecular_Testing Molecular Testing (Tissue/Liquid Biopsy) for METex14 Skipping Patient_Screening->Molecular_Testing Enrollment Trial Enrollment (Informed Consent) Molecular_Testing->Enrollment Treatment Treatment with MET Inhibitor (e.g., this compound) Enrollment->Treatment Tumor_Assessment Tumor Assessment (RECIST v1.1) Every 6-12 weeks Treatment->Tumor_Assessment Safety_Monitoring Safety Monitoring (Adverse Events) Treatment->Safety_Monitoring Data_Analysis Data Analysis (Efficacy & Safety Endpoints) Tumor_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis

Clinical Trial Workflow for MET Inhibitors

Conclusion

The landscape of targeted therapies for METex14 skipping NSCLC has evolved significantly with the approval of potent and selective MET inhibitors like capmatinib, tepotinib, and savolitinib. These agents have demonstrated substantial clinical benefit in this patient population. The available data for this compound, a dual MET/AXL inhibitor, shows a manageable safety profile but limited efficacy in a small cohort of patients with METex14 skipping NSCLC.[3][4] Further investigation in a larger, dedicated cohort would be necessary to fully elucidate its potential in this indication. This comparative guide provides a foundational overview to aid researchers and drug development professionals in the continued effort to improve outcomes for patients with this specific subtype of lung cancer.

References

Decoding BPI-9016M: A Comparative Guide to Biomarkers for Predicting Response in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 20, 2025 – As the landscape of targeted therapies for non-small cell lung cancer (NSCLC) continues to evolve, the development of predictive biomarkers is paramount for optimizing patient selection and improving clinical outcomes. This guide provides a comprehensive comparison of biomarkers for predicting response to BPI-9016M, a novel dual inhibitor of c-Met and AXL, in clinical trials. Drawing upon available clinical and preclinical data, this document is intended for researchers, scientists, and drug development professionals to inform ongoing and future research in this domain.

This compound is an orally administered small molecule inhibitor that simultaneously targets the receptor tyrosine kinases c-Met and AXL.[1][2] Both c-Met and AXL signaling pathways are implicated in tumor proliferation, survival, invasion, and metastasis, and their dysregulation is a known mechanism of resistance to other targeted therapies, such as EGFR inhibitors.[3][4] Clinical investigations of this compound have primarily focused on patients with advanced NSCLC exhibiting dysregulation of the c-Met pathway.[5][6][7]

Key Predictive Biomarkers for this compound

Clinical trial data, particularly from the Phase Ib study (NCT02929290), have highlighted two primary predictive biomarkers for this compound response: c-Met overexpression and MET exon 14 skipping mutations.[8][9][10][11][12][13]

c-Met Overexpression

Rationale: Aberrant c-Met protein expression, often due to gene amplification, leads to ligand-independent activation of the receptor and downstream signaling, promoting tumor growth.[4][14]

Clinical Data: In the Phase Ib trial of this compound, patients with c-Met overexpression (defined as an immunohistochemistry [IHC] score of ≥ 2+) were enrolled.[9][10] While a detailed breakdown of response by the level of c-Met expression (e.g., 2+ vs. 3+ or by H-score) is not publicly available, the overall results in this patient population provide initial insights into the predictive value of this biomarker.

MET Exon 14 Skipping Mutations

Rationale: Mutations that lead to the skipping of exon 14 in the MET gene result in a dysfunctional ubiquitin-mediated degradation site, leading to increased c-Met protein stability and prolonged signaling.[15] These mutations are recognized as oncogenic drivers in NSCLC.[4]

Clinical Data: The NCT02929290 trial specifically enrolled a cohort of patients with MET exon 14 skipping mutations.[9][10][11] The disease control rate (DCR) observed in this subgroup suggests that MET exon 14 skipping is a significant predictor of response to this compound.

Comparative Efficacy Data

The following table summarizes the available clinical trial data for this compound and other selected c-Met/AXL inhibitors in biomarker-defined patient populations.

Drug (Target)BiomarkerTrial (Phase)NOverall Response Rate (ORR)Disease Control Rate (DCR)Duration of Response (DOR)
This compound (c-Met/AXL)c-Met Overexpression (IHC ≥ 2+)NCT02929290 (Ib)342.9% (1/34 PR)41.2%Not Reported
MET Exon 14 SkippingNCT02929290 (Ib)4-75.0%[9][10]Not Reported
Capmatinib (c-Met)MET Exon 14 SkippingGEOMETRY mono-1 (II)69 (previously treated)41%[2][5]-9.7 months[5]
28 (treatment-naïve)68%[2][5]-12.6 months[5]
Tepotinib (c-Met)MET Exon 14 SkippingVISION (II)15246%-11.1 months[16]
Bemcentinib (AXL)AXL Positive (IHC)Phase II4433% (AXL+) vs 7% (AXL-)73% (AXL+) vs 40% (AXL-)8.4 months (AXL+) vs 2.9 months (AXL-)[7]
Cabozantinib (VEGFR, c-Met, AXL)Not specified (advanced RCC)METEOR (III)33017%-7.4 months

Experimental Protocols

Accurate and standardized biomarker assessment is critical for the successful clinical development of targeted therapies. Below are the detailed methodologies for the key experiments cited.

c-Met Immunohistochemistry (IHC)

Objective: To detect the expression level of c-Met protein in tumor tissue.

Methodology: The VENTANA MET (SP44) RxDx Assay is a commonly used and FDA-approved method.[8][17][18][19]

  • Antibody: Rabbit monoclonal anti-MET, clone SP44.[8][17][18][19]

  • Instrumentation: BenchMark ULTRA or BenchMark ULTRA PLUS automated staining instrument.[8][17][18]

  • Detection: OptiView DAB IHC Detection Kit.[8][17][18]

  • Specimen: Formalin-fixed, paraffin-embedded (FFPE) non-squamous NSCLC tissue.[8][17][18]

  • Scoring: The percentage of tumor cells with strong (3+) membranous and/or cytoplasmic staining is assessed. A common cutoff for c-Met high expression is ≥50% of tumor cells with 3+ staining intensity.[17][18] In the this compound trial, a score of ≥ 2+ was used for inclusion.[9][10]

MET Exon 14 Skipping Detection

Objective: To identify mutations leading to the skipping of MET exon 14.

Methodology: Both RNA- and DNA-based methods are employed.

  • Reverse Transcription Polymerase Chain Reaction (RT-PCR):

    • Principle: This method directly detects the mRNA transcript lacking exon 14.

    • Procedure:

      • RNA is extracted from FFPE tissue or liquid biopsy samples.

      • Reverse transcription is performed to generate cDNA.

      • PCR is conducted using primers flanking exon 14. For example, a forward primer in exon 13 (e.g., 5′-GCTGGTGTTGTCTCAATATCAA-3′) and a reverse primer in exon 15 (e.g., 5′-GGCATGAACCGTTCTGAGAT-3′) can be used.[20]

      • The presence of a shorter PCR product indicates exon 14 skipping.

  • Next-Generation Sequencing (NGS):

    • Principle: DNA-based NGS can identify the various genomic alterations (point mutations, insertions, deletions) at the splice sites of exon 14 that cause skipping. RNA-based NGS directly sequences the exon 13-15 fusion transcript.

    • Procedure:

      • DNA or RNA is extracted from tumor tissue or liquid biopsy.

      • Libraries are prepared and sequenced on an NGS platform.

      • Bioinformatic analysis is performed to identify mutations in the splice regions of MET exon 14 or the presence of exon 13-15 fusion transcripts.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

cMet_AXL_Signaling_Pathway HGF HGF cMet c-Met HGF->cMet binds Gas6 Gas6 AXL AXL Gas6->AXL binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AXL->PI3K AXL->STAT3 BPI9016M This compound BPI9016M->cMet inhibits BPI9016M->AXL inhibits AKT AKT PI3K->AKT Survival Survival AKT->Survival Invasion Invasion AKT->Invasion Metastasis Metastasis AKT->Metastasis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation ERK->Invasion ERK->Metastasis STAT3->Proliferation

Caption: c-Met and AXL Signaling Pathways and this compound Inhibition.

Biomarker_Testing_Workflow cluster_tissue Tumor Tissue Sample cluster_cMet c-Met Overexpression Analysis cluster_METex14 MET Exon 14 Skipping Analysis FFPE FFPE Block Preparation IHC_staining IHC Staining (VENTANA MET (SP44) RxDx Assay) FFPE->IHC_staining RNA_extraction RNA Extraction FFPE->RNA_extraction Path_review Pathologist Review (Scoring: % of 3+ cells) IHC_staining->Path_review cMet_result c-Met Status (High vs. Low/Negative) Path_review->cMet_result Treatment_decision Treatment Decision (this compound Eligibility) cMet_result->Treatment_decision RT_PCR RT-PCR RNA_extraction->RT_PCR NGS NGS (RNA/DNA) RNA_extraction->NGS METex14_result METex14 Status (Detected vs. Not Detected) RT_PCR->METex14_result NGS->METex14_result METex14_result->Treatment_decision Patient Patient with Advanced NSCLC Biopsy Tumor Biopsy Patient->Biopsy Biopsy->FFPE

Caption: Workflow for Biomarker Testing in this compound Clinical Trials.

Conclusion and Future Directions

The available data strongly suggest that c-Met overexpression and MET exon 14 skipping mutations are key predictive biomarkers for response to the dual c-Met/AXL inhibitor this compound in patients with advanced NSCLC. While the initial efficacy signals are promising, particularly in the MET exon 14 skipping population, further investigation is warranted. Future clinical trials should aim to:

  • Refine Biomarker Cutoffs: Establish a more precise correlation between the level of c-Met overexpression (e.g., by H-score) and the magnitude of clinical benefit to optimize patient selection.

  • Investigate AXL as a Biomarker: Given the dual inhibitory nature of this compound, the predictive value of AXL expression, either alone or in combination with c-Met status, should be systematically evaluated.

  • Explore Resistance Mechanisms: Identify mechanisms of acquired resistance to this compound to inform the development of next-generation inhibitors and combination strategies.

By continuing to refine our understanding of these biomarkers, the clinical development of this compound and other c-Met/AXL inhibitors can be advanced with greater precision, ultimately benefiting patients with NSCLC.

References

A Comparative Analysis of BPI-9016M and Foretinib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the preclinical and clinical data of two prominent kinase inhibitors targeting key oncogenic pathways.

This guide provides a comprehensive comparative analysis of BPI-9016M and foretinib, two small molecule kinase inhibitors with significant anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of their mechanisms of action, target specificities, and preclinical and clinical data to date. While no head-to-head comparative studies have been identified, this guide collates available data to facilitate an informed evaluation of their respective profiles.

Introduction to this compound and Foretinib

This compound is an orally available, potent, and selective dual inhibitor of the receptor tyrosine kinases c-Met (hepatocyte growth factor receptor) and AXL.[1][2][3] Dysregulation of the c-Met and AXL signaling pathways is implicated in tumor proliferation, survival, invasion, and metastasis, as well as in the development of resistance to other targeted therapies.[1][2] this compound is being investigated primarily for the treatment of non-small cell lung cancer (NSCLC).[4][5][6]

Foretinib (also known as GSK1363089 or XL880) is an oral multi-kinase inhibitor that targets several receptor tyrosine kinases, including MET, vascular endothelial growth factor receptor 2 (VEGFR2), RON, AXL, and TIE-2.[7][8][9] By inhibiting these pathways, foretinib can disrupt tumor angiogenesis, cell proliferation, and metastasis.[10][11] It has been evaluated in a range of solid tumors, including papillary renal cell carcinoma (PRCC), gastric cancer, and ovarian cancer.[7][8][12]

Mechanism of Action and Target Specificity

This compound and foretinib, while both targeting c-Met and AXL, exhibit distinct kinase inhibition profiles. This compound is positioned as a more selective dual inhibitor, whereas foretinib possesses a broader spectrum of activity, notably including potent inhibition of VEGFR2.

Kinase Inhibition Profiles

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for both compounds against a panel of kinases. This data highlights the similarities and differences in their target engagement.

Kinase TargetThis compound IC50 (nM)Foretinib IC50 (nM)
c-Met 6[13]0.4[9]
AXL Data not availableData not available
KDR (VEGFR2) Data not available0.9[9]
RON Data not available3[9]
FLT1 (VEGFR1) Data not available6.8[9]
FLT4 (VEGFR3) Data not available2.8[9]
c-Kit Data not availableLess potent[9]
PDGFRα/β Data not availableLess potent[9]
TIE-2 Data not availableLess potent[9]
FGFR1 Data not availableLittle activity[9]
EGFR Data not availableLittle activity[9]

Note: Comprehensive and directly comparable kinase panel data is limited in the public domain. The provided values are from separate studies and may have been determined using different assay conditions.

Signaling Pathways

The inhibition of their respective targets by this compound and foretinib disrupts key downstream signaling cascades, ultimately impacting cancer cell behavior.

BPI9016M_Pathway BPI9016M This compound cMet c-Met BPI9016M->cMet Inhibits AXL AXL BPI9016M->AXL Inhibits PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT AXL->PI3K_AKT AXL->RAS_MAPK Resistance Drug Resistance AXL->Resistance Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Invasion Invasion & Metastasis PI3K_AKT->Invasion RAS_MAPK->Proliferation RAS_MAPK->Invasion STAT->Proliferation

This compound Signaling Pathway Inhibition

Foretinib_Pathway Foretinib Foretinib cMet c-Met Foretinib->cMet Inhibits VEGFR2 VEGFR2 Foretinib->VEGFR2 Inhibits AXL AXL Foretinib->AXL Inhibits RON RON Foretinib->RON Inhibits PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK VEGFR2->PI3K_AKT PLCg PLCγ Pathway VEGFR2->PLCg Angiogenesis Angiogenesis VEGFR2->Angiogenesis AXL->PI3K_AKT RON->PI3K_AKT Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Invasion Invasion & Metastasis PI3K_AKT->Invasion RAS_MAPK->Proliferation RAS_MAPK->Invasion PLCg->RAS_MAPK

Foretinib Signaling Pathway Inhibition

Preclinical Efficacy

Both this compound and foretinib have demonstrated anti-tumor activity in a variety of preclinical models.

In Vitro Cell-Based Assays
CompoundCell Line(s)Assay TypeKey Findings (IC50)
This compound A549, H1299, H1650, H1975, HCC827, PC-9 (Lung Adenocarcinoma)Cell Proliferation5.3 µM to 27.1 µM[13]
Foretinib B16F10, A549, HT29Colony Growth40 nM, 29 nM, 165 nM, respectively[9]
SKOV3ip1, CaOV3 (Ovarian Cancer)Cell ProliferationNot specified
In Vivo Xenograft Models
CompoundXenograft ModelDosingKey Findings (Tumor Growth Inhibition)
This compound Lung Adenocarcinoma Patient-Derived Xenografts (PDX)60 mg/kg, p.o. dailySignificant suppression in 3 out of 4 PDX models, particularly in tumors with high c-Met expression.[14]
Foretinib SKOV3ip1 Ovarian Cancer30 mg/kg, p.o.86% inhibition in tumor burden and 67% inhibition in metastasis.[10][12]
HeyA8 Ovarian CancerNot specified71% inhibition in tumor weight.[10]

Clinical Trial Data

Clinical studies have provided insights into the safety, pharmacokinetics, and preliminary efficacy of both inhibitors in human subjects.

This compound Phase I Trial in NSCLC

A first-in-human Phase I study (NCT02478866) evaluated this compound in patients with advanced NSCLC.[4][5][6]

ParameterResult
Patient Population 20 patients with advanced NSCLC
Dosing 100 mg to 800 mg once daily
Maximum Tolerated Dose (MTD) Not reached up to 800 mg/day
Common Adverse Events (AEs) Alanine transaminase (ALT) elevation (60%), bilirubin increase (40%), dysgeusia (40%), constipation (30%), hypertension (25%)[4]
Grade ≥3 Treatment-Related AEs Hypertension (15%), pulmonary embolism (5%), laryngeal pain (5%)[4]
Pharmacokinetics (PK) Median Tmax: 2.0-3.5 hours. Moderate saturation of exposure at 600 mg.[4]
Efficacy (evaluable patients, n=19) 1 Partial Response (PR), 10 Stable Disease (SD)[4]
Foretinib Phase II Trial in Papillary Renal Cell Carcinoma

A Phase II study (NCT00726323) assessed the efficacy and safety of foretinib in patients with PRCC.[7][8]

ParameterResult
Patient Population 74 patients with advanced PRCC
Dosing Cohort A: 240 mg/day for 5 days every 14 days. Cohort B: 80 mg/day continuous.
Overall Response Rate (ORR) 13.5%[7][8]
ORR in patients with germline MET mutation 50% (5 out of 10 patients)[7][8]
Median Progression-Free Survival (PFS) 9.3 months[7][8]
Common Adverse Events (AEs) Fatigue, hypertension, gastrointestinal toxicities, nonfatal pulmonary emboli.[7][8]

Experimental Protocols

Detailed experimental protocols are essential for the interpretation and replication of scientific findings. Below are generalized methodologies for key experiments cited in the preclinical evaluation of this compound and foretinib.

Cell Proliferation/Viability Assay (General Protocol)

Cell_Viability_Workflow start Seed cells in 96-well plates incubate1 Allow cells to adhere overnight start->incubate1 treat Treat with varying concentrations of This compound or Foretinib incubate1->treat incubate2 Incubate for a defined period (e.g., 24-72 hours) treat->incubate2 add_reagent Add viability reagent (e.g., CCK-8, MTT, or MTS) incubate2->add_reagent incubate3 Incubate for color development (e.g., 1-4 hours) add_reagent->incubate3 read Measure absorbance on a plate reader incubate3->read analyze Calculate IC50 values read->analyze

Cell Viability Assay Workflow

Methodology:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or foretinib) or vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: A viability reagent such as Cell Counting Kit-8 (CCK-8), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.[14]

  • Color Development: The plates are incubated for an additional 1-4 hours to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.

  • Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Xenograft Model (General Protocol)

Xenograft_Workflow start Prepare tumor cells or patient-derived tissue fragments implant Subcutaneously or orthotopically implant into immunocompromised mice start->implant monitor_growth Monitor tumor growth (e.g., caliper measurements) implant->monitor_growth randomize Randomize mice into treatment and control groups when tumors reach a specific size monitor_growth->randomize treat Administer this compound, Foretinib, or vehicle control orally randomize->treat measure Continue to measure tumor volume and body weight regularly treat->measure endpoint Euthanize mice at study endpoint and excise tumors for analysis measure->endpoint analyze Analyze tumor weight, volume, and biomarkers (e.g., IHC) endpoint->analyze

In Vivo Xenograft Workflow

Methodology:

  • Animal Models: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used to prevent rejection of human tumor cells.[10][14]

  • Tumor Implantation: A suspension of cultured cancer cells or fragments of a patient-derived tumor are implanted either subcutaneously into the flank or orthotopically into the relevant organ.[10][14]

  • Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring tumor dimensions with calipers and calculating the tumor volume.

  • Randomization and Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The test compound (this compound or foretinib) is administered, typically orally, at a specified dose and schedule. The control group receives a vehicle solution.

  • Efficacy Evaluation: Tumor volumes and mouse body weights are measured throughout the study. At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, or western blotting).

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes or weights between the treated and control groups.

Conclusion

This compound and foretinib are both potent inhibitors of key oncogenic pathways, with demonstrated preclinical and clinical activity. This compound's more focused targeting of c-Met and AXL may offer a different therapeutic window and side-effect profile compared to the broader-spectrum activity of foretinib, which also potently inhibits VEGFR2. The choice between these or similar inhibitors for further development or clinical application will depend on the specific cancer type, its underlying molecular drivers, and the desired therapeutic strategy (e.g., targeting tumor cell proliferation and invasion versus a combined anti-proliferative and anti-angiogenic approach). This guide provides a foundational comparison to aid in these critical research and development decisions.

References

Efficacy of BPI-9016M in c-Met Overexpressing Tumors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the c-Met inhibitor BPI-9016M with other notable alternatives for the treatment of c-Met overexpressing tumors. This document synthesizes preclinical and clinical data to offer an objective overview of their performance, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.

Mechanism of Action

This compound is an orally available small-molecule inhibitor that targets both the c-Met receptor tyrosine kinase and AXL. The c-Met signaling pathway, when aberrantly activated through overexpression, amplification, or mutations, plays a crucial role in tumor cell proliferation, survival, migration, and invasion. By inhibiting c-Met, this compound aims to disrupt these oncogenic processes.

In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and comparator c-Met inhibitors in various cancer cell lines. Lower IC50 values indicate greater potency.

DrugCell LineCancer Typec-Met StatusIC50 (nM)
This compound A549Lung AdenocarcinomaHigh c-Met expression5300
H1299Lung AdenocarcinomaHigh c-Met expression~10000
Capmatinib SNU-5Gastric Carcinomac-Met Amplification~1
S114Glioblastomac-Met Amplification~1
H441Lung Adenocarcinomac-Met Amplification~4
U-87 MGGlioblastomac-Met Amplification~4
Ba/F3Pro-BMETex140.6
Tepotinib EBC-1Lung Squamous Cell Carcinomac-Met Amplification9
MKN-45Gastric Carcinomac-Met Amplification<1
Hs746TGastric CarcinomaMETex14, c-Met Amplification2.5
A549Lung AdenocarcinomaHGF-stimulated6
Savolitinib --c-Met5
--phospho-Met3
H1993Lung Adenocarcinomac-Met Amplification4.2
EBC-1Lung Squamous Cell Carcinomac-Met Amplification2.14
Glesatinib --Wild-type MET19

In Vivo Preclinical Efficacy

This table presents the tumor growth inhibition (TGI) data from xenograft models treated with this compound and comparator drugs.

DrugXenograft ModelCancer TypeEfficacy Metric
This compound Lung Adenocarcinoma PDX1Lung Adenocarcinoma82.5% TGI
Lung Adenocarcinoma PDX2Lung Adenocarcinoma79.4% TGI
Lung Adenocarcinoma PDX3Lung Adenocarcinoma68.8% TGI
Savolitinib U87MGGlioblastomaDose-dependent TGI
Capmatinib U-87 MGGlioblastoma76% TGI at 3 mg/kg

Clinical Efficacy

The following tables summarize key efficacy endpoints from clinical trials of this compound and its comparators in patients with c-Met altered tumors.

This compound (Phase Ib Study in NSCLC) [1]

Patient PopulationDosageORRDCR
c-Met Overexpression (Part A)600 mg QD1/34 (2.9%)-
METex14 (Part B)--75.0%
All Patients 2.6% 42.1%

Capmatinib (GEOMETRY mono-1, Phase II in METex14 NSCLC) [2][3][4][5]

Patient PopulationORRMedian DOR (months)Median PFS (months)
Treatment-naïve68%12.612.4
Previously treated41%9.75.4

Tepotinib (VISION, Phase II in METex14 NSCLC) [6]

Patient PopulationORRMedian DOR (months)Median PFS (months)
Combined Biopsy46%11.18.5
Liquid Biopsy48%9.98.5
Tissue Biopsy50%15.711.0

Savolitinib (VIKTORY, Phase II in MET-amplified Gastric Cancer) [7][8][9]

Patient PopulationORR
MET Amplification50%

Glesatinib (Phase II in MET-altered NSCLC)

Patient PopulationORR
METex14 (Tumor)10.7%
METex14 (ctDNA)25.0%
MET Amplification (Tumor)15.0%

Experimental Protocols

Preclinical In Vivo Xenograft Study (this compound)
  • Animal Model: Patient-derived xenografts (PDX) from lung adenocarcinoma were established in NOD/SCID mice.

  • Treatment: Mice were treated with this compound or a vehicle control.

  • Assessment: Tumor growth was monitored, and at the end of the study, tumors were harvested for immunohistochemistry and Western blot analysis to determine the expression of c-Met and downstream signaling molecules.

GEOMETRY mono-1 Clinical Trial (Capmatinib)[2][3][4][5][10]
  • Study Design: A phase 2, multi-cohort, open-label study.

  • Patient Population: Adult patients with stage IIIB/IV non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations, who were ALK and EGFR wild-type.

  • Treatment: Capmatinib was administered orally at 400 mg twice daily.

  • Primary Endpoint: Overall Response Rate (ORR) assessed by a blinded independent review committee (BIRC) according to RECIST v1.1.

  • Key Secondary Endpoint: Duration of Response (DOR) assessed by BIRC.

VISION Clinical Trial (Tepotinib)[6][11][12][13]
  • Study Design: A phase 2, open-label, single-arm, multi-cohort study.

  • Patient Population: Patients with advanced or metastatic NSCLC with MET exon 14 skipping mutations identified by liquid or tissue biopsy.

  • Treatment: Tepotinib was administered orally at 500 mg once daily.

  • Primary Endpoint: Objective Response Rate (ORR) by independent review in patients with at least 9 months of follow-up.

  • Secondary Endpoints: Investigator-assessed ORR, Duration of Response (DOR), Progression-Free Survival (PFS), and Overall Survival (OS).

Visualizations

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors c-Met Inhibitors HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization GRB2 GRB2 cMet->GRB2 Phosphorylation PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Invasion Migration/Invasion STAT3->Invasion BPI9016M This compound BPI9016M->cMet Inhibition Comparators Comparators (Capmatinib, Tepotinib, etc.) Comparators->cMet

Caption: The c-Met signaling pathway and points of inhibition.

preclinical_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_clinical Clinical Trial cell_lines Select c-Met Overexpressing Cancer Cell Lines ic50 Determine IC50 values (Cell Viability Assays) cell_lines->ic50 xenograft Establish Xenograft Models in Mice (PDX or Cell Line-derived) ic50->xenograft Candidate Selection treatment Administer c-Met Inhibitor or Vehicle Control xenograft->treatment monitoring Monitor Tumor Growth (Tumor Volume Measurement) treatment->monitoring analysis Endpoint Analysis: Tumor Weight, IHC, Western Blot monitoring->analysis patient_selection Patient Selection (c-Met alteration positive) analysis->patient_selection Informs Clinical Development dosing Drug Administration (Dose Escalation/Expansion) patient_selection->dosing evaluation Efficacy Evaluation (ORR, PFS, DOR) dosing->evaluation safety Safety Monitoring dosing->safety

Caption: A typical preclinical and clinical workflow for evaluating c-Met inhibitors.

References

Navigating TKI Resistance: A Comparative Analysis of BPI-9016M and Other c-Met/AXL Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of tyrosine kinase inhibitor (TKI) resistance is paramount in the quest for more durable cancer therapies. This guide provides a comparative overview of BPI-9016M (Emonofoton), a dual c-Met and AXL inhibitor, and its potential cross-resistance profile with other TKIs targeting these pathways. While direct comparative studies on cross-resistance involving this compound are limited, this guide synthesizes available preclinical data to offer insights into its activity and potential efficacy in the face of TKI resistance.

This compound is an orally administered small molecule inhibitor that targets both the c-Met (hepatocyte growth factor receptor) and AXL receptor tyrosine kinases.[1] Dysregulation of the c-Met signaling pathway, through mechanisms such as gene amplification, mutation, or protein overexpression, is a known driver of tumor development, metastasis, and acquired resistance to other targeted therapies, particularly in non-small cell lung cancer (NSCLC).[2] Similarly, the AXL receptor tyrosine kinase is implicated in promoting cancer cell survival, invasion, and drug resistance.[3][4] By simultaneously inhibiting both c-Met and AXL, this compound offers a therapeutic strategy to counteract tumors reliant on these pathways and potentially overcome certain mechanisms of resistance.

In Vitro Activity of this compound

Preclinical studies have demonstrated the inhibitory activity of this compound across various lung adenocarcinoma cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the drug required to inhibit 50% of cell viability, are summarized below.

Cell Linec-Met StatusThis compound IC50 (μM)
A549High c-Met expression5.3
H1299High c-Met expressionNot specified
H1650Not specifiedNot specified
H1975Not specifiedNot specified
HCC827Not specifiedNot specified
PC-9Not specifiedNot specified
Primary Lung Adenocarcinoma CellsNot specifiedRanged from 5.3 to 27.1

Data sourced from Zhang P, et al. Theranostics. 2018.[5]

These findings indicate that this compound is active against lung adenocarcinoma cells, with a notable effect in cells expressing high levels of c-Met.

Understanding Resistance to c-Met Inhibitors

Acquired resistance to c-Met TKIs is a significant clinical challenge. The primary mechanisms of resistance can be broadly categorized as:

  • On-target resistance: This involves the development of secondary mutations within the c-Met kinase domain that interfere with TKI binding. Commonly reported resistance mutations include those at the D1228 and Y1230 residues.

  • Bypass signaling activation: Tumor cells can develop resistance by activating alternative signaling pathways to circumvent the inhibition of c-Met. A frequent bypass mechanism is the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Cross-Resistance Profile: An Indirect Comparison

In the absence of direct cross-resistance studies involving this compound, we can infer potential cross-resistance patterns by comparing the activity of different c-Met inhibitors against common resistance mechanisms.

TKITarget(s)Known Resistance MechanismsPotential for Cross-Resistance with this compound
This compound (Emonofoton) c-Met, AXLNot yet fully characterized- May be ineffective against specific on-target c-Met mutations that also confer resistance to other c-Met TKIs.- Its dual AXL inhibition may provide an advantage against resistance driven by AXL activation.
Crizotinib ALK, ROS1, c-MetSecondary mutations in ALK and c-Met (e.g., L1196M in ALK)Cross-resistance is possible if resistance is driven by a c-Met mutation that affects the binding of both drugs.
Capmatinib c-MetActivation of EGFR signaling, PIK3CA amplificationIf resistance is due to EGFR or PI3K pathway activation, this compound may also be ineffective unless the tumor is also dependent on AXL signaling.
Tepotinib c-MetBypass signaling via other receptor tyrosine kinasesSimilar to capmatinib, cross-resistance is likely if the bypass pathway is independent of AXL.
Savolitinib c-MetOn-target MET mutations (D1228, Y1230), MET-independent mTOR and MYC activationThis compound is likely to be cross-resistant in the presence of D1228/Y1230 mutations. Its efficacy against mTOR/MYC-driven resistance is unknown.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and resistance, it is crucial to visualize the involved signaling pathways and the experimental procedures used to study them.

c-Met and AXL Signaling Pathway c-Met and AXL Signaling Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects c-Met c-Met PI3K_AKT PI3K/AKT Pathway c-Met->PI3K_AKT RAS_MAPK RAS/MAPK Pathway c-Met->RAS_MAPK STAT STAT Pathway c-Met->STAT AXL AXL AXL->PI3K_AKT AXL->RAS_MAPK This compound This compound This compound->c-Met Inhibits This compound->AXL Inhibits Other_TKIs Other c-Met TKIs Other_TKIs->c-Met Inhibits Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival RAS_MAPK->Proliferation Invasion Invasion RAS_MAPK->Invasion STAT->Survival Resistance Resistance Proliferation->Resistance Survival->Resistance

Caption: Simplified c-Met and AXL signaling pathways and points of inhibition by TKIs.

Experimental_Workflow_for_Cross_Resistance_Study Experimental Workflow for Cross-Resistance Study cluster_generation Generation of Resistant Cell Lines cluster_testing Cross-Resistance Testing cluster_analysis Mechanism Analysis Parental_Cells Parental Cancer Cell Line Stepwise_Exposure Stepwise increasing concentration of TKI A Parental_Cells->Stepwise_Exposure Resistant_Cells TKI A-Resistant Cell Line Stepwise_Exposure->Resistant_Cells Treat_BPI9016M Treat with this compound Resistant_Cells->Treat_BPI9016M Treat_Other_TKIs Treat with Other TKIs (B, C, etc.) Resistant_Cells->Treat_Other_TKIs Viability_Assay Cell Viability Assay (e.g., MTT, XTT) Treat_BPI9016M->Viability_Assay Treat_Other_TKIs->Viability_Assay Western_Blot Western Blot (p-c-Met, p-AXL, p-ERK, etc.) Viability_Assay->Western_Blot Sequencing DNA/RNA Sequencing (Mutation Analysis) Viability_Assay->Sequencing

References

Unveiling the Synergistic Potential of BPI-9016M in Combination with Radiation Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dual c-Met and AXL inhibitor, BPI-9016M, with other targeted therapies when used in combination with radiation. The supporting experimental data, detailed protocols, and pathway visualizations aim to offer an objective resource for validating the synergistic anti-tumor effects of this novel therapeutic strategy.

Comparative Efficacy of this compound and Other Kinase Inhibitors with Radiation

The following tables summarize the performance of this compound in combination with radiation, drawing comparisons with other relevant c-Met and AXL inhibitors based on available preclinical and clinical data.

Table 1: In Vitro Radiosensitizing Effects of this compound and Other c-Met/AXL Inhibitors
InhibitorTarget(s)Cell LineRadiation Dose (Gy)Key FindingsSensitizer Enhancement Ratio (SER) / Enhancement Factor (EF)Citation(s)
This compound c-Met, AXLEca109 (Esophageal Squamous Cell Carcinoma)0-12Significantly reduced cell viability and colony formation post-irradiation.SER = 1.32[1][2]
Capmatinibc-MetMET exon 14-mutated & MET-amplified NSCLC cell linesNot specifiedDemonstrated radiosensitization in MET-altered NSCLC cells.Not specified[3][4]
CrizotinibALK, ROS1, c-MetH3122 (ALK+ NSCLC)Not specifiedAugmented anti-proliferative and pro-apoptotic effects of radiation.Not specified[5]
R428 (Bemcentinib)AXLHead and Neck Squamous Cell Carcinoma (HNSCC) PDXsNot specifiedOvercame resistance to radiation in cetuximab- and radiation-resistant models.Not specified[6][7][8]
Table 2: In Vivo Tumor Growth Delay with this compound and Radiation
Treatment GroupTumor ModelKey FindingsEnhancement Factor (EF)Citation(s)
This compound + Radiation Eca109 XenograftsSignificantly delayed tumor growth compared to either treatment alone. Prolonged the time for tumor volume to double.1.51[2]
Capmatinib + RadiationNSCLC XenograftsSignificantly delayed tumor growth compared to vehicle, capmatinib alone, or radiation alone.Not specified[3]
Table 3: Mechanistic Insights into the Synergistic Effect of this compound and Radiation
MechanismKey Proteins/MarkersEffect of this compound + RadiationCitation(s)
Increased Apoptosis Cleaved Caspase-3, Cleaved Caspase-9Upregulation of cleaved caspases, indicating enhanced apoptosis.[1][2]
Inhibition of DNA Damage Repair p-ATM, p-ATR, γ-H2AXDecreased phosphorylation of key DNA damage response proteins and inhibition of γ-H2AX accumulation, suggesting suppression of homologous recombination repair.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Clonogenic Survival Assay

This assay is the gold standard for assessing the effect of cytotoxic agents on cell reproductive integrity.

Materials:

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture plates (6-well)

  • This compound (or other inhibitors)

  • Radiation source (e.g., X-ray irradiator)

  • Fixation solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.5% crystal violet)

Procedure:

  • Cell Seeding: Harvest and count cells to prepare a single-cell suspension. Seed an appropriate number of cells into 6-well plates and allow them to attach overnight in a CO2 incubator at 37°C[9].

  • Treatment:

    • Drug Incubation: Treat the cells with the desired concentration of this compound or other inhibitors for a specified duration (e.g., 24 hours)[2].

    • Irradiation: Following drug incubation, irradiate the cells with varying doses of radiation[9].

  • Incubation: After treatment, replace the medium and incubate the plates for 1-3 weeks, allowing colonies to form[9]. A colony is typically defined as a cluster of at least 50 cells[10].

  • Fixation and Staining:

    • Remove the medium and gently wash the colonies with PBS[9].

    • Fix the colonies with a fixation solution for 15-30 minutes at room temperature[11].

    • Remove the fixative and stain the colonies with crystal violet solution for 30-60 minutes[9][11].

  • Colony Counting: Gently wash off the excess stain with water and allow the plates to air dry. Count the number of colonies in each well[9].

  • Data Analysis: Calculate the Plating Efficiency (PE) and the Surviving Fraction (SF) for each treatment group to determine the radiosensitizing effect.

Western Blot Analysis for DNA Damage and Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in cellular pathways.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-γ-H2AX, anti-cleaved caspase-3, anti-p-ATM, anti-p-ATR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with this compound and/or radiation as required.

    • Lyse the cells in ice-cold lysis buffer[12].

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein[12].

    • Determine the protein concentration of each sample using a protein assay[12].

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis[13].

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane[12].

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding[13].

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C[13].

    • Wash the membrane multiple times with TBST (Tris-buffered saline with Tween 20).

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane[12].

    • Capture the signal using an imaging system[13].

    • Analyze the band intensities to quantify protein expression levels.

Visualizing the Mechanisms of Synergy

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows involved in the synergistic effect of this compound and radiation.

Synergistic_Mechanism_of_BPI9016M_and_Radiation cluster_treatment Treatment cluster_cellular_targets Cellular Targets cluster_downstream_effects Downstream Effects BPI9016M This compound cMet c-Met BPI9016M->cMet Inhibits AXL AXL BPI9016M->AXL Inhibits DNARepair DNA Damage Repair (HR) BPI9016M->DNARepair Inhibits Radiation Radiation DNA DNA Radiation->DNA Damages Apoptosis Apoptosis Radiation->Apoptosis Induces cMet->DNARepair Promotes AXL->DNARepair Promotes DNA->DNARepair Activates DNARepair->Apoptosis Inhibits CellSurvival Cell Survival DNARepair->CellSurvival Promotes Apoptosis->CellSurvival Inhibits

Caption: Synergistic mechanism of this compound and radiation.

Experimental_Workflow_Clonogenic_Assay start Start seed_cells Seed Cells in 6-well Plates start->seed_cells drug_treatment Treat with this compound seed_cells->drug_treatment radiation Irradiate Cells drug_treatment->radiation incubation Incubate for 1-3 Weeks (Colony Formation) radiation->incubation fix_stain Fix and Stain Colonies (Crystal Violet) incubation->fix_stain count_colonies Count Colonies fix_stain->count_colonies analyze_data Calculate Plating Efficiency and Surviving Fraction count_colonies->analyze_data end End analyze_data->end

Caption: Experimental workflow for the clonogenic survival assay.

Signaling_Pathway_DNA_Damage_Response Radiation Radiation DSB DNA Double-Strand Breaks Radiation->DSB ATM ATM DSB->ATM activates ATR ATR DSB->ATR activates gH2AX γ-H2AX DSB->gH2AX recruits DNARepair Homologous Recombination Repair ATM->DNARepair ATR->DNARepair Apoptosis Apoptosis DNARepair->Apoptosis suppresses BPI9016M This compound BPI9016M->ATM inhibits phosphorylation BPI9016M->ATR inhibits phosphorylation BPI9016M->Apoptosis promotes Caspases Cleaved Caspase-3/9 Apoptosis->Caspases activates

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling BPI-9016M

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and operational plans are critical for the safe handling of the potent AXL/c-MET inhibitor, BPI-9016M. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals to minimize exposure risk and ensure a safe laboratory environment.

This compound is an orally available inhibitor of the AXL receptor tyrosine kinase (AXL) and the c-Met receptor tyrosine kinase (c-MET)[1]. Both AXL and c-MET play key roles in tumor cell proliferation, survival, invasion, and metastasis[1]. As a potent kinase inhibitor, this compound should be handled with stringent safety measures to prevent occupational exposure. While a specific Safety Data Sheet (SDS) with established occupational exposure limits (OELs) for this compound is not publicly available, guidelines for handling potent pharmaceutical compounds and similar kinase inhibitors should be strictly followed.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. All PPE should be donned before handling the compound and removed in a designated doffing area to prevent cross-contamination.

PPE CategoryItemSpecifications
Eye Protection Safety Goggles with Side ShieldsMust be worn at all times in the laboratory to protect from splashes.
Hand Protection Double Gloving (Chemotherapy-rated)Two pairs of chemotherapy-rated gloves are recommended, especially when handling stock solutions. Change gloves immediately if contaminated.
Body Protection Impervious Laboratory Coat or GownShould be resistant to chemical permeation. Disposable gowns are preferred.
Respiratory Protection N95 Respirator or HigherRequired when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols.

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a designated, clearly labeled, and secure location, away from incompatible materials.

  • The storage area should be well-ventilated and access should be restricted to authorized personnel.

2. Preparation of Solutions:

  • All weighing and preparation of stock solutions must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.

  • Use disposable equipment (e.g., spatulas, weigh boats) whenever possible to avoid cross-contamination.

  • Ensure all containers are clearly labeled with the compound name, concentration, date, and hazard information.

3. Handling and Experimentation:

  • Always wear the appropriate PPE as detailed in the table above.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Use a closed system for transfers whenever feasible.

  • After handling, thoroughly wash hands and forearms with soap and water.

Disposal Plan

All materials that have come into contact with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, absorbent paper, pipette tips, and empty vials should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.

  • Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Emergency Procedures: Chemical Spill Response

In the event of a chemical spill, follow the established procedure to ensure safety and minimize contamination. The following workflow outlines the key steps for responding to a this compound spill.

Spill_Response_Workflow This compound Spill Response Workflow cluster_immediate_actions Immediate Actions cluster_cleanup_procedure Cleanup Procedure cluster_disposal Waste Disposal cluster_reporting Reporting alert Alert others in the area evacuate Evacuate the immediate area alert->evacuate assess Assess the spill (size and nature) evacuate->assess ppe Don appropriate PPE (double gloves, respirator, gown, goggles) assess->ppe contain Contain the spill with absorbent material ppe->contain absorb Absorb the spilled material contain->absorb decontaminate Decontaminate the area absorb->decontaminate collect Collect all contaminated materials decontaminate->collect bag Double-bag and seal the waste collect->bag label_waste Label as hazardous waste bag->label_waste dispose Dispose through EHS label_waste->dispose report Report the spill to the supervisor and EHS dispose->report document Document the incident report->document

This compound Spill Response Workflow

Detailed Spill Cleanup Protocol:

  • Control the Spill: Prevent the spread of liquids by using absorbent materials like clay, pet litter, or fine sand to create a dike around the spill[2]. For powders, you can create a light mist to prevent them from becoming airborne or cover with a plastic sheet[2].

  • Absorb/Clean the Spill: Add absorbent materials until all the liquid is absorbed[2]. For solid spills, carefully scoop the material into a container, avoiding dust generation[3].

  • Decontaminate the Area: Clean the spill area with a suitable decontaminating solution (e.g., a solution of water and household bleach)[2]. Use a coarse broom or absorbent pads to apply the solution and then absorb the cleaning solution with fresh absorbent material[2][3].

  • Dispose of Waste: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste[4]. Place all materials in a heavy-duty plastic bag, seal it, label it clearly, and arrange for disposal through your institution's hazardous waste management program[4][5].

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.